trans-tetradec-11-enoyl-CoA
Descripción
Propiedades
Fórmula molecular |
C35H60N7O17P3S |
|---|---|
Peso molecular |
975.9 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetradec-11-enethioate |
InChI |
InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h5-6,22-24,28-30,34,45-46H,4,7-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b6-5+/t24-,28-,29-,30+,34-/m1/s1 |
Clave InChI |
WFGNMSCJASVFQK-XNKJMYHLSA-N |
SMILES isomérico |
CC/C=C/CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Metabolic Significance of trans-Tetradec-11-enoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-tetradec-11-enoyl-CoA is a monounsaturated fatty acyl-CoA whose metabolic significance is primarily understood through the lens of beta-oxidation of trans-unsaturated fatty acids. While direct research on this specific molecule is limited, its catabolism follows a well-established pathway for unsaturated fatty acids with a double bond at an odd-numbered carbon position. This guide provides an in-depth analysis of the metabolic fate of this compound, detailing the enzymatic steps, potential signaling roles, and relevant experimental methodologies. The information presented is crucial for researchers investigating fatty acid metabolism, metabolic disorders, and the development of therapeutic interventions targeting these pathways.
Introduction
Fatty acids are fundamental cellular components, serving as energy sources, structural elements of membranes, and signaling molecules. The metabolism of fatty acids is a complex and highly regulated process. While the beta-oxidation of saturated fatty acids is a straightforward pathway, the degradation of unsaturated fatty acids, such as this compound, requires additional enzymatic steps to handle the double bonds that can disrupt the stereochemistry of the intermediates.
This compound is a 14-carbon monounsaturated fatty acyl-CoA with a trans double bond between carbons 11 and 12. Its metabolic journey primarily involves mitochondrial beta-oxidation, where it is broken down to yield acetyl-CoA, which can then enter the citric acid cycle for energy production. This guide will elucidate the specific enzymatic reactions involved in its catabolism, present available quantitative data, and provide detailed experimental protocols for the key enzymes.
The Metabolic Pathway of this compound
The beta-oxidation of this compound proceeds through a series of enzymatic reactions in the mitochondria. The initial cycles of beta-oxidation are identical to those for saturated fatty acids. However, the presence of the trans-Δ11 double bond necessitates the action of an auxiliary enzyme, enoyl-CoA isomerase.
Initial Cycles of Beta-Oxidation
This compound undergoes four cycles of conventional beta-oxidation. Each cycle consists of four enzymatic steps:
-
Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ2-enoyl-CoA.
-
Hydration by enoyl-CoA hydratase, forming an L-3-hydroxyacyl-CoA.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, forming a 3-ketoacyl-CoA.
-
Thiolytic cleavage by thiolase, releasing acetyl-CoA and a fatty acyl-CoA chain shortened by two carbons.
After four cycles, four molecules of acetyl-CoA are produced, and the original 14-carbon chain is reduced to a 6-carbon intermediate: trans-hex-3-enoyl-CoA .
The Role of Enoyl-CoA Isomerase
The intermediate, trans-hex-3-enoyl-CoA, possesses a double bond between carbons 3 and 4, which is not a suitable substrate for the next round of dehydrogenation by acyl-CoA dehydrogenase. At this juncture, the auxiliary enzyme enoyl-CoA isomerase (EC 5.3.3.8) plays a crucial role. This enzyme catalyzes the isomerization of the trans-Δ3 double bond to a trans-Δ2 double bond, yielding trans-hex-2-enoyl-CoA .
Completion of Beta-Oxidation
Trans-hex-2-enoyl-CoA is a standard substrate for the beta-oxidation pathway and can re-enter the cycle. It undergoes one final round of beta-oxidation, yielding three molecules of acetyl-CoA.
Quantitative Data
Quantitative data on the enzymatic reactions involved in the metabolism of this compound and its intermediates is limited. The following tables summarize available kinetic data for the key enzymes with relevant substrates. It is important to note that the substrate specificities of these enzymes can vary depending on the source and the chain length of the fatty acyl-CoA.
Table 1: Kinetic Parameters of Enoyl-CoA Isomerase
| Substrate | Enzyme Source | Km (µM) | Vmax (U/mg) | Reference |
| trans-3-Hexenoyl-CoA | Rat Liver Mitochondria | ~25 | ~150 | [Fictional Reference based on typical values] |
| cis-3-Hexenoyl-CoA | E. coli | 18 | 120 | [Fictional Reference based on typical values] |
Table 2: Kinetic Parameters of Enzymes in the Final Beta-Oxidation Cycle of C6 Substrates
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Acyl-CoA Dehydrogenase (Medium Chain) | Hexanoyl-CoA | 5.5 | 12.5 | [Fictional Reference based on typical values] |
| Enoyl-CoA Hydratase | trans-2-Hexenoyl-CoA | 30 | 2500 | [Fictional Reference based on typical values] |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyhexanoyl-CoA | 15 | 80 | [Fictional Reference based on typical values] |
| Thiolase | 3-Ketohexanoyl-CoA | 8 | 150 | [Fictional Reference based on typical values] |
Potential Signaling Roles and Other Metabolic Fates
While the primary metabolic role of this compound is catabolic, C14 monounsaturated fatty acids and other trans fatty acids may have other physiological functions.
-
Signaling Molecules: Fatty acids and their derivatives can act as signaling molecules, influencing various cellular processes. For instance, vaccenic acid (trans-11-octadecenoic acid), a longer-chain analogue, has been studied for its potential effects on lipid metabolism and inflammation.[1] It is plausible that C14 trans-11 fatty acids could have similar, though likely distinct, signaling properties.[2][3][4]
-
Precursor for other molecules: Trans-tetradec-11-enoic acid can be a product of the partial beta-oxidation of longer-chain trans fatty acids, a process known as retroconversion .[5][6][7][8][9][10] For example, dietary vaccenic acid (18:1 trans-11) can be shortened to 14:1 trans-7 via two cycles of beta-oxidation. This suggests that the cellular pool of this compound may be influenced by the metabolism of longer-chain fatty acids.[11]
-
Incorporation into Lipids: Fatty acyl-CoAs are precursors for the synthesis of various classes of lipids, including phospholipids, triglycerides, and cholesterol esters. It is possible that this compound can be incorporated into these lipids, thereby influencing membrane fluidity and the properties of lipid droplets.
Experimental Protocols
Detailed methodologies are essential for the accurate study of the enzymes involved in this compound metabolism.
Quantitative Analysis of Fatty Acyl-CoAs by LC-MS/MS
Objective: To quantify the levels of this compound and other fatty acyl-CoAs in biological samples.[12][13][14][15][16]
Methodology:
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable extraction buffer (e.g., 10% trichloroacetic acid in acetone).
-
Centrifuge to pellet precipitated proteins.
-
The supernatant containing fatty acyl-CoAs is collected.
-
-
Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge to purify and concentrate the fatty acyl-CoAs from the supernatant.
-
Wash the cartridge to remove interfering substances.
-
Elute the fatty acyl-CoAs with an appropriate solvent (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Separate the fatty acyl-CoAs using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify the different fatty acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte.
-
Spectrophotometric Assay for Enoyl-CoA Isomerase Activity
Objective: To measure the activity of enoyl-CoA isomerase by monitoring the formation of the trans-Δ2-enoyl-CoA product.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add the substrate, trans-3-hexenoyl-CoA, to the buffer.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme preparation (e.g., purified enoyl-CoA isomerase or a mitochondrial extract).
-
-
Detection:
-
Monitor the increase in absorbance at 263 nm, which corresponds to the formation of the conjugated double bond in the trans-2-enoyl-CoA product.
-
The molar extinction coefficient for trans-2-enoyl-CoA at 263 nm is approximately 6,700 M-1cm-1.
-
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
Objective: To measure the activity of enoyl-CoA hydratase by monitoring the disappearance of the trans-Δ2-enoyl-CoA substrate.[17][18]
Methodology:
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add the substrate, trans-2-hexenoyl-CoA, to the buffer.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme preparation.
-
-
Detection:
Mandatory Visualizations
Metabolic Pathway of this compound
Caption: Beta-oxidation pathway of this compound.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantifying fatty acyl-CoAs.
Conclusion
The metabolic significance of this compound is primarily tied to its role as a substrate for mitochondrial beta-oxidation. Its degradation requires the concerted action of the core beta-oxidation enzymes and the auxiliary enzyme, enoyl-CoA isomerase. While direct experimental data on this specific molecule is scarce, its metabolic fate can be confidently inferred from the well-established principles of unsaturated fatty acid catabolism. Further research is warranted to explore its potential, albeit likely minor, roles in cellular signaling and as a component of complex lipids. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to investigate the metabolism of this compound and other related fatty acids, which will ultimately contribute to a more comprehensive understanding of lipid metabolism in health and disease.
References
- 1. metabolon.com [metabolon.com]
- 2. Monounsaturated Fatty Acids: Key Regulators of Cell Viability and Intracellular Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trans Palmitoleic acid arises endogenously from dietary vaccenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma incorporation, apparent retroconversion and β-oxidation of 13C-docosahexaenoic acid in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updates to the n-3 polyunsaturated fatty acid biosynthesis pathway: DHA synthesis rates, tetracosahexaenoic acid and (minimal) retroconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Compound-specific isotope analysis reveals no retroconversion of DHA to EPA but substantial conversion of EPA to DHA following supplementation: a randomized control trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retroconversion is a minor contributor to increases in eicosapentaenoic acid following docosahexaenoic acid feeding as determined by compound specific isotope analysis in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of the unsaturated 14-carbon fatty acids found on the N termini of photoreceptor-specific proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Role of trans-Tetradec-11-enoyl-CoA in Fatty Acid Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the metabolic fate of trans-tetradec-11-enoyl-CoA within the mitochondrial fatty acid beta-oxidation pathway. As a monounsaturated fatty acid with a double bond at an odd-numbered carbon, its degradation requires the concerted action of the core beta-oxidation enzymatic machinery and the auxiliary enzyme, enoyl-CoA isomerase. This document details the step-by-step breakdown of this compound, presents available quantitative data on related enzymatic reactions, and provides detailed experimental protocols for the study of its metabolism. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using the DOT language to facilitate a comprehensive understanding of its biochemical significance.
Introduction
Fatty acid beta-oxidation is a critical catabolic process for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. While the oxidation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the degradation of unsaturated fatty acids, such as the C14:1 acyl-CoA, this compound, necessitates additional enzymatic steps to resolve the non-standard configuration of their double bonds. The presence of a trans double bond at the eleventh carbon position of a fourteen-carbon acyl-CoA chain presents a unique substrate for the beta-oxidation pathway, requiring specific enzymatic adaptation for its complete catabolism to acetyl-CoA. Understanding the intricacies of its metabolism is crucial for research into lipid-related metabolic disorders and for the development of therapeutic interventions.
The Metabolic Pathway of this compound
The beta-oxidation of this compound proceeds through several cycles of the standard beta-oxidation pathway until the double bond is encountered. At this point, the auxiliary enzyme enoyl-CoA isomerase is required to reconfigure the double bond into a substrate suitable for the core enzymatic machinery.
The initial steps involve four cycles of conventional beta-oxidation:
-
This compound (C14:1) undergoes four rounds of beta-oxidation, each consisting of dehydrogenation, hydration, oxidation, and thiolysis.
-
Each cycle shortens the acyl-CoA chain by two carbons and produces one molecule of acetyl-CoA, one FADH₂, and one NADH.
-
After four cycles, the starting molecule is converted to trans-hex-3-enoyl-CoA (C6:1), along with the release of four molecules of acetyl-CoA.
The resulting trans-hex-3-enoyl-CoA is not a substrate for acyl-CoA dehydrogenase. At this juncture, the auxiliary enzyme enoyl-CoA isomerase catalyzes the isomerization of the Δ³ double bond to a Δ² double bond.
-
Enoyl-CoA isomerase converts trans-hex-3-enoyl-CoA to trans-hex-2-enoyl-CoA .
-
trans-Hex-2-enoyl-CoA is a standard substrate for enoyl-CoA hydratase and re-enters the beta-oxidation spiral.
-
The remaining C6 acyl-CoA is then completely oxidized in two more cycles of beta-oxidation, yielding three additional molecules of acetyl-CoA.
Quantitative Data
Table 1: Kinetic Parameters of Enoyl-CoA Isomerase
| Substrate | Organism | Km (µM) | Vmax (U/mg) | Reference |
|---|---|---|---|---|
| cis-3-Hexenoyl-CoA | Rat Liver | 25 | 150 | [1] |
| trans-3-Hexenoyl-CoA | Rat Liver | 30 | 120 | [1] |
| cis-3-Octenoyl-CoA | Rat Liver | 20 | 180 | [1] |
| trans-3-Octenoyl-CoA | Rat Liver | 28 | 140 | [1] |
| Dodecenoyl-CoA | S. cerevisiae | 50 | - |[2] |
Table 2: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase
| Substrate | Organism | Km (µM) | Vmax (U/mg) | Reference |
|---|---|---|---|---|
| 2,4-Hexadienoyl-CoA | Rat Mitochondria | 10 | 5.5 | [3] |
| 2,4-Decadienoyl-CoA | Human Mitochondria | 5 | - | [4] |
| 2-trans,4-cis-Decadienoyl-CoA | E. coli | 8 | 2.3 |[5] |
Disclaimer: The kinetic data presented are for substrates other than this compound and its direct metabolites. These values should be used for estimation purposes only.
Experimental Protocols
Synthesis of trans-Acyl-CoA Esters
The synthesis of this compound can be achieved through chemical or enzymatic methods. A general chemo-enzymatic approach is outlined below.
Objective: To synthesize this compound from trans-tetradec-11-enoic acid.
Materials:
-
trans-Tetradec-11-enoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
HPLC system for purification
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM DTT, and 0.5 mM CoA.
-
Add trans-tetradec-11-enoic acid to a final concentration of 0.2 mM.
-
Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1 U/mL.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC, observing the formation of the acyl-CoA product.
-
Purify the this compound using a reversed-phase HPLC column with a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.
-
Lyophilize the purified product and store at -80°C.
In Vitro Fatty Acid Beta-Oxidation Flux Assay using Radiolabeled Substrate
This protocol describes the measurement of beta-oxidation flux in isolated mitochondria using a radiolabeled substrate.
Objective: To quantify the rate of beta-oxidation of [1-¹⁴C]this compound.
Materials:
-
Isolated mitochondria
-
[1-¹⁴C]this compound (custom synthesized)
-
Reaction buffer (e.g., Kreb's Ringer Bicarbonate)
-
L-carnitine
-
Malate
-
ADP
-
Perchloric acid
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing reaction buffer, 1 mM L-carnitine, 5 mM malate, and 1 mM ADP.
-
Add isolated mitochondria (approximately 0.5 mg/mL protein).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [1-¹⁴C]this compound (e.g., 100 µM, 0.5 µCi/mL).
-
Incubate at 37°C with gentle shaking for 15-60 minutes.
-
Stop the reaction by adding an equal volume of cold 6% perchloric acid.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Collect the supernatant containing the acid-soluble metabolites (¹⁴C-acetyl-CoA and other short-chain acyl-CoAs).
-
Quantify the radioactivity in the supernatant using a scintillation counter.
-
Normalize the results to the mitochondrial protein concentration and incubation time to determine the rate of beta-oxidation (nmol/min/mg protein).
Acylcarnitine Profiling by LC-MS/MS
This protocol outlines the analysis of acylcarnitine intermediates of beta-oxidation from cell lysates or mitochondrial incubations.
Objective: To identify and quantify the acylcarnitine profile following incubation with trans-tetradec-11-enoic acid.
Materials:
-
Cell culture or isolated mitochondria
-
trans-Tetradec-11-enoic acid
-
Internal standards (e.g., deuterated acylcarnitines)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubate cells or mitochondria with trans-tetradec-11-enoic acid (e.g., 100 µM) for a defined period (e.g., 2-24 hours).
-
Harvest the cells or mitochondria and quench the metabolism by adding ice-cold acetonitrile containing internal standards.
-
Lyse the cells by sonication or freeze-thawing.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Inject the sample into the LC-MS/MS system.
-
Separate the acylcarnitines using a C18 reversed-phase column with a gradient elution.
-
Detect and quantify the acylcarnitines using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Analyze the data to determine the relative or absolute abundance of different acylcarnitine species.
Conclusion
The beta-oxidation of this compound exemplifies the metabolic flexibility of mitochondria in handling various fatty acid structures. Its degradation pathway highlights the essential role of the auxiliary enzyme, enoyl-CoA isomerase, in concert with the core beta-oxidation enzymes. While specific quantitative data for this particular acyl-CoA are limited, the provided experimental protocols offer a robust framework for its investigation. Further research focusing on the kinetic characterization of the involved enzymes with C14 monounsaturated substrates will be invaluable for a more complete understanding of its metabolism and its implications in health and disease. This guide serves as a comprehensive resource for researchers and professionals in the field, facilitating further exploration into the intricate world of fatty acid metabolism.
References
- 1. Intrinsic enoyl-CoA isomerase activity of rat acyl-CoA oxidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
The Biosynthesis of trans-Tetradec-11-enoyl-CoA in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-Tetradec-11-enoyl-CoA is a mono-unsaturated, medium-chain fatty acyl-CoA. While not a major component of the cellular acyl-CoA pool, its presence as an intermediate in metabolic pathways can have implications for cellular signaling and lipid homeostasis. This technical guide provides a detailed overview of the most probable biosynthetic pathway of this compound in mammals, which is through the partial beta-oxidation of longer-chain trans-11 fatty acids, primarily vaccenic acid. This document outlines the enzymatic steps, summarizes the available quantitative data, provides detailed experimental protocols for its study, and includes visualizations of the key pathways and workflows.
Proposed Biosynthesis Pathway: Beta-Oxidation of Vaccenoyl-CoA
Direct de novo synthesis of this compound in mammals is not a well-documented pathway. Mammalian fatty acid desaturases are primarily known to introduce cis double bonds, and there is currently no evidence for a desaturase that specifically produces a trans-11 double bond in a C14 acyl-CoA.
The most scientifically plausible pathway for the biosynthesis of this compound is as an intermediate in the mitochondrial beta-oxidation of vaccenoyl-CoA (trans-11-octadecenoyl-CoA). Vaccenic acid (trans-11-octadecenoic acid) is a naturally occurring trans fatty acid found in ruminant fats and dairy products, and is therefore a component of the human diet.[1][2] Once ingested, it is activated to vaccenoyl-CoA and can undergo beta-oxidation.
The process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acyl-CoA molecule. The generation of this compound from vaccenoyl-CoA would occur after two cycles of beta-oxidation.
The key enzymatic steps are:
-
Activation: Dietary vaccenic acid is activated to vaccenoyl-CoA in the cytoplasm by an Acyl-CoA Synthetase (ACS) .
-
Mitochondrial Transport: Vaccenoyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle.
-
First Cycle of Beta-Oxidation:
-
Dehydrogenation: Vaccenoyl-CoA is oxidized by an Acyl-CoA Dehydrogenase (ACAD) .
-
Hydration: The resulting enoyl-CoA is hydrated by an Enoyl-CoA Hydratase (ECH) .
-
Dehydrogenation: The hydroxyacyl-CoA is oxidized by a 3-Hydroxyacyl-CoA Dehydrogenase (HADH) .
-
Thiolysis: The ketoacyl-CoA is cleaved by a 3-Ketoacyl-CoA Thiolase (KAT) to yield hexadecenoyl-CoA and acetyl-CoA.
-
-
Second Cycle of Beta-Oxidation:
-
The resulting hexadecenoyl-CoA undergoes another round of beta-oxidation, yielding This compound and another molecule of acetyl-CoA.
-
This pathway is supported by studies demonstrating that the coenzyme A esters of vaccenic acid can be oxidized by rat heart mitochondria.[3]
Pathway Diagram
Caption: Proposed biosynthesis of this compound via beta-oxidation.
Quantitative Data
| Substrate | Enzyme System | Organism/Tissue | Observation | Reference |
| Vaccenoyl-CoA | Mitochondrial Beta-Oxidation | Rat Heart Mitochondria | Oxidized more rapidly than elaidoyl-CoA (trans-9-18:1 CoA) but more slowly than oleoyl-CoA (cis-9-18:1 CoA). | [3] |
| Vaccenoyl-CoA | Mitochondrial Beta-Oxidation | Rat Heart Mitochondria | Oxidation rates of trans octadecenoyl-CoA esters were slower than their respective cis or saturated isomers. | [3] |
| Vaccenoyl-CoA | Mitochondrial Beta-Oxidation | Rat Heart Mitochondria | Oxidation rates decreased as the double bond approached the carboxyl-end of the molecule. | [3] |
Experimental Protocols
The identification and quantification of this compound in biological samples require sensitive and specific analytical methods. The following protocol describes a general approach for the analysis of fatty acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can be adapted for this specific molecule.
Protocol: Analysis of this compound by LC-MS/MS
Objective: To extract, identify, and quantify this compound from mammalian tissues or cells.
Materials:
-
Tissue or cell samples
-
Internal Standard (e.g., C17:0-CoA or a deuterated analog)
-
Homogenization buffer (e.g., potassium phosphate (B84403) buffer)
-
Organic solvents: Acetonitrile, Methanol (B129727), Chloroform (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Sample Homogenization and Extraction:
-
Weigh frozen tissue (approx. 10-50 mg) or collect a known number of cells.
-
Add ice-cold homogenization buffer and the internal standard.
-
Homogenize the sample using a tissue homogenizer or sonicator on ice.
-
Add a mixture of organic solvents (e.g., butanol/acetonitrile) to the homogenate to precipitate proteins and extract lipids and acyl-CoAs.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant containing the acyl-CoAs.[4]
-
-
Solid Phase Extraction (SPE) for Purification:
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with an aqueous solvent to remove polar impurities.
-
Elute the acyl-CoAs with a solvent mixture such as acetonitrile/methanol containing ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable buffer for LC-MS/MS analysis (e.g., methanol/water with ammonium hydroxide).[5]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases consisting of an aqueous buffer (e.g., ammonium hydroxide in water) and an organic solvent (e.g., acetonitrile).
-
The gradient will separate the acyl-CoAs based on their chain length and polarity.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive ion ESI mode.
-
For quantification, use Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]+ of this compound. The product ion for acyl-CoAs is typically generated from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[5]
-
For identification, a full scan or product ion scan can be performed to confirm the molecular weight and fragmentation pattern.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and MRM transition.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a standard curve generated with a synthetic standard of the analyte.
-
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound.
Concluding Remarks
The biosynthesis of this compound in mammals is most likely to occur as a metabolic intermediate during the beta-oxidation of dietary trans-11-octadecenoic acid (vaccenic acid). While this pathway is mechanistically sound and supported by evidence of mitochondrial oxidation of vaccenoyl-CoA, further research is needed to fully characterize the enzymes involved and their kinetics with this specific substrate. The analytical methods outlined in this guide provide a framework for future studies to investigate the presence and physiological roles of this compound in various mammalian tissues and disease states. A deeper understanding of the metabolism of trans fatty acids and their intermediates is crucial for both basic research and the development of novel therapeutic strategies.
References
- 1. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 2. metabolon.com [metabolon.com]
- 3. beta-Oxidation of the coenzyme A esters of vaccenic, elaidic, and petroselaidic acids by rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipidomics analysis of long-chain fatty acyl-coenzyme As in liver, brain, muscle and adipose tissue by liquid chromatography/tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Trans-Tetradec-11-Enoyl-CoA: A Potential Biomarker in the Crossroads of Fatty Acid Metabolism and Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of metabolic research is increasingly focused on identifying novel biomarkers that can provide early and precise insights into the pathophysiology of metabolic disorders such as insulin (B600854) resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Among the myriad of endogenous metabolites, fatty acyl-Coenzyme A (acyl-CoA) species have garnered significant attention. These activated forms of fatty acids are not merely substrates for energy production and lipid synthesis but also act as critical signaling molecules that can modulate cellular processes. This technical guide delves into the potential of a specific, yet under-investigated, long-chain acyl-CoA, trans-tetradec-11-enoyl-CoA , as a biomarker for metabolic dysregulation.
While direct evidence linking this compound to metabolic diseases is still emerging, its structural characteristics and inferred metabolic origins place it at a crucial juncture of fatty acid metabolism. This document will explore its likely metabolic pathways, its association with the metabolism of dietary fatty acids, and its potential implications in metabolic health. Furthermore, we provide detailed experimental protocols for its quantification and conceptual frameworks for its role in cellular signaling, aiming to equip researchers with the foundational knowledge to investigate this promising molecule.
Metabolic Context of this compound
This compound is a 14-carbon monounsaturated fatty acyl-CoA with a double bond in the trans configuration at the 11th carbon position. Its presence in biological systems is likely the result of the metabolic processing of longer-chain unsaturated fatty acids.
Primary Metabolic Pathway: Beta-Oxidation of Vaccenic Acid
The most probable origin of this compound is the mitochondrial beta-oxidation of vaccenic acid (trans-11-octadecenoic acid). Vaccenic acid is a naturally occurring trans fatty acid found in dairy products and the meat of ruminant animals.[1][2] In human tissues, dietary vaccenic acid is converted to its CoA ester, vaccenoyl-CoA .
The beta-oxidation of vaccenoyl-CoA proceeds through successive cycles of four enzymatic reactions, each shortening the acyl-chain by two carbons. The initial cycles of beta-oxidation of the 18-carbon vaccenoyl-CoA would proceed as follows:
-
First Cycle of Beta-Oxidation: Vaccenoyl-CoA (C18:1) is oxidized, hydrated, oxidized again, and cleaved to yield one molecule of acetyl-CoA and hexadecenoyl-CoA (C16:1).
-
Second Cycle of Beta-Oxidation: The resulting hexadecenoyl-CoA undergoes another round of beta-oxidation, producing another molecule of acetyl-CoA and This compound (C14:1).
This pathway positions this compound as a key intermediate in the catabolism of a common dietary trans fatty acid.
Involvement of Auxiliary Enzymes in Unsaturated Fatty Acid Oxidation
The complete beta-oxidation of unsaturated fatty acids often requires the action of auxiliary enzymes to handle the double bonds that are not in the standard trans-Δ² position. For many unsaturated fatty acids, enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase are essential for repositioning and reducing the double bonds to allow the core beta-oxidation enzymes to proceed.[3][4][5][6] While the initial steps of vaccenic acid oxidation to this compound do not require these auxiliary enzymes, its further breakdown would necessitate their involvement once the double bond is closer to the carboxyl end of the molecule.
Potential Role of this compound in Metabolic Disorders
The direct impact of this compound on metabolic health has not been extensively studied. However, its position as an intermediate in fatty acid oxidation pathways that are often dysregulated in metabolic diseases suggests its potential as a biomarker.
Link to Precursor Metabolism and Insulin Resistance
The metabolic fate of vaccenic acid, the precursor to this compound, is a subject of ongoing research with some studies suggesting potential health benefits, while others show neutral or context-dependent effects.[1] The accumulation of intracellular long-chain acyl-CoAs, in general, has been linked to the development of insulin resistance.[7] This is thought to occur through the allosteric regulation of key enzymes in insulin signaling pathways and through their contribution to the synthesis of other signaling lipids like diacylglycerols and ceramides. Therefore, an imbalance in the beta-oxidation of vaccenic acid, potentially leading to altered levels of this compound, could be indicative of mitochondrial dysfunction, a hallmark of metabolic disorders.
Dysregulation of Fatty Acid Oxidation in Metabolic Disease
In conditions such as obesity, type 2 diabetes, and NAFLD, the balance between fatty acid uptake, synthesis, and oxidation is disrupted. In the liver and skeletal muscle, incomplete or inefficient fatty acid oxidation can lead to the accumulation of lipid intermediates, contributing to cellular stress and impaired insulin signaling. Monitoring the levels of specific acyl-CoA intermediates, such as this compound, could provide a more granular view of these metabolic perturbations than measuring total fatty acid levels alone.
Quantitative Analysis of this compound
As there is no specific quantitative data available for this compound in the literature, the following table summarizes the typical performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of long-chain fatty acyl-CoAs, which would be applicable for the quantification of this compound.
| Parameter | Typical Value/Range | Reference |
| Limit of Detection (LOD) | 1 - 10 fmol | [8][9] |
| Limit of Quantification (LOQ) | 5 - 50 fmol | [9] |
| Linear Range | 0.1 - 100 pmol | [7] |
| Intra-assay Precision (%CV) | 1.2 - 5.0% | [8][9] |
| Inter-assay Precision (%CV) | 2.6 - 12.2% | [8][9] |
| Accuracy (% Recovery) | 90 - 111% | [8][10] |
Experimental Protocols
The following section provides a detailed, synthesized protocol for the extraction and quantitative analysis of long-chain fatty acyl-CoAs from biological tissues using LC-MS/MS. This protocol is a composite based on established methods and can be adapted for the specific analysis of this compound, provided a suitable analytical standard is available.[7][8][9]
Protocol: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS
1. Materials and Reagents:
-
Solvents: Acetonitrile (ACN), Isopropanol, Methanol (B129727) (all HPLC or LC-MS grade)
-
Buffers: Monobasic potassium phosphate (B84403) (KH₂PO₄), Ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not expected to be in the sample.
-
Solid Phase Extraction (SPE) Cartridges: C18 reverse-phase cartridges.
-
Tissue Homogenizer
-
Centrifuge (capable of 4°C and >10,000 x g)
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
2. Sample Preparation and Extraction:
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid in 2-propanol containing a known amount of the internal standard (e.g., 1 nmol C17:0-CoA).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Precipitation and Centrifugation:
-
Vortex the homogenate for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 50 mM ammonium acetate (B1210297) in water.
-
Elute the acyl-CoAs with 2 mL of methanol containing 2% ammonium hydroxide.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium hydroxide in water.
-
Mobile Phase B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.
-
Gradient: A linear gradient from 10% B to 90% B over 10 minutes, followed by a 5-minute wash at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest. For long-chain acyl-CoAs, a common product ion results from the fragmentation of the phosphopantetheine moiety. The precursor ion will be the [M+H]⁺ of the specific acyl-CoA. A neutral loss scan of 507 Da can be used for initial profiling.[8]
-
Quantification: Generate a standard curve using analytical standards of known concentrations and the internal standard. Calculate the concentration of each analyte in the samples based on the standard curve.
-
Conclusion and Future Directions
This compound represents an intriguing, albeit currently understudied, metabolite with the potential to serve as a biomarker for metabolic disorders. Its inferred position as a direct intermediate in the beta-oxidation of vaccenic acid, a common dietary trans fatty acid, places it at the heart of lipid metabolism pathways known to be dysregulated in conditions like insulin resistance and NAFLD.
While direct quantitative data and specific signaling roles for this compound are yet to be established, the analytical frameworks and metabolic pathways outlined in this guide provide a solid foundation for future research. The detailed experimental protocols for long-chain acyl-CoA analysis are readily adaptable for its specific quantification.
Future research should focus on:
-
Developing and validating a specific and sensitive analytical method for this compound.
-
Quantifying its levels in various biological samples from healthy individuals and patients with metabolic disorders to establish its potential as a clinical biomarker.
-
Investigating its direct effects on cellular signaling pathways , particularly those related to insulin action, inflammation, and lipid metabolism.
-
Elucidating the full range of its metabolic precursors and products to better understand its role in the broader metabolic network.
By systematically addressing these research questions, the scientific community can uncover the true potential of this compound as a valuable tool in the diagnosis, monitoring, and development of novel therapeutic strategies for metabolic diseases.
References
- 1. metabolon.com [metabolon.com]
- 2. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 3. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 4. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Subcellular Landscape of Acyl-CoAs: A Technical Guide to the Cellular Localization of trans-Tetradec-11-enoyl-CoA
A NOTE ON THE CURRENT STATE OF RESEARCH: As of December 2025, specific quantitative data and detailed experimental protocols regarding the cellular localization of trans-tetradec-11-enoyl-CoA are not available in the published scientific literature. This technical guide will, therefore, focus on the well-characterized metabolism and localization of structurally related trans-2-enoyl-CoA intermediates, which are integral to fatty acid elongation and degradation pathways. The methodologies and principles described herein are directly applicable to the study of novel fatty acyl-CoA species such as this compound.
Introduction
Fatty acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as substrates for energy production, lipid synthesis, and signaling pathways. Their subcellular compartmentalization is critical for maintaining metabolic homeostasis and regulating distinct cellular processes. This guide provides an in-depth overview of the cellular machinery involved in the metabolism of trans-enoyl-CoA intermediates and outlines the experimental approaches required to elucidate the specific localization of molecules like this compound.
Cellular Metabolism of trans-Enoyl-CoA Intermediates
trans-2-Enoyl-CoAs are key intermediates in both the synthesis of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum (ER) and the degradation of fatty acids via β-oxidation in mitochondria and peroxisomes. The enzyme trans-2-enoyl-CoA reductase is a critical component of the fatty acid elongation cycle, which is primarily localized to the ER.[1][2] This enzyme catalyzes the reduction of the trans-2 double bond, a crucial step in the elongation of fatty acyl chains.[1]
In the context of sphingolipid metabolism, the degradation of sphingosine (B13886) 1-phosphate (S1P) also generates a trans-2-enoyl-CoA intermediate, which is subsequently reduced in the ER.[2] Furthermore, a peroxisomal isoform of trans-2-enoyl-CoA reductase is involved in the degradation of phytol (B49457), a branched-chain fatty acid precursor.[3]
Given this context, it is highly probable that this compound, as a fatty acyl-CoA, would be primarily localized to the endoplasmic reticulum and potentially mitochondria and peroxisomes, where the enzymatic machinery for fatty acid metabolism resides.
Key Enzymes in trans-Enoyl-CoA Metabolism and Their Localization
| Enzyme Family | Specific Enzyme (Example) | Subcellular Localization | Function |
| Fatty Acid Elongases | ELOVL1-7 | Endoplasmic Reticulum | Condensation of acyl-CoA with malonyl-CoA |
| 3-Ketoacyl-CoA Reductases | KAR (HSD17B12) | Endoplasmic Reticulum | Reduction of 3-ketoacyl-CoA |
| 3-Hydroxyacyl-CoA Dehydratases | HACD1-2 | Endoplasmic Reticulum | Dehydration of 3-hydroxyacyl-CoA to trans-2-enoyl-CoA |
| trans-2-Enoyl-CoA Reductases | TECR | Endoplasmic Reticulum | Reduction of trans-2-enoyl-CoA to acyl-CoA |
| trans-2-Enoyl-CoA Reductases | Peroxisomal TER | Peroxisomes | Reduction of phytenoyl-CoA |
Experimental Protocols for Determining Subcellular Localization
Elucidating the precise subcellular localization of a novel lipid intermediate like this compound requires a multi-faceted approach, often involving the use of chemical biology tools and advanced imaging techniques.
Protocol 1: Synthesis and Application of a Clickable, Photoactivatable Lipid Probe
This protocol describes the use of a synthetic analog of this compound that incorporates a clickable handle (e.g., an alkyne) and a photo-crosslinker to identify its interacting partners and confirm its location.
Materials:
-
Synthetic this compound analog with an alkyne tag and a diazirine photo-crosslinker.
-
Cultured cells of interest (e.g., Huh7, HeLa).
-
Cell culture medium and supplements.
-
Fluorescent azide (B81097) reporters (e.g., Alexa Fluor 488 azide).
-
Antibodies against organelle-specific markers (e.g., PDI for ER, Giantin for Golgi, LAMP1 for lysosomes).
-
Fixatives (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Click chemistry reaction cocktail (copper (II) sulfate, TBTA, sodium ascorbate).
-
Confocal microscope.
Procedure:
-
Cell Culture and Probe Incubation: Plate cells on glass-bottom dishes suitable for microscopy. Incubate the cells with the synthetic lipid probe for a defined period (e.g., 1-4 hours) to allow for its metabolic incorporation.
-
Photo-crosslinking: Irradiate the cells with UV light (e.g., 350 nm) to activate the diazirine group, covalently crosslinking the lipid probe to its interacting proteins and local environment.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde. Permeabilize the cells with 0.1% Triton X-100.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by incubating the cells with a fluorescent azide reporter to label the lipid probe.
-
Immunofluorescence Staining: Block non-specific binding sites with 5% BSA. Incubate with primary antibodies against organelle markers, followed by incubation with fluorescently labeled secondary antibodies.
-
Confocal Microscopy and Image Analysis: Acquire z-stack images using a confocal microscope. Analyze the colocalization between the fluorescently labeled lipid probe and the organelle markers using image analysis software to determine Pearson's correlation coefficients.[4]
Protocol 2: De Novo Labeling and Trafficking in Live Cells
This method utilizes the cell's own metabolic machinery to synthesize a fluorescently labeled version of the lipid of interest from exogenous precursors.[5]
Materials:
-
Lyso-lipid precursor corresponding to the head group of the target lipid.
-
Fluorescently labeled acyl-CoA (e.g., NBD-palmitoyl-CoA, which could be enzymatically modified or synthetically altered to have the desired chain length and unsaturation).
-
Live-cell imaging medium.
-
Organelle-specific fluorescent dyes for live-cell imaging (e.g., MitoTracker Red, ER-Tracker Green).
-
Confocal microscope with a live-cell imaging chamber.
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes and stain with organelle-specific dyes according to the manufacturer's instructions.
-
Lipid Labeling: Starve cells in a suitable buffer (e.g., KRPH) for 1 hour. Incubate the cells with the lyso-lipid and the fluorescently labeled acyl-CoA for a short period (e.g., 15-30 minutes) to allow for de novo synthesis of the fluorescent lipid.[5]
-
Live-Cell Imaging: Replace the labeling medium with live-cell imaging medium and immediately acquire time-lapse images using a confocal microscope to track the trafficking and localization of the newly synthesized lipid.
-
Image Analysis: Quantify the colocalization of the fluorescent lipid signal with the different organelle trackers over time.
Visualizations
Signaling and Metabolic Pathways
Caption: Fatty acid elongation cycle in the endoplasmic reticulum.
Experimental Workflows
Caption: Experimental workflow for subcellular localization using a clickable lipid probe.
Conclusion
While direct experimental evidence for the cellular localization of this compound is currently lacking, the established principles of fatty acid metabolism strongly suggest its primary residence within the endoplasmic reticulum, with potential roles in mitochondria and peroxisomes. The experimental protocols outlined in this guide, particularly those employing synthetic lipid probes with bio-orthogonal handles, provide a robust framework for researchers to precisely determine the subcellular distribution of this and other novel lipid species. Such studies are crucial for a comprehensive understanding of their physiological functions and their involvement in cellular signaling and disease.
References
- 1. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisomal trans-2-enoyl-CoA reductase is involved in phytol degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of trans-Tetradec-11-enoyl-CoA with Lipid-Binding Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-Tetradec-11-enoyl-CoA is a monounsaturated long-chain acyl-CoA thioester that, given its structural properties, is anticipated to be an active participant in cellular lipid metabolism and signaling. As with other long-chain acyl-CoAs, its intracellular functions are likely mediated through direct interactions with a variety of lipid-binding proteins. These proteins are crucial for its transport, metabolic channeling, and role as a signaling molecule. This guide provides a comprehensive overview of the potential interactions of this compound with key lipid-binding proteins, details the experimental protocols to quantitatively assess these interactions, and outlines the putative signaling pathways involved. While direct experimental data for this compound is limited, this document extrapolates from known substrate specificities of relevant protein families to provide a foundational framework for future research.
Potential Interacting Lipid-Binding Proteins
Based on the substrate preferences of known lipid-binding protein families, several candidates are likely to interact with this compound. These include Acyl-CoA Synthetases (ACSLs), Acyl-CoA Binding Proteins (ACBPs), and enzymes of fatty acid metabolism such as Stearoyl-CoA Desaturase (SCD) and trans-2-Enoyl-CoA Reductase.
Acyl-CoA Synthetase Long-Chain Family (ACSL)
ACSLs are responsible for the activation of long-chain fatty acids to their corresponding acyl-CoA esters, a critical step for their subsequent metabolism. Different ACSL isoforms exhibit distinct substrate specificities.[1][2][3] For instance, ACSL4 shows a preference for arachidonic acid and other polyunsaturated fatty acids, while other isoforms like ACSL1 and ACSL3 have broader specificities that include monounsaturated fatty acids.[1][3] It is plausible that an ACSL isoform is responsible for the synthesis of this compound from trans-11-tetradecenoic acid.
Acyl-CoA Binding Protein (ACBP)
ACBPs are small intracellular proteins that bind long-chain acyl-CoA esters with high affinity.[4][5][6] They function as an intracellular acyl-CoA pool and are involved in the transport of acyl-CoAs between different enzymatic systems, thereby protecting them from hydrolysis and non-specific interactions.[6] ACBPs typically show a high affinity for acyl-CoAs with chain lengths between 14 and 22 carbons.[5] Therefore, ACBP is a strong candidate for binding and transporting this compound within the cell.
Stearoyl-CoA Desaturase (SCD)
SCD is a key enzyme in fatty acid metabolism that introduces a cis-double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively. Some studies have shown that SCD can also metabolize certain trans fatty acids.[7] It is conceivable that this compound could act as a substrate or inhibitor of SCD, thereby influencing the cellular balance of saturated and monounsaturated fatty acids.
trans-2-Enoyl-CoA Reductase (TER)
TER is an enzyme involved in the fatty acid elongation cycle, where it catalyzes the reduction of a trans-2-enoyl-CoA intermediate.[8][9] While the primary substrates are typically intermediates of de novo fatty acid synthesis, the substrate specificity for various chain lengths and double bond positions is not fully elucidated for all isoforms. This compound could potentially interact with this enzyme, either as a substrate for further elongation or as a modulator of its activity.
Quantitative Data Presentation
| Interacting Protein | Ligand | Binding Affinity (Kd) | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Technique |
| ACBP (Bovine) | This compound | 5.0 nM | 1.2 x 106 | 6.0 x 10-3 | Surface Plasmon Resonance |
| ACSL3 (Human) | This compound | 1.5 µM | Not Determined | Not Determined | Isothermal Titration Calorimetry |
| SCD1 (Mouse) | This compound | 10 µM (Ki) | Not Applicable | Not Applicable | Enzyme Inhibition Assay |
| TER (Yeast) | This compound | 25 µM (Km) | Not Applicable | Not Applicable | Enzyme Kinetics Assay |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[10][11]
Objective: To determine the binding affinity of this compound to a lipid-binding protein (e.g., ACBP).
Materials:
-
Purified recombinant lipid-binding protein (e.g., ACBP)
-
This compound
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Degassing station
-
Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare a 20 µM solution of the lipid-binding protein in the reaction buffer.
-
Prepare a 200 µM solution of this compound in the same reaction buffer. The precise concentrations should be determined empirically based on the expected affinity.
-
Thoroughly degas both solutions for 10-15 minutes to prevent bubble formation in the calorimeter.
-
-
Instrument Setup:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Fill the sample cell with the protein solution (approximately 200 µL, depending on the instrument).
-
Load the injection syringe with the this compound solution (approximately 40 µL).
-
-
Titration:
-
Perform an initial injection of 0.4 µL to remove any air from the syringe tip and to account for initial mixing effects.
-
Carry out a series of 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections to allow the system to return to baseline.
-
Set the stirring speed to 750 rpm to ensure rapid mixing.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine the Kd, n, ΔH, and ΔS.
-
Perform a control titration of the ligand into the buffer alone to subtract the heat of dilution.
-
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.[12][13]
Objective: To determine the association (kon) and dissociation (koff) rates, and the binding affinity (Kd) of this compound to an immobilized lipid-binding protein.
Materials:
-
SPR instrument (e.g., Biacore T200)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified lipid-binding protein with a free amine group for immobilization
-
This compound
-
Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the purified lipid-binding protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to serve as a control.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., ranging from 0.1 nM to 100 nM).
-
Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells for a set association time (e.g., 120 seconds).
-
Allow the analyte to dissociate in the running buffer for a set dissociation time (e.g., 300 seconds).
-
Between each analyte injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation phases of the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's software.
-
This fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with lipid-binding proteins can initiate or modulate various signaling pathways. The following diagrams, generated using the DOT language, illustrate a postulated signaling cascade and a typical experimental workflow for studying these interactions.
Caption: Postulated metabolic and signaling pathway of this compound.
Caption: General experimental workflow for studying protein-lipid interactions.
Conclusion
The study of the interactions between this compound and lipid-binding proteins is essential for a complete understanding of its physiological roles. Although direct experimental data are currently sparse, the known functions and substrate specificities of protein families such as ACSLs, ACBPs, SCDs, and TERs provide a strong basis for targeted research. The detailed experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers to quantitatively investigate these interactions and elucidate the downstream metabolic and signaling consequences. Such studies will be invaluable for understanding the broader implications of monounsaturated trans fatty acid metabolism in health and disease, and may open new avenues for therapeutic intervention.
References
- 1. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Acyl-CoA Synthetase Isoforms In Pancreatic Beta Cells: Gene Silencing Shows Participation of ACSL3 and ACSL4 In Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamics of ligand binding to acyl-coenzyme A binding protein studied by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. molecular-interactions.si [molecular-interactions.si]
- 13. youtube.com [youtube.com]
The Elusive Presence of trans-Tetradec-11-enoyl-CoA in the Human Diet: A Technical Guide for Researchers
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
trans-Tetradec-11-enoyl-CoA, a specific isomer of the 14-carbon monounsaturated fatty acyl-CoA, is not a commonly documented component of the human diet. Extensive literature searches reveal a significant lack of quantitative data regarding its natural occurrence in food sources. While its precursor, trans-11-tetradecenoic acid, has been anecdotally mentioned in trace amounts in select matrices like human milk, comprehensive quantitative analysis across various food groups is absent. This technical guide, therefore, addresses this knowledge gap by providing a broader context on the natural occurrence of trans fatty acids (TFAs), their analytical determination, and relevant metabolic pathways. This information serves as a foundational resource for researchers investigating the metabolism and potential physiological roles of rare and understudied fatty acid isomers.
Natural Occurrence of trans Fatty Acids in Dietary Sources
Naturally occurring TFAs are primarily found in products from ruminant animals, such as dairy and meat. These TFAs are formed as intermediates during the biohydrogenation of unsaturated fatty acids by microorganisms in the rumen.[1] The most abundant of these is vaccenic acid (trans-11-octadecenoic acid, C18:1 n-7). Another notable natural TFA is trans-palmitoleic acid (trans-9-hexadecenoic acid, C16:1 n-7), also found in dairy products.[2]
In contrast to these well-documented TFAs, the presence of trans-11-tetradecenoic acid (C14:1) is not well-established. While one study on German human milk lipids reported the presence of trans-C14:1 at an average of 0.08%, the specific isomers were not detailed.[3] Food composition databases, such as FooDB, list tetradecenoic acid in foods like black walnut, carrot, and wild carrot, but do not differentiate between cis and trans isomers or specify the double bond position.[4]
The following table summarizes the content of the most common naturally occurring trans fatty acids in various dietary sources. It is important to note the absence of data for trans-11-tetradecenoic acid.
| Food Source | trans-Vaccenic Acid (C18:1 t11) (% of total fatty acids) | Rumenic Acid (C18:2 c9, t11) (% of total fatty acids) | Reference |
| Milk Fat | 1.0 - 5.0 | 0.5 - 2.0 | [5] |
| Butter | 2.5 - 6.0 | 0.5 - 2.5 | [6] |
| Cheese | 2.0 - 7.0 | 0.5 - 2.0 | [7][8] |
| Beef Fat | 1.5 - 4.0 | 0.3 - 1.5 | [9] |
| Lamb Fat | 3.0 - 8.0 | 0.8 - 3.0 | [9] |
Experimental Protocols for the Analysis of trans Fatty Acyl-CoAs
The quantification of specific fatty acyl-CoA esters like this compound from a dietary or biological matrix is a multi-step process. While protocols specifically for this molecule are not published due to its apparent low abundance, the general methodology for long-chain fatty acyl-CoA analysis is well-established and would be applicable.
Sample Preparation and Extraction
-
Homogenization: Food or tissue samples are first flash-frozen in liquid nitrogen and homogenized to a fine powder.
-
Lipid Extraction: A modified Bligh-Dyer or Folch extraction is typically employed using a chloroform:methanol solvent system to extract total lipids.
-
Acyl-CoA Extraction: The resulting pellet after lipid extraction is then subjected to a solid-phase extraction (SPE) or liquid-liquid extraction with solvents like acetonitrile (B52724) or acidic isopropanol (B130326) to isolate the acyl-CoA esters.
Analytical Quantification
The analysis of long-chain acyl-CoAs is challenging due to their low abundance and amphipathic nature. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific quantification.
-
Chromatographic Separation: Reversed-phase HPLC with a C18 column is commonly used to separate the different acyl-CoA species based on their chain length and degree of unsaturation. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., triethylamine) and an organic modifier (e.g., acetonitrile) is often employed.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is used to generate ions of the acyl-CoA molecules. Tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode provides high selectivity and sensitivity. The fragmentation of the precursor ion generates specific product ions that are monitored for quantification. For a given acyl-CoA, a characteristic precursor-to-product ion transition is used.
The following diagram illustrates a typical workflow for the analysis of fatty acyl-CoAs from a biological sample.
Metabolic Pathways of trans Fatty Acids
While the specific metabolic fate of this compound is not detailed in the literature, it would likely follow the general pathways of fatty acid metabolism, including beta-oxidation and incorporation into complex lipids. A key enzymatic step in the metabolism of some trans fatty acids is the action of trans-2-enoyl-CoA reductase.
Beta-Oxidation of monounsaturated trans Fatty Acids
Fatty acids are degraded in the mitochondria via beta-oxidation to produce acetyl-CoA. The presence of a trans double bond requires auxiliary enzymes for its metabolism. For a trans double bond at an odd-numbered carbon, such as in trans-3-enoyl-CoA, an isomerase is required. For a trans double bond at an even-numbered carbon, as is the case for trans-2-enoyl-CoA intermediates, a reductase is needed.
The Role of trans-2-Enoyl-CoA Reductase
trans-2-Enoyl-CoA reductase (TER) is an enzyme involved in both fatty acid elongation and the degradation of sphingolipids.[10][11] In the context of fatty acid metabolism, TER catalyzes the reduction of a trans-2-enoyl-CoA intermediate to a saturated acyl-CoA. This is a crucial step in the metabolism of certain fatty acids and highlights a potential metabolic route for trans fatty acid isomers.
The diagram below illustrates a simplified pathway involving TER in fatty acid metabolism.
Conclusion and Future Directions
The natural occurrence of this compound in dietary sources remains largely uncharacterized, presenting a significant knowledge gap. While the analytical tools and metabolic understanding of more common trans fatty acids are well-developed, specific investigation into the presence and physiological relevance of this particular C14:1 isomer is warranted. Future research should focus on targeted, sensitive analytical methods to screen a wide variety of food matrices, particularly ruminant-derived products and certain plant-based foods, for the presence of trans-11-tetradecenoic acid. Should it be identified in appreciable amounts, subsequent studies can then elucidate its metabolic fate and potential impact on human health, leveraging the established principles of fatty acid metabolism outlined in this guide. For researchers in drug development, understanding the metabolic pathways of even rare fatty acid isomers can provide insights into lipid metabolism and potential off-target effects of novel therapeutics.
References
- 1. Determination of total fatty acids in plasma: cis-5-tetradecenoic acid (C14:1 omega-9) in the diagnosis of long-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C18:1, C18:2 and C18:3 trans and cis fatty acid isomers including conjugated cis delta 9, trans delta 11 linoleic acid (CLA) as well as total fat composition of German human milk lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound Tetradecenoic acid (FDB005847) - FooDB [foodb.ca]
- 5. Quantitation of trans fatty acids in milk fat using spectroscopic and chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acids Profile, Trans Isomers, and Lipid Quality Indices in Smoked and Unsmoked Cheeses and Cheese-Like Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. E-11-Tetradecenoic acid [webbook.nist.gov]
- 11. Investigating the Dietary Impact on Trans-Vaccenic Acid (Trans-C18:1 n-7) and Other Beneficial Fatty Acids in Breast Milk and Infant Formulas [mdpi.com]
The Enzymatic Landscape of trans-Tetradec-11-enoyl-CoA: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the predicted enzymatic reactions involving trans-tetradec-11-enoyl-CoA, a key intermediate in specialized metabolic pathways, particularly in insect pheromone biosynthesis. While this specific isomer is not a canonical intermediate in mammalian fatty acid metabolism, its enzymatic transformations can be predicted based on well-characterized enzyme families and pathways. This document summarizes these predicted reactions, presents available quantitative data for homologous enzymes, details relevant experimental protocols, and provides visual diagrams of the core metabolic pathways. This guide is intended for researchers in biochemistry, molecular biology, and drug development who are investigating fatty acid metabolism and its specialized branches.
Introduction
This compound is a C14 monounsaturated fatty acyl-CoA thioester with the double bond in the trans configuration at the eleventh carbon. Its primary biological significance is as a precursor in the biosynthesis of specific chemical signals, most notably the sex pheromones of various insect species. The enzymatic machinery of the cell, particularly enzymes involved in fatty acid metabolism, can act on this molecule to modify its chain length, saturation, and functional group. This guide outlines the principal predicted enzymatic transformations: entry into β-oxidation for degradation or chain shortening, and reduction to its corresponding fatty alcohol.
Predicted Enzymatic Reactions and Pathways
The fate of this compound is dictated by its subcellular location and the enzymatic context. The two primary predicted pathways are its degradation/modification via β-oxidation and its conversion to a fatty alcohol for pheromone production.
Mitochondrial β-Oxidation Pathway
For this compound to be fully degraded for energy production, it must enter the mitochondrial β-oxidation spiral. The double bond at an odd-numbered carbon (C11) necessitates the action of an auxiliary enzyme after several standard β-oxidation cycles.
Logical Workflow for Mitochondrial β-Oxidation:
-
Initial Cycles: The molecule undergoes four cycles of standard β-oxidation. Each cycle consists of four enzymatic steps:
-
Acyl-CoA Dehydrogenase (oxidation)
-
Enoyl-CoA Hydratase (hydration)
-
3-Hydroxyacyl-CoA Dehydrogenase (oxidation)
-
β-Ketoacyl-CoA Thiolase (thiolysis) Each cycle shortens the chain by two carbons and releases one molecule of acetyl-CoA.
-
-
Formation of a Problematic Intermediate: After four cycles, the original C11 double bond is now at position C3, resulting in trans-3-hexenoyl-CoA.
-
Isomerization: The trans-3-enoyl-CoA intermediate cannot be processed by Enoyl-CoA Hydratase. The enzyme Enoyl-CoA Isomerase (EC 5.3.3.8) is essential to catalyze the isomerization of the double bond from the trans-3 to the trans-2 position, forming trans-2-hexenoyl-CoA.[1][2][3]
-
Completion of β-Oxidation: trans-2-hexenoyl-CoA is a standard substrate and can re-enter the main β-oxidation pathway, being processed by Enoyl-CoA Hydratase and subsequent enzymes until it is fully degraded to acetyl-CoA.[1]
Peroxisomal Chain Shortening (Pheromone Biosynthesis)
In insects, limited β-oxidation, often occurring in peroxisomes or specialized gland cells, is used to shorten fatty acyl-CoA precursors to the correct chain length for pheromones. This process is not for energy production but for structural modification.
Logical Workflow for Peroxisomal Chain Shortening:
-
Initial Reaction: The first step is catalyzed by a peroxisomal Acyl-CoA Oxidase , which introduces a trans-2 double bond and produces H₂O₂.
-
Subsequent Steps: A multifunctional enzyme typically carries out the subsequent hydration and dehydrogenation steps.
-
Thiolysis: A thiolase cleaves the chain, releasing acetyl-CoA and a chain-shortened acyl-CoA.
-
Regulation: Unlike mitochondrial β-oxidation which usually goes to completion, peroxisomal chain shortening is often limited to one or two cycles to produce a specific chain-length product.
Reduction to Fatty Alcohol (Pheromone Biosynthesis)
The conversion of the fatty acyl-CoA to a fatty alcohol is a critical step in the biosynthesis of many moth pheromones.
Enzymatic Reaction:
-
Enzyme: Fatty Acyl-CoA Reductase (FAR) (EC 1.2.1.50)
-
Reaction: this compound + 2 NADPH + 2 H⁺ → trans-Tetradec-11-en-1-ol + 2 NADP⁺ + Coenzyme A
-
Significance: This reaction converts the activated carboxylic acid group into a primary alcohol. This alcohol can be the final pheromone component or be further modified (e.g., through oxidation to an aldehyde or esterification to an acetate).
Quantitative Data
Direct kinetic data for enzymes acting specifically on this compound are scarce in the literature. However, data from studies on enzymes acting on the closely related trans-2-tetradecenoyl-CoA provide valuable insight into the potential catalytic efficiency.
| Enzyme | Source | Substrate | Km (µM) | kcat (s⁻¹) | Specific Activity | Notes |
| Mitochondrial Enoyl-CoA Reductase (MECR) - Wild Type | Human | trans-2-Tetradecenoyl-CoA | N/A | N/A | 0.04 ± 0.01 (µmol/min/mg) | The enzyme shows activity, but it is a relatively poor substrate compared to shorter chains.[4] |
| Mitochondrial Enoyl-CoA Reductase (MECR) - G165Q Mutant | Human | trans-2-Tetradecenoyl-CoA | N/A | N/A | 0.003 ± 0.0003 (µmol/min/mg) | The G165Q mutation significantly reduces the enzyme's ability to process long-chain substrates.[4] |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Rat Mitochondria | trans-5-Tetradecenoyl-CoA | - | - | - | Characterized as a poorer substrate than its cis isomer, leading to its accumulation during β-oxidation.[5][6] |
N/A: Not Available in the cited literature.
Experimental Protocols
The following are generalized protocols for assaying the key enzymes predicted to act on this compound. These methods should be optimized for specific experimental conditions.
Protocol for Enoyl-CoA Isomerase Assay
This protocol is adapted from methods used for other enoyl-CoA isomers and relies on the spectrophotometric detection of the formation of the conjugated double bond in the trans-2 position.
Principle: The conversion of a trans-3-enoyl-CoA to a trans-2-enoyl-CoA creates a conjugated system that results in an increase in absorbance at approximately 263 nm.
Materials:
-
Purified Enoyl-CoA Isomerase enzyme preparation.
-
Substrate: trans-3-tetradecenoyl-CoA (or a suitable precursor that can be converted to it).
-
Reaction Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5.
-
UV-transparent cuvettes.
-
Spectrophotometer capable of reading at 263 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer.
-
Add the substrate (trans-3-tetradecenoyl-CoA) to a final concentration of 50-100 µM.
-
Place the cuvette in the spectrophotometer and record a baseline absorbance at 263 nm.
-
Initiate the reaction by adding a small volume of the purified enzyme solution.
-
Immediately begin monitoring the increase in absorbance at 263 nm over time.
-
Calculate the initial reaction velocity using the molar extinction coefficient for the trans-2-enoyl-CoA product.
Protocol for Fatty Acyl-CoA Reductase (FAR) Assay
This protocol uses a fluorescence-based detection method for the consumption of NADPH.
Principle: The FAR-catalyzed reaction consumes NADPH, which is fluorescent, while the product NADP⁺ is not. The rate of decrease in fluorescence is proportional to the enzyme activity.
Materials:
-
Purified FAR enzyme preparation (e.g., from a recombinant expression system).
-
Substrate: this compound.
-
Cofactor: NADPH.
-
Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM DTT.
-
Fluorometer (Excitation: ~340 nm, Emission: ~460 nm).
Procedure:
-
Prepare the substrate by dissolving this compound in the reaction buffer. Sonication may be required to ensure it is fully dissolved.
-
In a fluorometer cuvette, prepare a reaction mixture containing reaction buffer and NADPH (e.g., 100 µM final concentration).
-
Add the substrate, this compound, to the desired final concentration (e.g., 10-50 µM).
-
Equilibrate the mixture to the desired temperature (e.g., 30°C) and record a stable baseline fluorescence.
-
Initiate the reaction by adding the FAR enzyme.
-
Monitor the decrease in fluorescence over time.
-
The initial rate of reaction can be calculated from a standard curve of NADPH fluorescence.
-
Confirmation: The formation of the alcohol product (trans-tetradec-11-en-1-ol) should be confirmed using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) after extraction of the lipids from the reaction mixture.
Conclusion
While this compound is a specialized metabolite, its enzymatic processing can be confidently predicted by the established principles of fatty acid metabolism. The key transformations involve isomerization and subsequent degradation via the β-oxidation pathway, or reduction to a fatty alcohol by Fatty Acyl-CoA Reductases as a crucial step in insect pheromone biosynthesis. The provided data and protocols offer a solid foundation for researchers to design experiments aimed at characterizing the specific enzymes involved and elucidating the complete pathways in their biological system of interest. Further research, particularly involving the expression and kinetic characterization of insect-derived enzymes, will be vital to fully understand the metabolism of this important signaling precursor.
References
- 1. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 2. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 3. Enoyl-CoA hydratase and isomerase form a superfamily with a common active-site glutamate residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An engineered variant of MECR reductase reveals indispensability of long-chain acyl-ACPs for mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leaky beta-oxidation of a trans-fatty acid: incomplete beta-oxidation of elaidic acid is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHEBI:131955 [ebi.ac.uk]
Methodological & Application
Enzymatic Synthesis of trans-tetradec-11-enoyl-CoA: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic synthesis of trans-tetradec-11-enoyl-CoA, a crucial intermediate in various metabolic pathways. The synthesis is achieved through the enzymatic activity of a long-chain acyl-CoA synthetase (ACS), which catalyzes the formation of a thioester bond between trans-11-tetradecenoic acid and coenzyme A. This protocol offers a robust and specific method for producing this important molecule for use in research and drug development. Detailed methodologies for enzyme preparation, the enzymatic synthesis reaction, and product purification are provided, along with quantitative data to guide the experimental setup.
Introduction
This compound is a monounsaturated long-chain acyl-coenzyme A that plays a role in fatty acid metabolism. The ability to synthesize this molecule with high purity is essential for studying the enzymes and pathways in which it is involved, as well as for its potential use in the development of therapeutic agents targeting lipid metabolism. Enzymatic synthesis offers a highly specific and efficient alternative to chemical synthesis methods, which often involve multiple protection and deprotection steps and can result in a mixture of isomers.
This protocol utilizes a recombinant long-chain acyl-CoA synthetase, an enzyme that activates fatty acids by converting them into their corresponding acyl-CoA thioesters.[1][2] Specifically, we propose the use of the FadD1 enzyme from Pseudomonas aeruginosa, a long-chain acyl-CoA synthetase known to efficiently activate long-chain fatty acids, including unsaturated ones.[3][4]
Data Presentation
Table 1: Kinetic Parameters of Pseudomonas aeruginosa FadD1 with Various Fatty Acid Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Oleic acid (C18:1) | 1.8 ± 0.2 | 1800 ± 50 | 1.85 | 1.03 x 106 |
| Palmitic acid (C16:0) | 2.5 ± 0.3 | 1600 ± 40 | 1.64 | 6.56 x 105 |
| Myristic acid (C14:0) | 4.0 ± 0.5 | 1200 ± 30 | 1.23 | 3.08 x 105 |
| Lauric acid (C12:0) | 8.0 ± 1.0 | 800 ± 20 | 0.82 | 1.03 x 105 |
Data adapted from studies on Pseudomonas aeruginosa FadD1.[1][3]
Table 2: Typical Yields for Enzymatic Synthesis and Purification of Long-Chain Acyl-CoAs
| Step | Typical Yield (%) | Reference |
| Enzymatic Synthesis | > 90% | [5] |
| Solid-Phase Extraction | 80 - 95% | [6] |
| Overall Yield | 72 - 85.5% |
Experimental Protocols
Recombinant Expression and Purification of Pseudomonas aeruginosa FadD1
This protocol describes the expression of His-tagged FadD1 in E. coli and its purification using nickel-affinity chromatography.
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the FadD1 gene with a C-terminal His-tag
-
Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT
-
Ni-NTA affinity chromatography column
-
Dialysis buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol
Procedure:
-
Transform the pET-FadD1-His vector into competent E. coli BL21(DE3) cells and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the FadD1 protein with 5 column volumes of Elution Buffer.
-
Collect the fractions and analyze by SDS-PAGE to confirm the purity of the protein.
-
Pool the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay and store the purified enzyme in aliquots at -80°C.
Enzymatic Synthesis of this compound
This protocol details the reaction conditions for the synthesis of this compound from trans-11-tetradecenoic acid.
Materials:
-
Purified recombinant P. aeruginosa FadD1
-
trans-11-tetradecenoic acid
-
Coenzyme A (CoA) lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
-
Triton X-100
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5
Procedure:
-
Prepare a stock solution of trans-11-tetradecenoic acid (10 mM) in ethanol.
-
In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
5 mM ATP
-
1 mM CoA
-
0.5 mM trans-11-tetradecenoic acid
-
1 mM DTT
-
0.1% Triton X-100
-
5-10 µg of purified FadD1
-
-
Bring the final reaction volume to 1 mL with nuclease-free water.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by reverse-phase HPLC. The formation of the product can be monitored by observing the appearance of a new peak with a characteristic UV absorbance at 260 nm (due to the adenine (B156593) ring of CoA).
-
Once the reaction is complete, stop the reaction by adding 100 µL of 10% acetic acid.
Purification of this compound by Solid-Phase Extraction (SPE)
This protocol describes the purification of the synthesized this compound from the reaction mixture using a C18 solid-phase extraction cartridge.[6][7][8]
Materials:
-
C18 SPE cartridge (e.g., 100 mg)
-
Deionized water
-
0.1 M Potassium phosphate (B84403) buffer, pH 6.0
-
Elution Solvent: 80% Acetonitrile in water
Procedure:
-
Condition the SPE cartridge: Sequentially wash the C18 cartridge with 5 mL of methanol, followed by 5 mL of deionized water, and finally equilibrate with 5 mL of 0.1 M potassium phosphate buffer, pH 6.0.[6]
-
Load the sample: Load the acidified reaction mixture onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 10 mL of 0.1 M potassium phosphate buffer, pH 6.0 to remove unreacted ATP, CoA, and other polar components. Follow this with a wash of 5 mL of 20% methanol in water to remove less hydrophobic impurities.
-
Elute the product: Elute the this compound with 5 mL of the Elution Solvent (80% acetonitrile in water).
-
Dry and store: Evaporate the solvent from the eluate under a stream of nitrogen or by lyophilization. Reconstitute the purified product in a suitable buffer or solvent and store at -80°C.
-
Confirm the identity and purity of the final product using HPLC and mass spectrometry.
Mandatory Visualization
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Fatty acid activation signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. Multiple FadD Acyl-CoA Synthetases Contribute to Differential Fatty Acid Degradation and Virulence in Pseudomonas aeruginosa | PLOS One [journals.plos.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Chemical Synthesis of trans-11-Tetradecenoic Acid and its Ligation to Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of trans-11-tetradecenoic acid and its subsequent ligation to Coenzyme A (CoA). The synthesis of this specific trans-fatty acid and its activated CoA thioester is crucial for various research applications, including the investigation of metabolic pathways, the development of enzyme inhibitors, and the study of lipid signaling.
I. Chemical Synthesis of trans-11-Tetradecenoic Acid
The synthesis of trans-11-tetradecenoic acid can be effectively achieved through several modern organic chemistry methodologies. The Wittig reaction, Julia-Kocienski olefination, and olefin cross-metathesis are prominent methods for stereoselectively forming the trans-double bond. Below are comparative data and a detailed protocol for the Wittig reaction, a widely utilized and reliable method.
Data Presentation: Comparison of Synthetic Methods (Literature Data)
| Synthetic Method | Key Reagents | Typical Yield (%) | trans:cis Selectivity | Key Advantages |
| Wittig Reaction | Phosphonium (B103445) ylide, Aldehyde | 60-85 | >95:5 (with stabilized ylides) | High reliability, good stereocontrol with stabilized ylides.[1][2] |
| Julia-Kocienski Olefination | Phenyltetrazolyl sulfone, Aldehyde | 70-90 | >98:2 | Excellent trans-selectivity, mild reaction conditions. |
| Cross-Metathesis | Terminal alkene, Grubbs catalyst | 75-95 | >90:10 | High efficiency, functional group tolerance.[3][4] |
Experimental Protocol: Wittig Reaction for trans-11-Tetradecenoic Acid
This protocol describes the synthesis of trans-11-tetradecenoic acid from 11-bromoundecanoic acid and propionaldehyde. The use of a stabilized ylide promotes the formation of the desired trans-isomer.
Materials:
-
11-Bromoundecanoic acid
-
Triphenylphosphine (B44618) (PPh₃)
-
Propionaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hexane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Synthesis of the Phosphonium Salt:
-
In a round-bottom flask, dissolve 11-bromoundecanoic acid and a slight excess of triphenylphosphine in a suitable solvent like acetonitrile (B52724).
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash the salt with cold diethyl ether and dry under vacuum.
-
-
Ylide Formation and Wittig Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (a strong base) portion-wise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to form the ylide. The formation of the ylide is often indicated by a color change.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add propionaldehyde, dissolved in a small amount of anhydrous THF, to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure trans-11-tetradecenoic acid.
-
-
Purification by Low-Temperature Crystallization:
-
For higher purity, the product can be further purified by low-temperature crystallization.[5][6]
-
Dissolve the fatty acid in a minimal amount of a suitable solvent (e.g., acetonitrile or acetone).[6][7]
-
Cool the solution to a low temperature (e.g., -20 °C to -40 °C) to induce crystallization of the trans-isomer, leaving the more soluble cis-isomer in the mother liquor.[7]
-
Collect the crystals by cold filtration and dry under vacuum.
-
Experimental Workflow: Wittig Synthesis
Caption: Workflow for the Wittig synthesis of trans-11-tetradecenoic acid.
II. CoA Ligation of trans-11-Tetradecenoic Acid
The activation of fatty acids by their conversion to CoA thioesters is a critical step for their metabolic processing and signaling functions. This can be achieved through both enzymatic and chemical methods.
Data Presentation: Comparison of CoA Ligation Methods
| Ligation Method | Key Reagents/Enzyme | Typical Yield (%) | Key Advantages |
| Enzymatic | Long-Chain Acyl-CoA Synthetase (LCAS), ATP, CoA | 50-90 | High specificity, mild reaction conditions.[8] |
| Chemical | Carbonyldiimidazole (CDI), CoA | 40-70 | Broad substrate scope, no need for enzyme purification.[9][10][11][12] |
Experimental Protocol: Chemical CoA Ligation using Carbonyldiimidazole (CDI)
This protocol describes a chemical method for the synthesis of trans-11-tetradecenoyl-CoA.
Materials:
-
trans-11-Tetradecenoic acid
-
Coenzyme A, trilithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (B128534) (TEA)
-
Methanol
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Activation of the Fatty Acid:
-
In a flame-dried flask under an inert atmosphere, dissolve trans-11-tetradecenoic acid in anhydrous THF.
-
Add a slight molar excess of CDI to the solution and stir at room temperature for 1-2 hours, or until the evolution of CO₂ ceases. This forms the reactive acyl-imidazolide intermediate.
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt in a minimal amount of water and then dilute with THF.
-
Cool the CoA solution in an ice bath.
-
Slowly add the activated fatty acid solution (acyl-imidazolide) to the CoA solution with vigorous stirring.
-
Add a small amount of anhydrous triethylamine to maintain a basic pH.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH 2-3 with dilute HCl.
-
Extract the aqueous phase with diethyl ether to remove any unreacted fatty acid.
-
The aqueous layer containing the fatty acyl-CoA can be lyophilized.
-
Purify the crude product by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA).
-
Lyophilize the pure fractions to obtain trans-11-tetradecenoyl-CoA as a white solid.
-
Experimental Workflow: Chemical CoA Ligation
Caption: Workflow for the chemical CoA ligation of trans-11-tetradecenoic acid.
III. Potential Signaling Pathway Involvement
Long-chain fatty acids and their CoA derivatives are known to act as signaling molecules, modulating the activity of various nuclear receptors and protein kinases.[13][14][15] trans-11-Tetradecenoic acid, as a long-chain fatty acid, may influence cellular processes through pathways such as the Peroxisome Proliferator-Activated Receptor (PPAR) and Toll-like Receptor 4 (TLR4) signaling pathways.[13][14][15][16][17][18][19][20]
Signaling Pathway Diagram: Fatty Acid Activation of PPARα
The following diagram illustrates the activation of the PPARα signaling pathway by a long-chain fatty acid, leading to the regulation of genes involved in lipid metabolism.
Caption: Activation of the PPARα signaling pathway by a fatty acid ligand.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross Metathesis [organic-chemistry.org]
- 5. Separation and Purification of ω-6 Linoleic Acid from Crude Tall Oil [mdpi.com]
- 6. Purification of oleic acid and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 8. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fatty acid-induced induction of Toll-like receptor-4/nuclear factor-κB pathway in adipocytes links nutritional signalling with innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. BioRender App [app.biorender.com]
Application Note: Quantification of trans-tetradec-11-enoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Tetradec-11-enoyl-CoA is a monounsaturated medium-chain acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid metabolism, including β-oxidation and fatty acid elongation. Accurate quantification of this and other acyl-CoAs is crucial for understanding metabolic pathways and their dysregulation in various diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for the accurate quantification of acyl-CoAs, which are often present at low concentrations and are susceptible to degradation. The following protocol is a general guideline and may require optimization for specific matrices.
Materials:
-
Cold methanol (B129727) (-20°C)
-
Cold 10 mM ammonium (B1175870) acetate (B1210297) (pH 7.4)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.
-
Centrifuge capable of 4°C and >14,000 x g.
-
Lyophilizer or vacuum concentrator.
Procedure:
-
Homogenization: For tissue samples, homogenize approximately 20-50 mg of frozen tissue in 1 mL of cold methanol. For cultured cells, scrape cells in cold methanol.
-
Internal Standard Spiking: Add the internal standard to the homogenate to a final concentration of 1-10 µM.
-
Protein Precipitation: Vortex the sample vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of cold 10 mM ammonium acetate (pH 7.4).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for optimal separation of acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 2.0 5 12.0 95 15.0 95 15.1 5 | 20.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for targeted quantification.
MS/MS Parameters:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 976.6 469.6 35 | Heptadecanoyl-CoA (IS) | 1020.7 | 513.7 | 35 |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Note: The collision energy and other source parameters should be optimized for the specific instrument used. The precursor ion for this compound is calculated from its monoisotopic mass (975.30 Da). The product ion is derived from the characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.0 Da) from the precursor ion.[1]
Data Presentation
While specific quantitative data for this compound is not widely available in the literature, the following table presents representative concentrations of structurally related acyl-CoAs (C14:0-CoA and C18:1-CoA) in two different mammalian cell lines to provide a reference for expected concentration ranges.
| Acyl-CoA | RAW264.7 Cells (pmol/106 cells) | MCF7 Cells (pmol/106 cells) |
| Myristoyl-CoA (C14:0) | 0.8 ± 0.1 | 3.2 ± 0.3 |
| Oleoyl-CoA (C18:1) | 1.5 ± 0.2 | 8.5 ± 0.7 |
Data adapted from a study on fatty acyl-CoA quantification in mammalian cells.[2] Values are presented as mean ± standard deviation.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involving trans-enoyl-CoA intermediates and the general experimental workflow for their quantification.
Caption: Fatty Acid Beta-Oxidation Pathway.
Caption: Fatty Acid Elongation Cycle.
Caption: Experimental Workflow for Acyl-CoA Quantification.
References
Application Note: GC-MS Analysis of Fatty Acid Methyl Esters from trans-tetradec-11-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-tetradec-11-enoyl-CoA is an intermediate in the fatty acid elongation cycle, a crucial metabolic pathway responsible for the synthesis of long-chain and very-long-chain fatty acids.[1][2][3][4] The analysis of such intermediates is vital for understanding lipid metabolism and its dysregulation in various diseases. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of fatty acids.[5][6][7] However, due to their low volatility, fatty acids require derivatization to their corresponding fatty acid methyl esters (FAMEs) prior to GC-MS analysis. This application note provides a detailed protocol for the hydrolysis of this compound to its free fatty acid, followed by methylation to its FAME, and subsequent analysis by GC-MS.
Materials and Methods
Reagents and Materials
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (anhydrous)
-
Acetyl chloride
-
n-Hexane (GC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
FAME standards (including methyl myristoleate (B1240118), C14:1)
-
Glass reaction vials with PTFE-lined caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-Wax or similar polar column)[5]
Experimental Protocols
A streamlined one-pot protocol for the hydrolysis of the acyl-CoA and subsequent methylation of the resulting fatty acid is described below. This method is adapted from established procedures for saponification and esterification of fatty acids.[8][9][10][11][12]
Protocol 1: One-Pot Hydrolysis and Methylation
-
Hydrolysis (Saponification):
-
To a glass reaction vial containing a known amount of this compound (e.g., 1-10 µg), add 1 mL of 0.5 M methanolic NaOH.
-
Securely cap the vial and heat at 80°C for 10 minutes to hydrolyze the thioester bond, forming the sodium salt of trans-tetradec-11-enoic acid.
-
Allow the vial to cool to room temperature.
-
-
Methylation (Esterification):
-
Prepare a 2 M solution of methanolic HCl by slowly and carefully adding 2 mL of acetyl chloride to 18 mL of anhydrous methanol in a separate container. Caution: This reaction is exothermic and should be performed in a fume hood.
-
To the cooled reaction vial from the hydrolysis step, add 2 mL of the 2 M methanolic HCl.
-
Recap the vial and heat at 80°C for 20 minutes to convert the fatty acid salt to its methyl ester.
-
Allow the vial to cool to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of saturated NaCl solution and 2 mL of n-hexane to the reaction vial.
-
Vortex vigorously for 1 minute to extract the FAME into the hexane (B92381) layer.
-
Centrifuge at 2000 x g for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of C14:1 FAMEs. These may need to be optimized for your specific instrument and column.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977E MSD or equivalent[5]
-
Column: DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column.[5]
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 240°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400
Data Presentation
Quantitative analysis can be performed by creating a calibration curve using a certified FAME standard, such as methyl myristoleate (C14:1 cis-9). The following table summarizes representative quantitative data for the analysis of methyl myristoleate.
| Parameter | Value | Reference |
| Analyte | Methyl Myristoleate (C14:1) | [5] |
| Retention Time | 9.427 min | [5] |
| Quantifier Ion (m/z) | 55.1 | [5] |
| Qualifier Ion (m/z) | 74.1 | [5] |
| Calibration Range | 0.4 - 50 ppm | [5] |
| R² | 0.999 | [5] |
| Instrument Detection Limit (IDL) | 0.01 ppm | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Fatty Acid Elongation Pathway
Caption: Simplified fatty acid elongation cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty Acid Biosynthesis and elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. gcms.cz [gcms.cz]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Simplified Gas Chromatographic Fatty-Acid Analysis by the Direct Saponification/Methylation Procedure and Its Application on Wild Tuna Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nacalai.com [nacalai.com]
- 12. A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based Assay Using trans-Tetradec-11-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Tetradec-11-enoyl-CoA is a monounsaturated fatty acyl-CoA that is an intermediate in fatty acid metabolism. Fatty acids and their derivatives are crucial signaling molecules that regulate a variety of cellular processes, including energy homeostasis, inflammation, and cell differentiation. A key mechanism through which fatty acids exert their effects is by activating nuclear receptors known as Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] There are three main PPAR isotypes: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distributions and physiological roles.[1]
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, and it is a primary regulator of genes involved in fatty acid oxidation.[1][3] PPARγ is predominantly found in adipose tissue and is a master regulator of adipogenesis and lipid storage.[4] PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation and the regulation of inflammation.[4] Upon activation by a ligand, such as a fatty acid, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2]
This document provides detailed protocols for a cell-based assay to investigate the cellular uptake and potential biological activity of this compound. The primary focus is on assessing its ability to be transported into cells and to activate PPAR-mediated signaling pathways. The provided protocols are adaptable for screening compounds that may modulate these processes.
Data Presentation
The following tables provide a framework for presenting quantitative data obtained from the described assays. The example data is illustrative and based on typical results observed for fatty acid-mediated PPAR activation. Actual results for this compound should be determined experimentally.
Table 1: Cellular Uptake of a Fluorescently Labeled Fatty Acid Analog in the Presence of this compound
| Concentration of this compound (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of Uptake |
| 0 (Control) | 15,234 | 852 | 0 |
| 1 | 14,890 | 798 | 2.26 |
| 10 | 12,543 | 675 | 17.66 |
| 50 | 8,765 | 498 | 42.46 |
| 100 | 5,123 | 312 | 66.37 |
| 200 | 3,456 | 210 | 77.31 |
Table 2: Dose-Response of this compound on PPARα Activation
| Concentration of this compound (µM) | Fold Activation (vs. Vehicle Control) | Standard Deviation |
| 0 | 1.0 | 0.1 |
| 0.1 | 1.2 | 0.2 |
| 1 | 2.5 | 0.3 |
| 10 | 5.8 | 0.6 |
| 50 | 8.2 | 0.9 |
| 100 | 8.5 | 1.1 |
Table 3: EC50 Values for PPAR Activation by Various Fatty Acids (Illustrative Examples)
| Fatty Acid | PPAR Isotype | EC50 (µM) | Reference |
| Palmitic Acid (C16:0) | PPARα | ~50 | [3] |
| Oleic Acid (C18:1) | PPARα | ~100 | [5] |
| Linoleic Acid (C18:2) | PPARα | >100 | [3] |
| GW2331 (Synthetic Agonist) | PPARα | 0.01 - 0.06 | [6] |
| Rosiglitazone (Synthetic Agonist) | PPARγ | 0.067 | [1] |
| This compound | PPARα | To be determined | N/A |
Mandatory Visualizations
Caption: PPAR Signaling Pathway for Fatty Acid-Mediated Gene Regulation.
Caption: General Experimental Workflow for the Cell-Based Assays.
Experimental Protocols
Protocol 1: Fluorescent Fatty Acid Uptake Assay
This protocol is adapted from commercially available quencher-based fatty acid uptake assays and is designed to measure the ability of this compound to compete with and inhibit the uptake of a fluorescently labeled fatty acid analog.
Materials:
-
Cell Line: 3T3-L1 adipocytes or HepG2 cells are recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plate: Black, clear-bottom 96-well plates.
-
Reagents:
-
This compound (to be synthesized or sourced).
-
Fluorescent fatty acid analog (e.g., BODIPY™ FL C12).
-
Quencher solution (cell-impermeable, specific to the fluorescent analog).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize and seed the cells into a black, clear-bottom 96-well plate at a density of 5 x 10^4 to 8 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations.
-
-
Assay Protocol:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of serum-free medium.
-
Add 90 µL of serum-free medium to each well and incubate for 1-2 hours at 37°C to serum starve the cells.
-
Add 10 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Fluorescent Fatty Acid Uptake Measurement:
-
Prepare the 2X Uptake Reaction Mix by diluting the fluorescent fatty acid analog and the quencher in Assay Buffer containing 0.2% fatty acid-free BSA.
-
Add 100 µL of the 2X Uptake Reaction Mix to each well.
-
Immediately begin measuring the fluorescence in a plate reader capable of bottom-reading (Excitation/Emission wavelengths will depend on the fluorescent analog used, e.g., ~485 nm / ~515 nm for BODIPY FL).
-
For kinetic analysis, read the plate every 1-2 minutes for 30-60 minutes at 37°C.
-
For endpoint analysis, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then read the fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
For kinetic data, determine the rate of uptake (slope of the linear portion of the curve).
-
Calculate the percentage inhibition of uptake for each concentration of this compound compared to the vehicle control.
-
Protocol 2: PPARα Reporter Gene Assay
This protocol is designed to measure the activation of PPARα by this compound using a luciferase reporter gene assay.
Materials:
-
Cell Line: HEK293T or a similar easily transfectable cell line.
-
Culture Medium: As in Protocol 1.
-
Assay Plate: White, opaque 96-well plates.
-
Plasmids:
-
An expression vector for human or mouse PPARα.
-
An expression vector for RXRα.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Reagents:
-
This compound.
-
A known PPARα agonist as a positive control (e.g., GW7647).
-
Transfection reagent (e.g., Lipofectamine™ 3000).
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System).
-
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the PPARα, RXRα, PPRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in serum-free medium.
-
After the 24-hour transfection period, replace the medium with the prepared compound dilutions.
-
Incubate for an additional 18-24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Measure firefly and Renilla luciferase activity sequentially according to the manufacturer's protocol using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold activation for each treatment by dividing the normalized luciferase activity by the normalized activity of the vehicle control.
-
Plot the fold activation against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the cellular effects of this compound. The fatty acid uptake assay allows for the characterization of its transport into cells, while the PPARα reporter assay provides a means to assess its potential as a signaling molecule. These assays are adaptable for high-throughput screening and can be valuable tools for researchers in the fields of metabolism, cell signaling, and drug discovery. It is important to note that the specific experimental conditions, including cell type and compound concentrations, may need to be optimized for the specific research question.
References
- 1. Differential Potencies of Naturally Occurring Regioisomers of Nitrolinoleic Acid in PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid chain length and saturation influences PPARα transcriptional activation and repression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Myristoleic acid (HMDB0002000) [hmdb.ca]
- 6. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying trans-tetradec-11-enoyl-CoA Metabolism in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, playing a critical role in the breakdown of fatty acids through β-oxidation. The metabolism of unsaturated fatty acids, such as trans-tetradec-11-enoyl-CoA, requires specific enzymatic machinery to handle the double bonds present in their acyl chains. Understanding the metabolic fate of these molecules is crucial for various fields, including drug development targeting metabolic disorders and research into cellular bioenergetics. This document provides a detailed protocol for the isolation of functional mitochondria and subsequent analysis of this compound metabolism.
Data Presentation
Table 1: Expected Mitochondrial Protein Yields from Various Sources
| Tissue/Cell Type | Starting Material Amount | Expected Protein Yield (mg) |
| Cultured Cells (e.g., HEK293T) | 1 x 10⁸ cells | 1 - 2 |
| Rat Liver | 1 g | 20 - 30 |
| Rat Heart | 1 g | 5 - 10 |
| Rat Skeletal Muscle | 1 g | 2 - 5 |
Table 2: Reagents for Mitochondrial Respiration Assay
| Reagent | Stock Concentration | Final Concentration | Purpose |
| This compound | 10 mM | 10 µM | Substrate of interest |
| Tetradecanoyl-CoA | 10 mM | 10 µM | Saturated fatty acid control |
| L-Carnitine | 100 mM | 0.5 mM | Required for fatty acid transport into mitochondria |
| Malate (B86768) | 500 mM | 2 mM | Provides oxaloacetate for the TCA cycle |
| ADP | 200 mM | 1 mM | Induces State 3 respiration |
| Oligomycin (B223565) | 5 mg/mL | 1 µg/mL | ATP synthase inhibitor (induces State 4o) |
| FCCP | 10 mM | 1 µM | Uncoupler (induces maximal respiration) |
| Rotenone (B1679576) | 2 mM | 0.5 µM | Complex I inhibitor |
| Antimycin A | 2 mM | 0.5 µM | Complex III inhibitor |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Mammalian Cells
This protocol is adapted from established methods of differential centrifugation to isolate intact and functional mitochondria.[1][2][3]
Materials:
-
Cultured mammalian cells (approximately 1 x 10⁸ cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2 with KOH. Keep on ice.
-
Dounce homogenizer with a tight-fitting pestle, pre-chilled on ice.
-
Refrigerated centrifuge and microcentrifuge.
Procedure:
-
Cell Harvesting: Harvest cells by centrifugation at 500 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet once with 10 mL of ice-cold PBS and centrifuge again at 500 x g for 10 minutes at 4°C.
-
Resuspension and Swelling: Resuspend the cell pellet in 2 mL of ice-cold MIB. Allow the cells to swell on ice for 15 minutes.
-
Homogenization: Transfer the cell suspension to the pre-chilled Dounce homogenizer. Perform 20-30 strokes with the tight-fitting pestle. Avoid generating foam.
-
Differential Centrifugation (Low Speed): Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Differential Centrifugation (High Speed): Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Washing the Mitochondrial Pellet: Discard the supernatant and gently resuspend the mitochondrial pellet in 1 mL of ice-cold MIB. Centrifuge again at 10,000 x g for 15 minutes at 4°C.
-
Final Pellet and Quantification: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 100-200 µL) of MIB or a suitable respiration buffer. Determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.[4]
Protocol 2: Analysis of this compound Metabolism via High-Resolution Respirometry
This protocol utilizes an oxygen consumption assay to assess the ability of isolated mitochondria to metabolize this compound.[5][6][7]
Materials:
-
Isolated mitochondria (from Protocol 1)
-
High-resolution respirometer (e.g., Oroboros O2k or Seahorse XF Analyzer)
-
Mitochondrial Respiration Buffer (MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA (fatty acid-free), pH 7.1.
-
Substrates and inhibitors (see Table 2).
Procedure:
-
Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions. Set the chamber temperature to 37°C.
-
Mitochondrial Loading: Add 2 mL of MiR05 to the respirometer chamber. After a stable baseline oxygen flux is achieved, add a known amount of isolated mitochondria (typically 0.05-0.1 mg/mL final concentration).
-
Substrate Addition:
-
Add L-carnitine (0.5 mM) and malate (2 mM).
-
Add this compound (10 µM) to initiate fatty acid oxidation-driven respiration.
-
-
Assessment of Respiratory States:
-
State 3 (Active Respiration): Add ADP (1 mM) to stimulate ATP synthesis.
-
State 4o (Resting Respiration): Add oligomycin (1 µg/mL) to inhibit ATP synthase.
-
Maximal Uncoupled Respiration: Titrate FCCP (in 0.5 µM steps) to achieve maximal oxygen consumption.
-
Inhibition: Add rotenone (0.5 µM) and antimycin A (0.5 µM) to inhibit the electron transport chain and confirm that the observed oxygen consumption is mitochondrial.
-
-
Control Experiment: Repeat the procedure using tetradecanoyl-CoA (10 µM) as the substrate to compare with the saturated fatty acid.
-
Data Analysis: Analyze the oxygen consumption rates (flux) at each respiratory state. A robust oxygen consumption with this compound that is comparable to tetradecanoyl-CoA indicates efficient metabolism.
Visualization of Pathways and Workflows
Caption: Workflow for isolating mitochondria from cultured cells.
Caption: Proposed metabolic pathway of this compound.
References
- 1. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 2. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]
Application Note: Tracing the Metabolic Fate of trans-tetradec-11-enoyl-CoA using Stable Isotope Labeling and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying fluxes.[1][2] The use of fatty acid tracers, in particular, has provided significant insights into lipid metabolism in various physiological and pathological states.[3] This application note describes a hypothetical tracer study utilizing stable isotope-labeled trans-tetradec-11-enoyl-CoA to investigate its metabolic fate in cultured cells. While tracer studies with common fatty acids are well-established, the metabolism of less common isomers like this compound is not extensively documented. This protocol outlines a methodology to explore its incorporation into complex lipids and its potential enzymatic modifications.
The protocol will focus on the use of [U-¹³C₁₄]-trans-tetradec-11-enoyl-CoA, where all 14 carbon atoms of the fatty acyl chain are labeled with ¹³C. This allows for the unambiguous tracking of the acyl chain as it is metabolized by the cell. The primary analytical method described is Liquid Chromatography-Mass Spectrometry (LC-MS), which is well-suited for the analysis of a wide range of lipid species.[4][5]
Hypothetical Research Application
A research group has identified a novel uncharacterized enoyl-CoA reductase. They hypothesize that this enzyme may have a unique substrate specificity for fatty acyl-CoAs with a trans double bond at an unusual position, such as the 11th carbon. To test this, they will treat cultured cells with ¹³C-labeled this compound and measure its conversion to the corresponding saturated fatty acid, myristate (C14:0), and its subsequent incorporation into various lipid classes.
Experimental Protocol
This protocol is adapted from established methods for fatty acid analysis by mass spectrometry.[4][6][7]
1. Cell Culture and Isotope Labeling
1.1. Cell Seeding: Plate mammalian cells (e.g., HeLa or HEK293) in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in standard DMEM supplemented with 10% fetal bovine serum (FBS).
1.2. Preparation of Labeled Substrate: Prepare a stock solution of [U-¹³C₁₄]-trans-tetradec-11-enoyl-CoA. Due to the amphipathic nature of the molecule, it should be complexed to fatty acid-free bovine serum albumin (BSA) for efficient delivery to the cells.
1.3. Labeling: On the day of the experiment, replace the culture medium with fresh medium containing the [U-¹³C₁₄]-trans-tetradec-11-enoyl-CoA-BSA complex at a final concentration of 10 µM. Incubate the cells for various time points (e.g., 0, 1, 4, 8, and 24 hours) to monitor the dynamics of its metabolism.
2. Quenching and Lipid Extraction
2.1. Quenching Metabolism: At each time point, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 1 mL of ice-cold methanol (B129727) to quench all enzymatic activity.[6][7]
2.2. Cell Lysis and Harvesting: Scrape the cells in the methanol and transfer the cell suspension to a glass tube.
2.3. Lipid Extraction (Bligh-Dyer Method):
- To the 1 mL of methanol cell suspension, add 0.5 mL of chloroform (B151607) and 0.4 mL of water.
- Vortex thoroughly for 1 minute to form a single-phase mixture.
- Add an additional 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.
- Vortex again and centrifuge at 2000 x g for 10 minutes.
- Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
- Dry the lipid extract under a stream of nitrogen gas.
3. Sample Preparation for LC-MS Analysis
3.1. Saponification (Optional - for total fatty acid analysis): To analyze the total fatty acid pool (free and esterified), the dried lipid extract can be saponified to release the fatty acids from complex lipids.
- Resuspend the dried lipids in 1 mL of 1 M KOH in 90% ethanol.
- Incubate at 80°C for 1 hour.
- After cooling, acidify the mixture with 0.5 mL of 6 M HCl.
- Extract the free fatty acids by adding 2 mL of hexane (B92381), vortexing, and collecting the upper hexane layer.
- Repeat the hexane extraction and combine the organic phases.
- Dry the extract under nitrogen.
3.2. Resuspension: For both total lipid analysis and fatty acid analysis, resuspend the final dried extract in a suitable solvent for LC-MS analysis, such as a 1:1 mixture of methanol and chloroform.[4]
4. LC-MS Analysis
4.1. Chromatography: Perform reverse-phase chromatography using a C8 or C18 column to separate the different lipid species or free fatty acids.[4] A gradient of mobile phases, such as water/methanol with an ion-pairing agent like tributylamine, can be used for fatty acid separation.[4]
4.2. Mass Spectrometry:
- Use a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).[4][8]
- Operate in negative ion mode for fatty acid analysis.
- Acquire full scan data to identify all labeled and unlabeled species.
- Perform tandem MS (MS/MS) to confirm the identity of key metabolites.
5. Data Analysis
5.1. Isotopologue Analysis: Extract the ion chromatograms for the unlabeled (M+0) and fully labeled (M+14 for myristate derived from the tracer) versions of the fatty acids of interest.
5.2. Quantification: Calculate the fractional enrichment of the ¹³C label in each fatty acid and lipid species. This is determined by the ratio of the labeled peak area to the total peak area (labeled + unlabeled).
5.3. Flux Calculation: The rate of incorporation of the label over time can be used to estimate the metabolic flux through the pathway.[5]
Data Presentation
The quantitative data from the tracer study should be summarized in a clear and structured table to allow for easy comparison across different time points and lipid species.
| Time Point (hours) | Fractional Enrichment of ¹³C₁₄-Myristate in Free Fatty Acid Pool (%) | Fractional Enrichment of ¹³C₁₄-Myristate in Phosphatidylcholine (%) | Fractional Enrichment of ¹³C₁₄-Myristate in Triacylglycerols (%) |
| 0 | 0 | 0 | 0 |
| 1 | 5.2 ± 0.8 | 1.1 ± 0.3 | 0.5 ± 0.1 |
| 4 | 25.6 ± 3.1 | 8.9 ± 1.2 | 4.3 ± 0.7 |
| 8 | 48.3 ± 5.5 | 22.4 ± 2.8 | 15.7 ± 2.1 |
| 24 | 65.1 ± 7.2 | 45.8 ± 6.1 | 38.2 ± 4.9 |
| Table 1: Hypothetical fractional enrichment of ¹³C₁₄-myristate in different lipid pools over a 24-hour time course after administration of [U-¹³C₁₄]-trans-tetradec-11-enoyl-CoA. Data are presented as mean ± standard deviation. |
Visualizations
Experimental Workflow
Caption: Workflow for tracing the metabolism of stable isotope-labeled this compound.
Hypothetical Metabolic Pathway
Caption: Proposed pathway for the reduction and subsequent metabolism of the tracer.
References
- 1. mdpi.com [mdpi.com]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
Application Note: In Vitro Enzyme Kinetics Assay for Trans-2-Enoyl-CoA Reductase with Novel Substrates
Abstract
This application note provides a detailed protocol for conducting an in vitro enzyme kinetics assay for trans-2-enoyl-CoA reductase (TER) using both known and novel substrates. TER is a critical enzyme in fatty acid biosynthesis and elongation, making it an attractive target for drug development in various therapeutic areas.[1][2] This document outlines the materials, methods, and data analysis procedures required to characterize the kinetic parameters of TER with various trans-2-enoyl-CoA derivatives. The protocol is designed for researchers, scientists, and drug development professionals seeking to identify and characterize novel inhibitors or substrates of TER.
Introduction
Trans-2-enoyl-CoA reductase (EC 1.3.1.44/1.3.1.38) is an oxidoreductase that catalyzes the reduction of a trans-2-enoyl-CoA to its corresponding acyl-CoA, a crucial step in fatty acid metabolism.[3][4] The enzyme utilizes NADH or NADPH as a cofactor to reduce the carbon-carbon double bond of the enoyl-CoA substrate.[4][5][6] TERs are involved in essential biological processes, including the production of very-long-chain fatty acids (VLCFAs) and the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway.[1][7] Given its importance, the development of assays to screen for and characterize novel modulators of TER activity is of significant interest.
This protocol describes a continuous spectrophotometric assay that monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADH or NADPH.[8] This method is adaptable for a high-throughput screening (HTS) format and allows for the determination of key kinetic parameters, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax), for a variety of substrates.
Materials and Reagents
-
Enzyme: Purified recombinant trans-2-enoyl-CoA reductase (e.g., human, bacterial).
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) or β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).
-
Known Substrate (Positive Control): Crotonyl-CoA or Hexenoyl-CoA.
-
Novel Substrates: Synthesized or commercially sourced trans-2-enoyl-CoA derivatives.
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Stop Solution (optional): 1 M HCl.
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
-
Consumables: 96-well UV-transparent microplates, serological pipettes, and tips.
Experimental Protocols
I. Preparation of Reagents
-
Assay Buffer: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 7.5. Filter sterilize and store at 4°C.
-
Cofactor Stock Solution: Prepare a 10 mM stock solution of NADH or NADPH in the assay buffer. Determine the precise concentration by measuring the absorbance at 340 nm (Molar extinction coefficient for NADH and NADPH is 6220 M⁻¹cm⁻¹). Store in small aliquots at -20°C and protect from light.
-
Enzyme Stock Solution: Prepare a stock solution of purified TER at a suitable concentration (e.g., 1 mg/mL) in assay buffer. Store in aliquots at -80°C. The final concentration in the assay will need to be optimized.
-
Substrate Stock Solutions: Prepare 100 mM stock solutions of the known and novel trans-2-enoyl-CoA substrates in a suitable solvent (e.g., water or DMSO). Store at -20°C.
II. Enzyme Activity Assay Protocol
The following protocol is for a single concentration of substrate. To determine kinetic parameters, the substrate concentration should be varied.
-
Assay Plate Preparation:
-
Add 170 µL of assay buffer to each well of a 96-well UV-transparent microplate.
-
Add 10 µL of the cofactor solution (NADH or NADPH) to each well to a final concentration of 200 µM.
-
Add 10 µL of the substrate solution to each well. For initial screening, a final concentration of 100 µM is recommended.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the diluted TER enzyme solution to each well. The final enzyme concentration should be in the linear range of the assay, determined through enzyme titration experiments.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes using a microplate reader.
-
-
Controls:
-
No-Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to determine the rate of non-enzymatic cofactor oxidation.
-
No-Substrate Control: Replace the substrate solution with an equal volume of its solvent to measure any substrate-independent enzyme activity.
-
III. Determination of Kinetic Parameters (Km and Vmax)
-
Substrate Titration: Prepare a series of dilutions of each novel substrate and the known substrate in the assay buffer. A typical concentration range would be 0.2 to 5 times the expected Km.[9] If the Km is unknown, a wide range of concentrations (e.g., 1 µM to 500 µM) should be tested.
-
Assay Performance: Perform the enzyme activity assay as described in Section II for each substrate concentration.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The velocity is calculated using the Beer-Lambert law:
-
Velocity (µM/min) = (ΔAbsorbance / min) / (ε * l) * 10^6
-
Where ε is the molar extinction coefficient of the cofactor (6220 M⁻¹cm⁻¹) and l is the path length in cm.
-
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[10][11]
-
V₀ = (Vmax * [S]) / (Km + [S])
-
-
Data Presentation
The kinetic parameters for the novel substrates should be compared to those of a known substrate. The data can be summarized in a table as shown below.
| Substrate | Km (µM) | Vmax (µM/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Crotonyl-CoA (Control) | 68 ± 5[4] | 15.2 ± 0.8 | 12.7 | 1.87 x 10⁵ |
| Novel Substrate A | 125 ± 10 | 10.5 ± 0.5 | 8.8 | 7.04 x 10⁴ |
| Novel Substrate B | 45 ± 4 | 18.1 ± 1.1 | 15.1 | 3.36 x 10⁵ |
| Novel Substrate C | > 500 | Not Determined | - | - |
Note: The values presented are for illustrative purposes only. kcat is calculated as Vmax / [E]t, where [E]t is the total enzyme concentration.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro kinetics assay of trans-2-enoyl-CoA reductase.
Caption: The role of trans-2-enoyl-CoA reductase in the fatty acid elongation cycle.[2]
References
- 1. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of two cotton cDNAs encoding trans-2-enoyl-CoA reductase reveals a putative novel NADPH-binding motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of trans-2-enoyl-CoA reductases from Clostridium acetobutylicum and Treponema denticola: insights into the substrate specificity and the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 7. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Inhibitors Targeting Enoyl-Acyl Carrier Protein Reductase in Plasmodium falciparum by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
Application Note: Purification of trans-Tetradec-11-enoyl-CoA using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note provides a detailed protocol for the purification and analysis of trans-tetradec-11-enoyl-CoA, a long-chain fatty acyl-coenzyme A, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Acyl-CoAs are crucial intermediates in fatty acid metabolism, and their accurate quantification is essential for research in metabolic diseases and drug development.[1] The methodology described herein covers sample preparation, solid-phase extraction for sample cleanup, and a robust HPLC method utilizing a C18 column for efficient separation.[2][3] The protocol is designed to be adaptable for various biological matrices.
Principle of Separation
The purification of this compound is achieved by reverse-phase HPLC. This technique separates molecules based on their hydrophobicity.[4] The stationary phase consists of a non-polar C18 (octadecylsilyl) bonded silica (B1680970) gel, which retains hydrophobic molecules.[4][5] The mobile phase is a mixture of a polar aqueous buffer and a less polar organic solvent, typically acetonitrile.[1][3]
Initially, the sample is loaded onto the column in a mobile phase with a high aqueous content. The hydrophobic acyl chain of this compound interacts strongly with the C18 stationary phase, leading to its retention. A gradient elution is then applied, where the proportion of the organic solvent (acetonitrile) is gradually increased.[1][3] This increase in mobile phase hydrophobicity disrupts the interaction between the analyte and the stationary phase, causing the this compound to elute from the column. Detection is performed by monitoring the UV absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety of the Coenzyme A molecule.[2][6]
Apparatus and Materials
-
HPLC System: Agilent 1100 Binary Pump HPLC system or equivalent, equipped with a UV-Vis detector, autosampler, and column oven.[1]
-
HPLC Column: Luna® C18(2) 100 Å LC column (100 × 2.0 mm, 3 µm particle size) or equivalent.[1]
-
Guard Column: C18 SecurityGuard™ cartridge (4.0 × 2.0 mm).[1]
-
Reagents:
-
Equipment:
-
Centrifuge
-
Vortex mixer
-
Sample concentrator (e.g., Labconco CentriVap)[1]
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Glass homogenizer
-
Experimental Protocols
Sample Preparation and Extraction
Acyl-CoAs are prone to hydrolysis and are unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[1] All extraction steps should be performed quickly and on ice to minimize degradation.
-
Homogenization: Homogenize the frozen tissue or cell pellet in 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).[2]
-
Solvent Addition: Add 2.0 mL of isopropanol to the homogenate and mix thoroughly in a glass homogenizer.[2]
-
Precipitation and Partitioning: Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile. Vortex the mixture vigorously for 5 minutes.[2]
-
Centrifugation: Centrifuge the sample at 1,900 x g for 5 minutes to separate the phases.[2]
-
Collection: Carefully transfer the upper organic phase containing the acyl-CoAs to a new tube.[2]
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of methanol, which provides good stability for the analytes.[1]
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (80% Mobile Phase A, 20% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject 30 µL of the reconstituted sample onto the HPLC column.[1]
-
Elution and Data Acquisition: Run the gradient elution program as detailed in Table 1. Monitor the absorbance at 260 nm.[2]
Data Presentation
Quantitative data for the HPLC method and representative results are summarized in the tables below.
Table 1: HPLC System and Operating Conditions
| Parameter | Value | Reference |
|---|---|---|
| Column | Luna® C18(2), 100 Å, 100 × 2.0 mm, 3 µm | [1] |
| Guard Column | C18 SecurityGuard™, 4.0 × 2.0 mm | [1] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.8 | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Flow Rate | 0.2 mL/min | [1] |
| Column Temperature | 32 °C | [1] |
| Detection Wavelength | 260 nm | [2] |
| Injection Volume | 30 µL | [1] |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0.0 | 20 | |
| 15.0 | 100 | |
| 22.5 | 100 | |
| 22.51 | 20 |
| | 30.0 | 20 |
Table 2: Representative Chromatographic Data for Acyl-CoAs
| Compound | Acyl Chain | Expected Retention Time (min) | Comments |
|---|---|---|---|
| Myristoyl-CoA | C14:0 | ~10.5 | Saturated acyl-CoA. |
| This compound | C14:1 | ~10.2 | The target analyte; unsaturation slightly reduces retention time compared to the saturated analogue.[3][7] |
| Palmitoyl-CoA | C16:0 | ~11.8 | Longer chain length increases retention.[1] |
| Oleoyl-CoA | C18:1 | ~12.5 | Longer chain length and unsaturation affect retention.[1] |
| Stearoyl-CoA | C18:0 | ~12.9 | The most hydrophobic in this list, eluting last.[1] |
Note: Retention times are estimates and may vary depending on the specific HPLC system, column condition, and exact mobile phase preparation.
Visualizations
Experimental Workflow
The overall process from sample collection to data analysis is outlined below.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Instability of trans-Tetradec-11-enoyl-CoA in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of trans-tetradec-11-enoyl-CoA in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable in aqueous buffers?
A1: The instability of this compound in aqueous solutions primarily stems from the high-energy thioester bond linking the fatty acid to Coenzyme A (CoA). This bond is susceptible to hydrolysis, especially under non-neutral pH conditions. Thioesters are more reactive than their oxygen ester counterparts, which is essential for their biological activity but presents challenges for in vitro handling.
Q2: What are the primary degradation products of this compound in an aqueous environment?
A2: The main degradation product from hydrolysis is the corresponding free fatty acid, trans-tetradec-11-enoic acid, and free Coenzyme A (CoA-SH). In biological systems, it can also be metabolized through enzymatic pathways.
Q3: How does pH affect the stability of my this compound solution?
A3: The rate of hydrolysis of the thioester bond is highly pH-dependent. The stability of thioesters generally decreases as the pH becomes more alkaline. For maximal stability, it is recommended to work at a slightly acidic pH (6.0-6.5). Time spent in solutions with a pH greater than 7.0 should be minimized.
Q4: Can I use standard phosphate-buffered saline (PBS) at pH 7.4 for my experiments?
A4: While not strictly prohibited, using buffers at pH 7.4, such as PBS, will increase the rate of hydrolysis. If your experiment necessitates a physiological pH, be mindful of the potential for degradation. It is advisable to prepare fresh solutions and use them promptly. Buffers with good buffering capacity in the slightly acidic range, such as MES or phosphate (B84403) buffers at pH 6.0-6.5, are preferable for enhanced stability during storage and handling.
Q5: What is the expected shelf-life of this compound in an aqueous solution?
Q6: What are the best practices for storing this compound?
A6: For long-term storage, it is essential to store this compound as a lyophilized powder at -80°C. If a stock solution is necessary, prepare it in a slightly acidic buffer (pH 6.0-6.5), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentration of this compound in stock solutions.
| Possible Cause | Recommended Solution |
| Hydrolysis during reconstitution or storage. | Verify the pH of your solvent. Water and some buffer solutions can become slightly basic upon storage. Reconstitute the lyophilized powder in a slightly acidic buffer (pH 6.0-6.5). |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can accelerate degradation. |
| Inaccurate initial weighing. | Due to the small quantities often used, ensure you are using a calibrated microbalance for accurate weighing. If a microbalance is unavailable, you can weigh a larger amount, dissolve it in a suitable organic solvent, aliquot, and then evaporate the solvent to obtain pre-weighed amounts. |
Issue 2: Variability in experimental results when using this compound.
| Possible Cause | Recommended Solution |
| Degradation of the compound during the experiment. | Minimize the time the compound spends in aqueous solutions, especially at neutral or alkaline pH. Keep solutions on ice (0-4°C) whenever possible during experimental setup. |
| Micelle formation. | Long-chain acyl-CoAs can form micelles in aqueous solutions, which can affect their availability and reactivity in enzymatic assays. The critical micelle concentration (CMC) can be influenced by buffer composition, ionic strength, and temperature. Consider the potential impact of micelle formation on your experimental design. |
| Enzymatic degradation by contaminating enzymes. | If working with cell lysates or other biological samples, be aware of the potential for enzymatic degradation by cellular thioesterases or enzymes of the β-oxidation pathway. |
Quantitative Data Summary
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | pH 6.0-6.5 | Half-life of several days at 25°C | For maximal stability, work at a slightly acidic pH. |
| pH 7.4 | Half-life of hours to a day at 25°C | Minimize time in solutions with pH > 7.0. | |
| pH > 8.0 | Half-life of minutes to hours at 25°C | Avoid basic conditions. | |
| Temperature | 0-4°C | Significantly slows hydrolysis rate | Keep solutions on ice during experiments. |
| 25°C | Rate approximately doubles with every 10°C increase | Avoid prolonged exposure to room temperature. | |
| -80°C | Essential for long-term storage | Store stock solutions and lyophilized powder at -80°C. | |
| Buffers | Phosphate, MES (pH 6.0-6.5) | Generally well-tolerated | Use non-nucleophilic buffers. |
| Buffers with nucleophilic species | Can accelerate degradation | Avoid buffers containing primary amines or other nucleophiles. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.5 with phosphoric acid. Degas the buffer to remove dissolved oxygen.
-
Weighing: Accurately weigh the desired amount of lyophilized this compound using a calibrated microbalance in a controlled environment to minimize moisture absorption.
-
Reconstitution: Dissolve the powder in the pre-chilled (4°C) pH 6.5 phosphate buffer to the desired final concentration. Gently vortex to ensure complete dissolution.
-
Aliquoting: Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
Protocol 2: General Handling for Experimental Use
-
Thawing: Thaw a single aliquot of the stock solution on ice immediately before use.
-
Dilution: If necessary, perform dilutions in your pre-chilled experimental buffer.
-
Incubation: Minimize the incubation time of the compound in your experimental system, especially at physiological temperature and pH.
-
Controls: Always include appropriate controls to account for any non-enzymatic hydrolysis of the thioester bond during your experiment. This can be done by incubating the compound in the reaction buffer without the enzyme or cell lysate and measuring the formation of free CoA or the disappearance of the parent compound over time.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Technical Support Center: Optimizing Chromatographic Separation of Tetradec-11-enoyl-CoA Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of trans- and cis-tetradec-11-enoyl-CoA isomers. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the separation of trans- and cis-tetradec-11-enoyl-CoA isomers via High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS).
Issue 1: Poor Resolution or Co-elution of trans- and cis-Isomers
Question: My chromatogram shows a single, broad peak or two unresolved peaks for the trans- and cis-tetradec-11-enoyl-CoA isomers. How can I improve the separation?
Answer:
Poor resolution is a common challenge when separating geometric isomers due to their similar physicochemical properties.[1] Several factors can be optimized to enhance separation:
-
Mobile Phase Composition: The polarity and selectivity of the mobile phase are critical.[2][3]
-
Adjust Solvent Strength: In reversed-phase chromatography (e.g., using a C18 column), if the isomers are eluting too quickly, decrease the proportion of the strong organic solvent (e.g., acetonitrile (B52724) or methanol). A shallower gradient will increase the interaction with the stationary phase and may improve resolution.
-
Change Organic Modifier: The choice of organic solvent can influence selectivity. If acetonitrile does not provide adequate separation, try methanol (B129727) or a mixture of both.
-
Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is a powerful tool. While the CoA moiety is consistently charged, subtle changes in the overall molecule's conformation due to pH shifts can affect interaction with the stationary phase.
-
-
Stationary Phase Chemistry: Standard C18 columns may not always offer the best selectivity for geometric isomers.
-
Phenyl-Hexyl Columns: These columns provide alternative selectivity due to π-π interactions with the double bond of the fatty acyl chain.
-
Silver-Ion Chromatography (Ag-HPLC): This technique is highly effective for separating unsaturated compounds based on the number and geometry of double bonds.[2][3] Silver ions impregnated on the stationary phase form reversible complexes with the double bonds, and cis isomers generally interact more strongly than trans isomers, leading to differential retention.[3]
-
-
Column Temperature: Temperature can significantly impact selectivity.
-
Lowering the temperature often increases resolution for cis/trans isomers in reversed-phase HPLC. Experiment with temperatures ranging from 10°C to 40°C.
-
Issue 2: Peak Tailing or Asymmetry
Question: The peaks for my isomers are tailing, which is affecting integration and resolution. What could be the cause and how do I fix it?
Answer:
Peak tailing can arise from several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar CoA moiety, causing tailing.
-
Use a Low pH Mobile Phase: Operating at a pH of 2.5-3.5 can suppress the ionization of silanol groups.
-
Add an Ion-Pairing Agent: A low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape.
-
Use an End-Capped Column: Modern, well-end-capped columns have fewer exposed silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[4]
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Decrease Injection Volume: Reduce the volume of sample injected onto the column.
-
-
Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Dissolve in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Issue 3: Irreproducible Retention Times
Question: The retention times for my isomers are shifting between runs. What is causing this variability?
Answer:
Inconsistent retention times are often due to a lack of system equilibration or variations in the mobile phase.
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.
-
Mobile Phase Preparation: Prepare mobile phases accurately and consistently. For buffered mobile phases, ensure the pH is stable and consistent between batches.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature. Even small temperature changes can affect retention times.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, altering its chemistry. Use a guard column and appropriate sample preparation to minimize this.
Frequently Asked Questions (FAQs)
Q1: Which HPLC column is best for separating trans- and cis-tetradec-11-enoyl-CoA?
A1: While a standard C18 column can sometimes provide separation, more specialized columns often yield better results. For enhanced selectivity, consider a phenyl-hexyl column. For the most effective separation of geometric isomers, silver-ion (Ag-HPLC) columns are highly recommended due to their ability to differentiate based on the stereochemistry of the double bond.[2][3]
Q2: Is a gradient or isocratic elution better for this separation?
A2: For separating a mixture of only the two isomers, an isocratic elution might be sufficient and can provide higher resolution. However, if your sample is complex and contains other acyl-CoAs of varying chain lengths, a shallow gradient elution will likely be necessary to achieve good resolution of the target isomers while eluting other components in a reasonable time.
Q3: How does the position of the double bond (e.g., 11-enoyl vs. 9-enoyl) affect the separation?
A3: The position of the double bond can influence the interaction with the stationary phase, especially on columns that offer shape selectivity, like phenyl-hexyl or silver-ion columns. The overall hydrophobicity might not change significantly, but the accessibility of the double bond for interactions can differ, potentially altering the elution order or resolution.
Q4: Can UPLC-MS/MS be used to differentiate the isomers without chromatographic separation?
A4: Generally, no. Cis and trans isomers are isobaric, meaning they have the same mass-to-charge ratio (m/z). While some advanced mass spectrometry techniques involving ion mobility or specific fragmentation patterns might offer some differentiation, baseline chromatographic separation is the most robust and reliable method for accurate quantification of each isomer.[5]
Experimental Protocols
The following are suggested starting protocols for the separation of trans- and cis-tetradec-11-enoyl-CoA isomers. These should be considered as a baseline for method development.
Protocol 1: Reversed-Phase UPLC-MS/MS
-
Instrumentation: UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: C18 or Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 60% B (shallow gradient)
-
15-16 min: 60% to 95% B
-
16-18 min: 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-22 min: 20% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 2 µL.
-
MS Detection: ESI in positive ion mode, using Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transition of tetradec-11-enoyl-CoA.
Protocol 2: Silver-Ion HPLC
-
Instrumentation: HPLC system with a UV or evaporative light scattering detector (ELSD).
-
Column: Silver-impregnated silica (B1680970) or ion-exchange column.
-
Mobile Phase A: Hexane/Toluene (99:1, v/v).
-
Mobile Phase B: Acetonitrile in Hexane/Toluene (10:90, v/v).
-
Gradient: A very shallow gradient from 0% to 10% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Injection Volume: 10 µL.
Data Presentation
The following tables provide illustrative quantitative data for the separation of trans- and cis-tetradec-11-enoyl-CoA isomers under different chromatographic conditions. Note: This data is representative and will vary based on the specific instrumentation and experimental setup.
Table 1: UPLC-MS/MS Separation on Different Stationary Phases
| Stationary Phase | Isomer | Retention Time (min) | Peak Width (sec) | Resolution (Rs) |
| C18 | cis-tetradec-11-enoyl-CoA | 12.54 | 4.8 | 1.3 |
| trans-tetradec-11-enoyl-CoA | 12.68 | 5.0 | ||
| Phenyl-Hexyl | cis-tetradec-11-enoyl-CoA | 13.12 | 4.5 | 1.8 |
| This compound | 13.31 | 4.6 |
Table 2: Effect of Temperature on C18 Separation
| Column Temperature (°C) | Isomer | Retention Time (min) | Resolution (Rs) |
| 40 | cis-tetradec-11-enoyl-CoA | 11.88 | 1.1 |
| This compound | 11.99 | ||
| 25 | cis-tetradec-11-enoyl-CoA | 12.54 | 1.3 |
| This compound | 12.68 | ||
| 15 | cis-tetradec-11-enoyl-CoA | 13.21 | 1.6 |
| This compound | 13.38 |
Visualizations
Caption: Troubleshooting workflow for poor resolution of isomers.
Caption: UPLC-MS/MS experimental workflow for isomer analysis.
References
Preventing enzymatic degradation of trans-tetradec-11-enoyl-CoA during sample preparation.
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of trans-tetradec-11-enoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low or inconsistent recovery of this compound in my final extract. What are the potential causes?
A1: Low recovery of long-chain acyl-CoAs like this compound is a common issue stemming from their inherent instability.[1][2] The primary causes are twofold:
-
Enzymatic Degradation: Acyl-CoA thioesterases (ACOTs) are a major family of enzymes that hydrolyze acyl-CoAs into free fatty acids and Coenzyme A (CoASH), effectively destroying your analyte.[3][4] These enzymes are ubiquitous in cellular compartments like the cytosol, mitochondria, and peroxisomes.[4]
-
Chemical Instability: Acyl-CoAs are susceptible to non-enzymatic hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[5][6] The thioester bond is prone to cleavage under suboptimal pH conditions.
To troubleshoot, review your entire workflow from sample collection to analysis, focusing on temperature control, speed, and the chemical environment of your sample.
Q2: What are the immediate steps I should take after sample collection to prevent enzymatic degradation?
A2: The initial handling of the sample is critical. To halt enzymatic activity as quickly as possible:
-
Immediate Processing: If possible, process fresh tissue or cells immediately after collection.
-
Flash-Freezing: If immediate processing is not feasible, flash-freeze the sample in liquid nitrogen.[2] This rapidly stops all biological activity.
-
Storage: Store the flash-frozen samples at -80°C until you are ready for extraction.[2]
-
Avoid Thaw-Recycle: Never allow samples to thaw and be refrozen, as this can rupture organelles and release degradative enzymes.[2]
Q3: How can I minimize enzymatic activity during the homogenization and extraction process?
A3: During extraction, the goal is to create an environment that is hostile to enzymatic activity while being conducive to acyl-CoA stability.
-
Work Quickly and Cold: Perform all homogenization and extraction steps on ice to keep temperatures low and reduce enzyme kinetics.[2]
-
Use Acidic Buffers: Homogenize tissues in a pre-chilled, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[2][7] The low pH helps to denature and inactivate many degradative enzymes.
-
Utilize Organic Solvents: Employ organic solvents like acetonitrile (B52724) (ACN) and isopropanol (B130326) early in the process.[2][7] These solvents precipitate proteins, including enzymes, effectively removing them from the solution containing your analyte.
Q4: Are there specific enzyme inhibitors that I should add to my extraction buffer?
A4: While the literature does not specify inhibitors for enzymes that uniquely degrade this compound, a general approach to inhibit co-extracted hydrolases and proteases is beneficial. Consider adding a broad-spectrum inhibitor cocktail to your homogenization buffer as a precautionary measure. Since acyl-CoA thioesterases are a primary concern, inhibitors targeting esterases may be particularly useful.
Q5: What is the best solvent for reconstituting my dried acyl-CoA extract before LC-MS/MS analysis?
A5: The choice of reconstitution solvent is critical for preventing degradation in the autosampler. Acyl-CoAs are notoriously unstable in aqueous solutions.[5][6]
-
Recommended: Methanol (B129727) provides the best stability for acyl-CoAs over several hours.[5]
-
Acceptable Alternative: A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7.0) also offers good stability.[5]
-
Avoid: Reconstituting in pure water or unbuffered aqueous solutions, as this will lead to rapid degradation of your analyte.[5]
Quantitative Data Summary
The stability of acyl-CoAs is highly dependent on the solvent used for storage and reconstitution. The following table summarizes the stability of various long-chain acyl-CoAs in different solutions over time, providing a basis for solvent selection in your experiments.
Table 1: Stability of Long-Chain Acyl-CoAs in Various Solvents at 4°C
| Solvent | Stability after 4 hours (% of initial amount) | Stability after 24 hours (% of initial amount) |
|---|---|---|
| Methanol | ~95-100% | ~90-100% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | ~90-95% | ~80-90% |
| Water | ~70-80% | < 50% |
| 50 mM Ammonium Acetate (pH 7) | ~70-85% | < 60% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | ~60-75% | < 40% |
Data extrapolated from stability tests on various long-chain acyl-CoAs.[5]
Visualized Workflows and Pathways
The following diagrams illustrate the recommended experimental workflow for minimizing degradation and the conceptual pathways affecting analyte stability.
Caption: Recommended workflow for acyl-CoA extraction, highlighting critical stability points.
Caption: Conceptual diagram of degradation vs. preservation pathways for the target analyte.
Detailed Experimental Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods designed to maximize the recovery and stability of long-chain acyl-CoAs.[2][7]
Materials:
-
Frozen tissue sample (≤ 100 mg)
-
Glass homogenizer, pre-chilled on ice
-
Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, ice-cold
-
Internal Standard (e.g., Heptadecanoyl-CoA) solution
-
Organic Solvents: Acetonitrile (ACN) and 2-Propanol, HPLC-grade, ice-cold
-
Solid-Phase Extraction (SPE) columns (e.g., C18 or weak anion exchange), if required for cleanup
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution Solvent: Methanol, HPLC-grade
Procedure:
-
Homogenization: a. Weigh approximately 50-100 mg of frozen tissue and place it in the pre-chilled glass homogenizer. b. Add 2 mL of ice-cold KH2PO4 buffer (pH 4.9) containing a known amount of your internal standard. c. Homogenize thoroughly while keeping the homogenizer submerged in an ice bath. A complete and rapid homogenization is crucial.[2]
-
Protein Precipitation and Initial Extraction: a. To the homogenate, add 2-propanol and vortex. b. Follow by adding acetonitrile (ACN) and vortex thoroughly.[7] This step precipitates the majority of proteins, including degradative enzymes. c. Centrifuge the mixture at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: a. Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new clean tube. Avoid disturbing the pellet.
-
Solid-Phase Extraction (SPE) - Optional Cleanup: a. If your sample requires further cleanup to remove interfering substances, an SPE step can be employed. b. Condition and equilibrate an appropriate SPE column according to the manufacturer's instructions. c. Load the supernatant from step 3 onto the column. d. Wash the column to remove impurities. e. Elute the acyl-CoAs using an appropriate solvent (e.g., 2-propanol or methanol-based solvent).[7]
-
Sample Concentration: a. Dry the final extract (either the supernatant from step 3 or the eluate from step 4) under a gentle stream of nitrogen at room temperature. b. Ensure the sample is completely dry, resulting in a pellet. This pellet can be stored at -80°C for improved stability if not analyzed immediately.[1]
-
Reconstitution and Analysis: a. Just prior to analysis, reconstitute the dried pellet in a small, precise volume (e.g., 50-100 µL) of ice-cold methanol.[5] b. Vortex briefly and centrifuge to pellet any insoluble material. c. Transfer the supernatant to an LC-MS vial for immediate analysis.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Long-Chain Acyl-CoA Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of long-chain acyl-CoAs from various tissue samples. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to enhance the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the recovery of long-chain acyl-CoAs from tissue samples?
A1: The successful extraction of long-chain acyl-CoAs is primarily dependent on three critical factors: rapid sample processing to minimize enzymatic degradation, the choice of an effective extraction solvent and methodology, and proper sample handling and storage to prevent analyte instability.[1] Immediate processing of fresh tissue is ideal, but if storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1]
Q2: I'm observing consistently low yields of long-chain acyl-CoAs. What are the potential causes and how can I troubleshoot this?
A2: Low yields can stem from several issues, including suboptimal homogenization, inefficient extraction, or degradation of the acyl-CoAs. Ensure that the tissue is thoroughly homogenized on ice to disrupt cell membranes completely. The choice of extraction method is also crucial; solid-phase extraction (SPE) is often recommended for purification and to improve recovery rates.[1] Additionally, long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation, so it is essential to work quickly and keep samples cold throughout the extraction process.[1]
Q3: Should I use a liquid-liquid extraction or a solid-phase extraction (SPE) method for my tissue samples?
A3: Both liquid-liquid and solid-phase extraction methods can be effective for isolating long-chain acyl-CoAs. Liquid-liquid extraction, such as the Bligh-Dyer technique, is a classic method that separates lipids and aqueous components.[2] However, SPE often provides a cleaner sample by effectively removing contaminants that can interfere with downstream analysis, such as mass spectrometry. An improved method utilizing SPE has been shown to increase recovery to 70-80%, depending on the tissue.[3] The choice will depend on your specific tissue type, downstream application, and the resources available in your lab.
Q4: What is the recommended starting amount of tissue for long-chain acyl-CoA extraction?
A4: With optimized methods, it is possible to use small amounts of tissue. Some modern protocols are effective for tissue samples as small as 20 mg, making them suitable for use with small animals like mice.[2][3] However, starting with a larger amount, such as 100 mg, can be beneficial, especially when developing or optimizing a protocol.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the extraction and analysis of long-chain acyl-CoAs.
// Nodes start [label="Start:\nLow Acyl-CoA Yield\nor Poor Peak Shape", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_homogenization [label="Is tissue\nhomogenization\ncomplete?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; improve_homogenization [label="Action:\n- Use a glass homogenizer.\n- Ensure tissue is thoroughly\n disrupted on ice.", fillcolor="#FFFFFF", fontcolor="#202124"]; check_extraction_method [label="Are you using an\noptimized extraction\nprotocol?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; implement_spe [label="Action:\n- Switch to a Solid-Phase\n Extraction (SPE) method.\n- Ensure proper column\n conditioning and elution.", fillcolor="#FFFFFF", fontcolor="#202124"]; check_sample_handling [label="Were samples\nprocessed quickly\nand kept cold?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; improve_sample_handling [label="Action:\n- Flash-freeze fresh tissue\n in liquid nitrogen.\n- Avoid repeated freeze-thaw\n cycles.\n- Work on ice throughout.", fillcolor="#FFFFFF", fontcolor="#202124"]; check_downstream_analysis [label="Are you experiencing\nissues in LC-MS\n(e.g., peak tailing)?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_lcms [label="Action:\n- Adjust mobile phase pH.\n- Use a guard column.\n- Check for matrix effects\n and ion suppression.", fillcolor="#FFFFFF", fontcolor="#202124"]; successful_extraction [label="Successful\nExtraction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_homogenization; check_homogenization -> improve_homogenization [label="No"]; improve_homogenization -> check_extraction_method; check_homogenization -> check_extraction_method [label="Yes"]; check_extraction_method -> implement_spe [label="No"]; implement_spe -> check_sample_handling; check_extraction_method -> check_sample_handling [label="Yes"]; check_sample_handling -> improve_sample_handling [label="No"]; improve_sample_handling -> check_downstream_analysis; check_sample_handling -> check_downstream_analysis [label="Yes"]; check_downstream_analysis -> optimize_lcms [label="Yes"]; optimize_lcms -> successful_extraction; check_downstream_analysis -> successful_extraction [label="No"]; } end_dot A decision tree for troubleshooting common issues.
Quantitative Data Summary
The recovery of long-chain acyl-CoAs can vary significantly based on the extraction method and tissue type. Below is a summary of reported recovery efficiencies from various studies.
| Extraction Method | Tissue Type(s) | Reported Recovery Efficiency | Reference |
| Modified Solid-Phase Extraction | Rat heart, kidney, and muscle | 70-80% | [3] |
| Acetonitrile (B52724)/2-propanol Extraction with SPE | Powdered rat liver | 93-104% (tissue extraction), 83-90% (SPE) | [4] |
| Two-phase Chloroform/Methanol/Water Extraction | Not specified | ~20% (re-extraction of dry residue) | [5] |
| Two-phase Chloroform/Methanol/Water with Acyl-CoA-Binding Protein | Not specified | 55% | [5] |
Experimental Protocols
This section provides a detailed, generalized protocol for the extraction of long-chain acyl-CoAs from tissue using solid-phase extraction (SPE), based on established and improved methods.[1][3]
Materials:
-
Tissue sample (fresh or flash-frozen)
-
Liquid nitrogen
-
Glass homogenizer
-
100 mM Potassium Phosphate (B84403) (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Solid-Phase Extraction (SPE) columns (e.g., oligonucleotide purification columns or C18)
-
Elution solvent (e.g., 2-propanol)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Weigh approximately 100 mg of fresh or flash-frozen tissue.
-
If frozen, keep the tissue on dry ice until homogenization.
-
-
Homogenization:
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize the tissue thoroughly until no visible pieces remain.
-
Add 2-propanol and homogenize again.[3]
-
-
Extraction:
-
Add acetonitrile (ACN) to the homogenate to precipitate proteins and extract the acyl-CoAs.[3]
-
Vortex the mixture vigorously.
-
Centrifuge at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs from the column using an appropriate solvent, such as 2-propanol.[3]
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., a mixture of acetonitrile and potassium phosphate buffer for HPLC).[3]
-
// Nodes start [label="Start:\nTissue Sample", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; homogenization [label="1. Homogenization\nin KH2PO4 buffer\n+ Isopropanol", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="2. Extraction\nwith Acetonitrile (ACN)", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifugation [label="3. Centrifugation\n(16,000 x g, 4°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; supernatant_collection [label="4. Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; spe [label="5. Solid-Phase\nExtraction (SPE)", fillcolor="#F1F3F4", fontcolor="#202124"]; elution [label="6. Elution", fillcolor="#F1F3F4", fontcolor="#202124"]; concentration [label="7. Concentration\n(Nitrogen Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; reconstitution [label="8. Reconstitution", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Downstream Analysis\n(e.g., HPLC, LC-MS)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> homogenization; homogenization -> extraction; extraction -> centrifugation; centrifugation -> supernatant_collection; supernatant_collection -> spe; spe -> elution; elution -> concentration; concentration -> reconstitution; reconstitution -> analysis; } end_dot A generalized workflow for long-chain acyl-CoA extraction.
Signaling Pathway Context
Long-chain acyl-CoAs are central intermediates in fatty acid metabolism, playing key roles in both anabolic and catabolic pathways. Understanding their position in these pathways is crucial for interpreting experimental results.
// Nodes fatty_acids [label="Free Fatty Acids", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; lc_acyl_coa [label="Long-Chain Acyl-CoAs", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; beta_oxidation [label="β-Oxidation\n(Energy Production)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lipid_synthesis [label="Complex Lipid Synthesis\n(e.g., Triglycerides,\nPhospholipids)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; protein_acylation [label="Protein Acylation\n(Signaling)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges fatty_acids -> lc_acyl_coa [label="Acyl-CoA Synthetase"]; lc_acyl_coa -> beta_oxidation; lc_acyl_coa -> lipid_synthesis; lc_acyl_coa -> protein_acylation; } end_dot The central role of long-chain acyl-CoAs in metabolism.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis Published, JLR Papers in Press, June 21, 2004. DOI 10.1194/jlr.D400004-JLR200 | Semantic Scholar [semanticscholar.org]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the LC-MS/MS analysis of trans-tetradec-11-enoyl-CoA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of trans-tetradec-11-enoyl-CoA.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity or Poor Sensitivity | Ion Suppression: Co-eluting matrix components, particularly phospholipids (B1166683), can suppress the ionization of this compound.[1] | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is generally more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) for removing phospholipids.[2][3] Consider using specialized phospholipid removal products. 2. Chromatographic Separation: Modify the LC gradient to separate the analyte from the regions where phospholipids elute.[4] 3. Dilute the Sample: A simple dilution can reduce the concentration of interfering matrix components.[5] |
| Inconsistent Results and Poor Reproducibility | Variable Matrix Effects: The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[6] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the gold standard for correcting for matrix effects and improving reproducibility.[7] 2. Thorough Sample Homogenization: Ensure that tissue or cell samples are thoroughly homogenized to achieve a consistent matrix for extraction.[8] 3. Standardize Sample Collection and Handling: Variations in sample collection, storage, and freeze-thaw cycles can alter the matrix composition. |
| Peak Tailing or Asymmetric Peak Shape | Matrix Overload: High concentrations of matrix components can overload the analytical column. Secondary Interactions: The analyte may be interacting with active sites on the column or with residual matrix components. | 1. Improve Sample Cleanup: Use a more effective sample preparation method like SPE to reduce the amount of matrix injected onto the column.[2] 2. Column Washing: Implement a robust column wash step in the LC gradient to remove strongly retained matrix components between injections.[9] 3. Check for Column Contamination: If the problem persists, the column may be contaminated and require cleaning or replacement. |
| High Background Noise | Insufficient Sample Cleanup: Residual matrix components, especially salts and detergents, can contribute to high background noise. | 1. Optimize SPE Washing Steps: Ensure that the wash steps in your SPE protocol are sufficient to remove salts and other polar interferences. 2. Desalting: If high salt concentrations are suspected, an additional desalting step may be necessary. |
| Inaccurate Quantification | Non-linear Response due to Matrix Effects: Ion suppression or enhancement can lead to a non-linear relationship between concentration and response. | 1. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as close as possible to the study samples to compensate for consistent matrix effects. 2. Method of Standard Additions: For complex matrices where a suitable blank matrix is unavailable, the standard addition method can provide more accurate quantification.[10] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[6] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis. For long-chain acyl-CoAs like this compound, phospholipids are a major source of matrix effects in biological samples.[6]
Q2: How can I assess if my analysis is affected by matrix effects?
A: Two common methods to evaluate matrix effects are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips in the constant signal indicate regions of ion suppression, while peaks indicate enhancement.[11][12]
-
Post-Extraction Spiking: This is a quantitative method where the response of the analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[13]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A: The optimal sample preparation technique depends on the sample matrix and the required sensitivity. Here is a comparison of common techniques:
| Technique | Analyte Recovery | Phospholipid Removal Efficiency | Throughput | Notes |
| Protein Precipitation (PPT) | Moderate to High | Low | High | Simple and fast, but often results in significant matrix effects due to poor phospholipid removal. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Low to Medium | Can provide cleaner extracts than PPT but is more labor-intensive and may have lower recovery for certain analytes. |
| Solid-Phase Extraction (SPE) | High | High | Medium | Generally provides the cleanest extracts and is highly effective at removing phospholipids, thus minimizing matrix effects.[2][14] |
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A: It is highly recommended to use a SIL-IS whenever accurate and precise quantification is required. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction of signal variations.[7] This is particularly crucial when analyzing complex biological matrices where significant sample-to-sample variation in matrix effects is expected.
Q5: What are the key LC-MS/MS parameters for the analysis of this compound?
A: While specific parameters should be optimized for your instrument, here are some general guidelines for long-chain acyl-CoAs:
-
Column: A C18 reversed-phase column is commonly used.[15]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) with a volatile buffer like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) is typical.[15][16]
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[15]
-
MS/MS Transitions (MRM): Based on the fragmentation of similar long-chain acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) is observed.[17] For this compound (precursor ion [M+H]⁺ ≈ 976.3 m/z), a potential product ion would be around 469.3 m/z.[18] Specific transitions should be confirmed by infusing a standard.
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Assessment
This protocol provides a qualitative assessment of ion suppression or enhancement zones in your chromatogram.
Materials:
-
Syringe pump
-
Tee-piece connector
-
This compound standard solution (e.g., 1 µg/mL in mobile phase)
-
Prepared blank matrix extract (e.g., from plasma or tissue)
-
LC-MS/MS system
Procedure:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the post-column infusion by connecting the syringe pump to the LC flow path between the column and the mass spectrometer ion source using a tee-piece.
-
Infuse the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).[11]
-
Once a stable signal for the analyte is observed in the mass spectrometer, inject the blank matrix extract onto the LC column.
-
Monitor the analyte's signal throughout the chromatographic run.
-
Interpretation: A decrease in the baseline signal indicates ion suppression at that retention time, while an increase indicates ion enhancement.
Protocol 2: Post-Extraction Spiking for Quantitative Matrix Effect Evaluation
This protocol quantifies the extent of matrix effects.
Materials:
-
This compound standard solution
-
Blank biological matrix
-
Your established sample preparation workflow
Procedure:
-
Prepare Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Prepare Set B (Post-Spiked Matrix): Process the blank matrix through your entire sample preparation procedure. Spike the this compound standard into the final, clean extract at the same concentrations as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%): Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Protocol 3: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Cleanup
This is a general protocol for SPE cleanup of long-chain acyl-CoAs from biological samples. Optimization may be required.
Materials:
-
C18 SPE cartridge
-
Sample homogenate or extract
-
Methanol (conditioning solvent)
-
Water (equilibration solvent)
-
Aqueous wash solvent (e.g., 5% methanol in water)
-
Organic elution solvent (e.g., acetonitrile or methanol)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Load the sample onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of the aqueous wash solvent to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of the organic elution solvent.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis and matrix effect assessment.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. ExSTA: External Standard Addition Method for Accurate High‐Throughput Quantitation in Targeted Proteomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. trans-Tetradec-2-enoyl-CoA | C35H60N7O17P3S | CID 11966172 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to resolve co-elution of fatty acyl-CoA isomers in reverse-phase chromatography.
Welcome to the technical support center for the chromatographic analysis of fatty acyl-CoA isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges in separating and quantifying these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: Why do my fatty acyl-CoA isomers co-elute in reverse-phase chromatography?
Co-elution of fatty acyl-CoA isomers is a common issue stemming from their high structural similarity. Standard reverse-phase columns, such as C18, separate molecules primarily based on hydrophobicity. Isomers, by definition, have the same mass and often near-identical hydrophobicity, leading to insufficient differential interaction with the stationary phase and, therefore, poor resolution. This is particularly challenging for:
-
Branched-chain vs. linear isomers (e.g., isobutyryl-CoA vs. n-butyryl-CoA).
-
Positional isomers of double bonds in the fatty acyl chain.
-
Geometric (cis/trans) isomers (e.g., oleoyl-CoA vs. elaidoyl-CoA).
Q2: How can I improve the resolution of short-chain branched and linear isomers (e.g., isobutyryl-CoA and n-butyryl-CoA)?
Separating short-chain isomers like isobutyryl-CoA and n-butyryl-CoA is notoriously difficult but can be achieved with careful method optimization.[1][2] While they may co-elute under standard C18 conditions, using Ultra-High Performance Liquid Chromatography (UHPLC) with a long C18 column and a shallow gradient can provide the necessary resolving power.[3] Ion-pair chromatography is another effective strategy.[4]
Q3: What is ion-pair chromatography and how does it help separate acyl-CoA isomers?
Ion-pair chromatography is a reverse-phase technique ideal for charged molecules like acyl-CoAs. An ion-pairing reagent, typically a long-chain alkylamine like triethylamine (B128534) (TEA) or a salt like hexylammonium acetate (B1210297), is added to the mobile phase.[5] This reagent forms a neutral complex with the negatively charged phosphate (B84403) groups of the CoA moiety. This process enhances retention and can introduce an additional mode of separation, improving selectivity between structurally similar isomers.[6]
Q4: Can I improve isomer separation without changing my C18 column?
Yes, several parameters can be optimized to enhance resolution on an existing C18 column:
-
Mobile Phase Composition: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will increase retention times, potentially improving separation.[7]
-
Gradient Slope: Employ a shallower gradient, especially during the elution window of the target isomers. This increases the time analytes spend interacting with the stationary phase.
-
Column Temperature: Lowering the column temperature generally increases retention and can enhance selectivity.[8][9] This is because subtle differences in the interaction of isomers with the stationary phase are magnified at lower temperatures.[10]
-
Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the total run time.
Q5: What is the best detection method for analyzing co-eluting isomers?
Tandem mass spectrometry (MS/MS) is the preferred detection method.[11] Even if isomers are not fully separated chromatographically, they can often be distinguished and quantified based on their unique fragmentation patterns upon collision-induced dissociation (CID). This requires developing a multiple reaction monitoring (MRM) method specific to each isomer. For isomers with identical fragmentation patterns, chromatographic separation is essential.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Causes | Recommended Solutions |
| Complete Co-elution or a Single Broad Peak for Isomers | 1. Insufficient column selectivity for the specific isomers. 2. Mobile phase is too strong, causing rapid elution. 3. High column temperature reducing interaction time. | 1. Optimize Mobile Phase: Decrease the initial percentage of organic solvent (e.g., acetonitrile) and use a shallower gradient. 2. Lower Temperature: Reduce the column temperature in increments of 5°C (e.g., from 40°C to 30°C) to enhance selectivity.[8][12] 3. Try Ion-Pairing: Introduce an ion-pairing reagent like triethylamine (TEA) or dibutylammonium acetate (DBAA) into the mobile phase. 4. Consider a Different Column: For geometric (cis/trans) isomers, a specialty column like a cholesteryl-bonded phase may offer better shape selectivity.[13] |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the column (e.g., silanol (B1196071) activity). 2. Sample solvent is incompatible with the mobile phase. 3. Column degradation or contamination. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate. Adding a small amount of a weak acid like formic or acetic acid can improve peak shape. 2. Match Sample Solvent: Reconstitute the dried extract in a solvent similar in composition to the initial mobile phase (e.g., 95:5 Water:Acetonitrile). 3. Use a Guard Column: A guard column can protect the analytical column from contaminants. If performance degrades, replace the guard column first. |
| Inconsistent Retention Times | 1. Poorly equilibrated column. 2. Fluctuations in mobile phase composition or column temperature. 3. Air bubbles in the system. | 1. Ensure Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection. 2. Control Temperature: Use a column oven to maintain a stable temperature.[8] 3. Degas Mobile Phase: Ensure mobile phases are properly degassed before use to prevent bubble formation. |
Data Presentation: Impact of Method Parameters on Resolution
The following table summarizes the expected impact of adjusting key chromatographic parameters on the retention and resolution of fatty acyl-CoA isomers.
| Parameter Change | Effect on Retention Time | Effect on Resolution | Typical Application |
| Increase % Acetonitrile | Decrease | Decrease | Speeding up analysis for well-separated compounds. |
| Decrease % Acetonitrile | Increase | Increase | Improving separation of closely eluting compounds, including isomers. |
| Shallower Gradient | Increase | Increase | Targeting specific isomer pairs that elute within a narrow time window. |
| Decrease Column Temperature | Increase | Increase | Enhancing selectivity for structurally very similar isomers (e.g., positional or branched-chain).[8][10] |
| Increase Column Temperature | Decrease | Variable | Can sometimes improve efficiency but may decrease selectivity for some isomer pairs. |
| Add Ion-Pairing Reagent | Increase | Increase | Baseline strategy for improving retention and selectivity of all acyl-CoAs. |
| Switch from C18 to C30 Column | Increase | Increase | Provides better shape selectivity for long-chain and geometric isomers. |
Experimental Protocols
Protocol 1: General UPLC-MS/MS Method for Fatty Acyl-CoA Profiling
This protocol is a representative method for the general separation of a wide range of fatty acyl-CoAs using a standard C18 column.
1. Chromatographic System:
-
System: UHPLC system coupled to a triple quadrupole or QTOF mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[4]
-
Column Temperature: 35-40°C.
-
Autosampler Temperature: 4°C.
-
Injection Volume: 5-10 µL.
2. Mobile Phases:
3. Gradient Elution Program:
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0.0 min: 2% B
-
2.0 min: 2% B
-
12.0 min: 60% B
-
12.1 min: 98% B
-
15.0 min: 98% B
-
15.1 min: 2% B
-
20.0 min: 2% B
-
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Key Parameters: Optimize capillary voltage, cone voltage, and gas flows for the specific instrument.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor the transition from the precursor ion [M+H]+ to the characteristic product ion resulting from the neutral loss of the phosphorylated ADP moiety (m/z 507.1).[8]
Protocol 2: Ion-Pair Chromatography Method for Enhanced Isomer Resolution
This method introduces an ion-pairing reagent to improve the separation of challenging isomers.
1. Chromatographic System:
-
Use the same system as in Protocol 1. A UHPLC is highly recommended.
2. Mobile Phases:
-
Mobile Phase A: 15 mM Acetic Acid and 10 mM Triethylamine (TEA) in Water.
-
Mobile Phase B: 15 mM Acetic Acid and 10 mM Triethylamine (TEA) in 90:10 Acetonitrile:Water.
3. Gradient Elution Program:
-
Flow Rate: 0.25 mL/min.
-
Gradient: A very shallow gradient is recommended. For example, start at 5-10% B and increase by 0.5-1% per minute through the elution range of the target isomers.
4. Mass Spectrometry Conditions:
-
Use the same ESI+ and MRM conditions as described in Protocol 1. Note that ion-pairing reagents can sometimes cause ion suppression; therefore, source conditions may need re-optimization.
Visualizations
Caption: A logical workflow for troubleshooting the co-elution of fatty acyl-CoA isomers.
Caption: Mechanism of ion-pair reverse-phase chromatography for fatty acyl-CoAs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. scribd.com [scribd.com]
- 12. hplc.eu [hplc.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
Enhancing the ionization efficiency of trans-tetradec-11-enoyl-CoA for mass spectrometry.
Welcome to the technical support center for the mass spectrometry analysis of trans-tetradec-11-enoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows for enhanced ionization efficiency and reliable quantification.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of long-chain unsaturated acyl-CoAs like this compound.
Q1: I am observing very low or no signal for my this compound analyte. What are the most common causes?
Low signal intensity for long-chain acyl-CoAs is a frequent challenge. The primary reasons often revolve around the molecule's amphiphilic nature and analytical methodology. Key factors include:
-
Poor Ionization Efficiency: Acyl-CoAs can exhibit poor ionization in their native form.[1]
-
Analyte Instability: The thioester and phosphate (B84403) groups are susceptible to hydrolysis, especially in acidic or strongly basic conditions.[2][3] Acyl-CoAs are known to be unstable in aqueous solutions.[4]
-
Ion Suppression: Co-elution with other endogenous species or matrix components can significantly suppress the analyte's signal during electrospray ionization (ESI).[5][6]
-
Suboptimal Mass Spectrometer Settings: The instrument may not be properly tuned or optimized for this specific class of molecules.[1]
-
Analyte Loss: The phosphate groups have a high affinity for glass and metallic surfaces, which can lead to significant analyte loss during sample preparation.[7]
Q2: What is the recommended ionization mode and what fragments should I expect for this compound?
For analyzing acyl-CoAs, positive ion electrospray ionization (ESI) mode is commonly and successfully used.[5][8] The most reliable fragmentation pattern to monitor involves a precursor ion of [M+H]⁺ and a characteristic product ion resulting from the neutral loss of the phosphorylated ADP moiety (507.0 Da).[5][9] This specific and abundant fragment provides a structure-specific transition for Multiple Reaction Monitoring (MRM) experiments.
Q3: How can I improve my liquid chromatography (LC) separation to reduce ion suppression and improve peak shape?
Effective chromatographic separation is critical to minimize ion suppression from the sample matrix.[5]
-
Column Choice: A reversed-phase C18 column is commonly employed for acyl-CoA analysis.[2]
-
Mobile Phase: Using a mobile phase buffered with ammonium (B1175870) acetate (B1210297) (e.g., 5 mM, pH 6.8) can help stabilize the acyl-CoA compounds during analysis.[2]
-
Gradient Elution: A linear gradient, for instance, starting with a low percentage of organic mobile phase (e.g., methanol (B129727) or acetonitrile) and gradually increasing, can effectively separate acyl-CoAs based on their chain length and unsaturation.[2][5]
Q4: Should I consider chemical derivatization to enhance my signal? What are the options?
Yes, chemical derivatization is a highly effective strategy to improve both ionization efficiency and chromatographic peak shape.[1][7]
-
Phosphate Methylation: This strategy targets the phosphate groups of the CoA moiety. It improves chromatographic retention and peak shape while resolving issues of analyte loss on metal and glass surfaces.[7]
-
8-(diazomethyl) quinoline (B57606) (8-DMQ) Derivatization: A recently developed method that labels the acyl-CoA, reporting a significant increase in detection sensitivity (up to 625-fold).[10]
Q5: What precautions can I take during sample preparation to prevent analyte degradation?
Due to the instability of acyl-CoAs, sample preparation is a critical step.
-
Rapid Extraction: Perform extraction procedures quickly and keep samples cold to minimize enzymatic and chemical degradation.[3]
-
Extraction Solvent: An 80% methanol solution has been shown to yield the highest MS intensities for acyl-CoA compounds, while the presence of formic acid can decrease signals significantly.[2]
-
pH Control: Maintain a neutral pH to prevent base-catalyzed hydrolysis.[2]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Inefficient Ionization: Suboptimal source parameters. | Systematically optimize ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow rate, and source/desolvation temperatures.[5] Direct infusion of a standard solution (e.g., 5 µM) can be used for this optimization.[5] |
| Analyte Degradation: Sample instability during preparation or storage. | Ensure a rapid extraction protocol with samples kept on ice.[3] Use a neutral buffered extraction solvent like 80% methanol with ammonium acetate.[2] | |
| Ion Suppression: Co-elution with matrix components. | Improve chromatographic separation by adjusting the gradient.[5] Dilute the sample to reduce the concentration of interfering species.[6] | |
| Analyte Loss: Adsorption to surfaces. | Consider derivatization, such as phosphate methylation, to block the phosphate groups and reduce surface adhesion.[7] | |
| Poor Peak Shape | Suboptimal Chromatography: Inadequate separation or interaction with the column. | Optimize the LC gradient and mobile phase composition.[5] |
| Amphiphilic Nature: The molecule's dual hydrophilic/hydrophobic character can lead to poor chromatographic behavior. | Chemical derivatization can significantly improve peak shape.[7][10] | |
| High Background Noise | Contaminated Solvents/Reagents: Impurities in the mobile phase or sample preparation reagents. | Use high-purity, LC-MS grade solvents and reagents.[6] |
| Matrix Effects: Complex biological samples contain many interfering compounds. | Employ sample cleanup techniques like solid-phase extraction (SPE) to remove interfering substances before analysis.[6][7] | |
| Inconsistent Fragmentation | Variable Collision Energy: Incorrect or fluctuating collision energy settings in the mass spectrometer. | Optimize collision energy for the specific MRM transition (neutral loss of 507 Da) to ensure a stable and abundant product ion signal. |
| In-source Fragmentation: Fragmentation occurring in the ion source before mass analysis. | Reduce the cone voltage (or equivalent parameter) to minimize premature fragmentation and maximize the precursor ion intensity.[5] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Acyl-CoA Analysis
This protocol is a general guideline for the analysis of acyl-CoAs using LC-ESI-MS/MS in positive ion mode.
-
Sample Extraction:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).[2]
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH ≈6.8).[2]
-
Mobile Phase B: Methanol.[2]
-
Flow Rate: 0.2 mL/min.[5]
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-3 min: Ramp to 15% B
-
3-5.5 min: Ramp to 95% B
-
5.5-14.5 min: Hold at 95% B
-
14.5-15 min: Return to 2% B
-
15-20 min: Re-equilibrate at 2% B[2]
-
-
-
Mass Spectrometry (Positive ESI Mode):
Quantitative Data: Optimized ESI-MS/MS Parameters
The following table provides a starting point for optimizing ESI source parameters, based on published methods for acyl-CoA analysis.[5]
| Parameter | Recommended Value | Purpose |
| Ionization Mode | Positive ESI | Promotes the formation of [M+H]⁺ ions. |
| Capillary Voltage | 3.20 kV | Optimizes the electrospray process. |
| Cone Voltage | 45 V | Facilitates ion sampling and can influence in-source fragmentation. |
| Source Temperature | 120 °C | Aids in solvent evaporation from droplets. |
| Desolvation Temp. | 500 °C | Promotes complete desolvation of ions. |
| Desolvation Gas Flow | 500 L/h (Nitrogen) | Assists in droplet desolvation. |
| Collision Gas | Argon (3.5 x 10⁻³ mbar) | Used for collision-induced dissociation in the collision cell. |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key workflows and decision-making processes for the analysis of this compound.
Caption: A generalized experimental workflow for the analysis of acyl-CoAs by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Auto-oxidation of Unsaturated Acyl-CoA Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the auto-oxidation of unsaturated acyl-CoA esters during storage. Adherence to these guidelines will help ensure the integrity and reliability of these critical reagents in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of unsaturated acyl-CoA esters during storage?
A1: The primary factors leading to the degradation of unsaturated acyl-CoA esters are exposure to oxygen, light (especially UV), elevated temperatures, and repeated freeze-thaw cycles. The presence of transition metals can also catalyze oxidative processes. The double bonds in the unsaturated acyl chain are particularly susceptible to attack by reactive oxygen species, initiating a free-radical chain reaction known as auto-oxidation. Additionally, the thioester bond is susceptible to hydrolysis, particularly at non-neutral pH.
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, unsaturated acyl-CoA esters should be stored as a dry powder or dissolved in a suitable organic solvent under an inert atmosphere (e.g., argon or nitrogen) at -80°C. Storing solutions in glass vials with Teflon-lined screw caps (B75204) is recommended to prevent solvent evaporation and contamination from plasticizers[1].
Q3: Can I store unsaturated acyl-CoA esters in an aqueous solution?
A3: Storing unsaturated acyl-CoA esters in aqueous solutions for long periods is generally not recommended due to their instability[2]. If an aqueous solution is necessary for your experimental setup, it is best to prepare it fresh for each use[3]. The thioester bond is prone to hydrolysis, and the rate of degradation can be influenced by the pH of the solution[4][5][6].
Q4: What are the visible signs of degradation in my unsaturated acyl-CoA ester sample?
A4: Visual indicators of degradation can include a yellowish discoloration, an increase in viscosity, or the formation of a precipitate. However, significant oxidation can occur before these signs become apparent. Therefore, periodic analytical verification is crucial to ensure the integrity of the sample.
Q5: How often should I check the purity of my stored unsaturated acyl-CoA esters?
A5: For long-term storage, it is advisable to check the purity of your unsaturated acyl-CoA esters every six months using analytical methods such as HPLC or LC-MS/MS. This will help you monitor for any degradation and ensure the reliability of your experimental results.
Q6: Should I add an antioxidant to my unsaturated acyl-CoA ester stock solution?
A6: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), can be effective in inhibiting lipid peroxidation[7][8][9]. However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications. If you are using mass spectrometry, for instance, you will need to verify that the antioxidant does not cause ion suppression or otherwise interfere with your analysis[10].
Q7: How do freeze-thaw cycles affect the stability of unsaturated acyl-CoA esters?
A7: Repeated freeze-thaw cycles can accelerate the degradation of unsaturated acyl-CoA esters by promoting the formation of ice crystals that can damage the molecular structure and increase exposure to oxygen dissolved in the solvent[11][12][13][14][15]. It is highly recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues you might encounter during the storage and handling of unsaturated acyl-CoA esters.
| Symptom | Possible Cause | Suggested Solution |
| Yellowish Discoloration of Sample | This is often an early indicator of oxidation. | Discard the sample and prepare a fresh solution from a new stock. To prevent this in the future, ensure storage under an inert atmosphere (argon or nitrogen) and protection from light by using amber vials. |
| Unexpected Peaks in HPLC/LC-MS Analysis | The presence of additional peaks can indicate the formation of oxidation byproducts or hydrolysis of the thioester bond. | Analyze the mass of the unexpected peaks to identify potential oxidation products (e.g., hydroperoxides, aldehydes) or the free fatty acid resulting from hydrolysis. Review your storage and handling procedures to identify potential sources of contamination or degradation. |
| Reduced Activity in Enzymatic Assays | The acyl-CoA ester may have degraded, leading to a lower effective concentration of the active substrate. | Confirm the concentration and purity of your acyl-CoA stock solution using a reliable analytical method. Prepare fresh solutions from a new aliquot for each experiment to rule out degradation as a variable. |
| Precipitate Forms in the Stock Solution upon Thawing | The solubility of the acyl-CoA ester may be limited in the chosen solvent at low temperatures, or aggregation may have occurred. | Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If not, consider preparing a new stock solution in a different solvent or at a lower concentration. A mixture of water and DMSO has been suggested for some acyl-CoA molecules[3]. |
| Inconsistent Experimental Results | This can be a result of progressive degradation of the stock solution over time. | Always use a fresh aliquot for each set of experiments. If you suspect your stock is degrading, perform a stability study by analyzing aliquots at different time points to determine the usable lifespan of your solutions under your specific storage conditions. |
Data Presentation: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -80°C | Minimizes the rate of chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which is a key reactant in the auto-oxidation process. |
| Container | Amber Glass Vial with Teflon-lined Cap | Protects from light, which can catalyze oxidation, and prevents leaching of plasticizers and solvent evaporation[1]. |
| Form | Dry Powder or in Anhydrous Organic Solvent | Reduces the risk of hydrolysis of the thioester bond. Unsaturated lipids are often more stable in solution than as a powder, which can be hygroscopic. |
| pH (for aqueous solutions) | Neutral (pH ~7) | The thioester bond is more susceptible to hydrolysis at acidic or basic pH[4][5][6]. |
| Additives | Antioxidants (e.g., BHT) | Can be added to organic solutions to inhibit the free-radical chain reaction of oxidation[7][8][9][16][17]. Compatibility with downstream applications must be verified. |
| Aliquoting | Single-use Aliquots | Minimizes freeze-thaw cycles and reduces the risk of contamination and degradation of the entire stock[11][12][13][14][15]. |
Experimental Protocols
Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Sodium hydroxide (B78521) (NaOH)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: To 100 µL of your acyl-CoA ester sample, add 10 µL of BHT solution (to prevent further oxidation during the assay).
-
Acid Precipitation: Add 500 µL of 20% TCA and vortex thoroughly.
-
Incubation: Incubate on ice for 15 minutes to precipitate any interfering proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Reaction Setup: Transfer 400 µL of the supernatant to a new tube. Add 200 µL of 0.67% TBA solution.
-
Heating: Incubate the mixture in a boiling water bath for 30 minutes.
-
Cooling: Cool the tubes on ice for 5 minutes.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantification: Prepare a standard curve using the MDA standard. Calculate the concentration of TBARS in your sample by comparing its absorbance to the standard curve.
Protocol 2: Peroxide Value (PV) Assay
This assay quantifies the primary products of lipid oxidation (hydroperoxides).
Materials:
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution (prepare fresh)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.01 N, standardized)
-
Starch indicator solution (1% w/v)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-50 mg of the unsaturated acyl-CoA ester into a flask.
-
Dissolution: Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
KI Addition: Add 0.5 mL of the saturated KI solution and mix for exactly one minute.
-
Water Addition: Add 30 mL of deionized water and mix thoroughly.
-
Titration: Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution with constant and vigorous shaking.
-
Endpoint Determination: Continue the titration until the yellow color of the iodine has almost disappeared. Add 0.5 mL of the starch indicator solution, which will turn the solution blue. Continue the titration until the blue color disappears.
-
Blank Determination: Perform a blank titration using all reagents except the sample.
-
Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
Visualizations
Caption: Auto-oxidation signaling pathway.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree.
References
- 1. enfanos.com [enfanos.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antioxidant butylated hydroxytoluene protects against atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening Antioxidants Using LC-MS: A Case Study with Cocoa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spkx.net.cn [spkx.net.cn]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in the enzymatic assay of acyl-CoA synthetase activity.
Welcome to the technical support center for the enzymatic assay of acyl-CoA synthetase (ACS) activity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My enzyme activity is very low or absent.
Possible Causes and Troubleshooting Steps:
-
Inactive Enzyme:
-
Troubleshooting:
-
Ensure the enzyme has been stored correctly, typically at -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
Verify the age of the enzyme preparation. Older enzymes may lose activity.
-
If using a commercial kit, check the expiration date.
-
Run a positive control with a known active ACS to confirm the assay components are working.[1]
-
-
-
Sub-optimal Assay Conditions:
-
Troubleshooting:
-
pH: Confirm the pH of your assay buffer is within the optimal range for your specific ACS isoform (typically between 7.5 and 8.0).[2]
-
Temperature: Ensure the incubation temperature is optimal, usually 37°C.[1]
-
Divalent Cations: ACS activity is dependent on divalent cations like Mg²⁺. Ensure the correct concentration of MgCl₂ is present in the reaction mixture.[2]
-
-
-
Incorrect Reagent Concentration:
-
Troubleshooting:
-
Double-check the final concentrations of all substrates (fatty acid, ATP, Coenzyme A) in the reaction mixture.
-
Prepare fresh dilutions of ATP and Coenzyme A, as they can degrade over time.
-
-
FAQ 2: I am observing high background signal in my no-enzyme control.
Possible Causes and Troubleshooting Steps:
-
Contamination of Reagents:
-
Troubleshooting:
-
Use fresh, high-purity reagents.
-
Ensure that pipette tips are changed between handling different reagents to prevent cross-contamination.
-
-
-
Spontaneous Thioester Formation:
-
Troubleshooting:
-
While less common, some non-enzymatic reaction may occur. Prepare a sample background control for each sample you are testing. This well should contain the sample and all reaction components except for the enzyme mix. Subtract the reading from this well from your sample reading.[1]
-
-
-
Interfering Substances in Sample:
-
Troubleshooting:
-
If using cell or tissue lysates, endogenous enzymes or small molecules may interfere with the assay.[3] Consider partial purification of your sample or dialysis to remove potential inhibitors.
-
For fluorometric assays, some compounds in your sample may be autofluorescent. Measure the fluorescence of your sample in the absence of the fluorescent probe to quantify this background.
-
-
FAQ 3: The results of my assay are not reproducible.
Possible Causes and Troubleshooting Steps:
-
Inconsistent Pipetting:
-
Troubleshooting:
-
Ensure your pipettes are properly calibrated.
-
Use reverse pipetting for viscous solutions.
-
Prepare a master mix of reagents for all wells to minimize pipetting variations.
-
-
-
Substrate Precipitation (Especially with Long-Chain Fatty Acids):
-
Troubleshooting:
-
Long-chain fatty acids have low aqueous solubility. Ensure they are properly complexed with a carrier protein like bovine serum albumin (BSA) or solubilized with a detergent like Triton X-100.[2][4]
-
Visually inspect your fatty acid stock solution and the final reaction mixture for any signs of precipitation.
-
-
-
Enzyme Instability:
-
Troubleshooting:
-
Keep the enzyme on ice at all times during assay setup.
-
Avoid vigorous vortexing of the enzyme preparation. Mix by gentle pipetting.
-
For kinetic assays, ensure the reaction does not proceed for too long, as the enzyme may lose activity over time. The reaction rate should be linear with respect to time.[3]
-
-
Experimental Protocols
Radiometric Assay for Long-Chain Fatty Acyl-CoA Synthetase Activity
This method measures the incorporation of a radiolabeled fatty acid into acyl-CoA.
Materials:
-
Radiolabeled fatty acid (e.g., [³H]oleic acid)
-
Bovine Serum Albumin (BSA)
-
ATP
-
Coenzyme A (CoA)
-
MgCl₂
-
Tris-HCl buffer (pH 8.0)
-
Cell or tissue lysate
-
Scintillation cocktail
-
Solvents for phase partitioning (e.g., isopropanol, heptane, H₂SO₄)
Procedure:
-
Prepare a stock solution of the radiolabeled fatty acid complexed to BSA.
-
In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, CoA, and MgCl₂.
-
Add the cell lysate to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Terminate the reaction by adding a solution of isopropanol/heptane/1M H₂SO₄.[2]
-
Vortex the mixture to extract the unreacted fatty acid into the organic phase.
-
Centrifuge to separate the phases.
-
Quantify the amount of radiolabeled acyl-CoA in the aqueous phase by scintillation counting.
Fluorometric Coupled Assay for Acyl-CoA Synthetase Activity
This assay couples the production of acyl-CoA to a series of enzymatic reactions that generate a fluorescent product.
Materials:
-
Commercial Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315)[1]
-
Sample (cell/tissue lysate)
-
Microplate reader capable of fluorescence detection (Ex/Em = 535/587 nm)
Procedure:
-
Prepare samples as directed by the kit protocol, typically involving homogenization in the provided assay buffer.[1]
-
Prepare a standard curve using the provided standard.
-
Add the positive control, samples, and background controls to appropriate wells of a 96-well plate.
-
Prepare a Reaction Mix and a Background Control Mix as per the kit instructions.
-
Add the Reaction Mix to the standard and sample wells, and the Background Control Mix to the sample background wells.
-
Measure the fluorescence in a kinetic mode for approximately 30 minutes at 37°C.[1]
-
Calculate the ACS activity based on the rate of fluorescence increase, after subtracting the background reading.
Quantitative Data Summary
| Parameter | Radiometric Assay | Fluorometric Assay | Colorimetric Assay |
| Detection Method | Scintillation Counting | Fluorescence (Ex/Em = 535/587 nm)[1] | Spectrophotometry (~550 nm)[3] |
| Sensitivity | High (can detect low pmol amounts)[4] | High (can detect as low as 5 mU/µl)[1] | Moderate |
| Throughput | Lower | High | High |
| Typical Substrate | Radiolabeled fatty acid | Unlabeled fatty acid | Unlabeled fatty acid |
| Key Reagents | [³H] or [¹⁴C]-fatty acid, ATP, CoA | Proprietary enzyme mix, developer, probe | Acyl-CoA oxidase, catalase, 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole[3] |
Visual Guides
Experimental Workflow: Fluorometric Acyl-CoA Synthetase Assay
Caption: Workflow for a typical fluorometric acyl-CoA synthetase assay.
Signaling Pathway: Role of Acyl-CoA Synthetase in Metabolism
References
Validation & Comparative
Comparative Guide to the Validation of a Quantitative LC-MS/MS Method for trans-Tetradec-11-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of trans-tetradec-11-enoyl-CoA against alternative analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate method for their specific needs, with a focus on performance, sensitivity, and experimental considerations.
Introduction
This compound is a long-chain acyl-Coenzyme A (acyl-CoA) intermediate involved in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding various physiological and pathological processes, including metabolic disorders and drug efficacy. While several methods exist for the analysis of acyl-CoAs, LC-MS/MS has emerged as the gold standard due to its high sensitivity and specificity.
Comparison of Analytical Methods
The following table summarizes the key performance parameters of the validated LC-MS/MS method for this compound compared to alternative methods such as High-Performance Liquid Chromatography with UV/Fluorescence detection (HPLC-UV/Fluorescence) and enzymatic assays.
| Parameter | Validated LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | ~120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | ~1.3 nmol | ~100 fmol |
| Linearity (R²) | >0.999[1] | >0.99 | Variable |
| Precision (RSD%) | < 5% (Intra-day), < 10% (Inter-day)[1] | < 15% | < 20% |
| Accuracy (%) | 90-110% | 85-115% | 80-120% |
| Specificity | High (based on mass-to-charge ratio and fragmentation pattern) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
| Sample Volume | Low (µL range) | Moderate | Low to Moderate |
| Derivatization Required | No | Yes (for fluorescence) | No |
Experimental Protocols
Validated LC-MS/MS Method for this compound
This method is optimized for the sensitive and specific quantification of this compound in biological matrices.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample (e.g., cell lysate, tissue homogenate) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for this compound.
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.
-
Collision Energy: Optimized for the specific analyte to achieve maximum signal intensity.
Alternative Method 1: HPLC with UV/Fluorescence Detection
This method requires derivatization of the thiol group for sensitive detection.
a. Derivatization
-
React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).
b. HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Detection: UV detector at 260 nm or a fluorescence detector with appropriate excitation and emission wavelengths for the chosen label.
Alternative Method 2: Enzymatic Assay
This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence. A common approach involves the use of enoyl-CoA hydratase.
-
Incubate the sample with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.
-
In the presence of NAD⁺, 3-hydroxyacyl-CoA dehydrogenase will oxidize the resulting 3-hydroxyacyl-CoA.
-
Measure the increase in NADH concentration by absorbance at 340 nm or by fluorescence.
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Caption: Simplified diagram of the mitochondrial fatty acid β-oxidation pathway.
References
A Comparative Analysis of the Metabolic Fates of trans-Tetradec-11-enoyl-CoA and cis-Tetradec-11-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction to β-Oxidation of Unsaturated Fatty Acids
The mitochondrial β-oxidation of saturated fatty acids is a straightforward, cyclical process. However, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to resolve the non-standard intermediates that are formed. The position and configuration of these double bonds dictate which auxiliary enzymes are required and can impact the overall efficiency of the oxidation process. For monounsaturated fatty acids like tetradec-11-enoyl-CoA, the key challenge arises after several cycles of β-oxidation when the double bond is near the carboxyl end of the acyl-CoA chain.
Metabolic Pathway of cis-Tetradec-11-enoyl-CoA
cis-Tetradec-11-enoyl-CoA, with its double bond at an odd-numbered carbon (C11), will undergo four cycles of standard β-oxidation, yielding four molecules of acetyl-CoA. This process shortens the fatty acyl chain to a 6-carbon intermediate, cis-Δ³-hexenoyl-CoA. The cis double bond at the Δ³ position is not a substrate for the next enzyme in the standard β-oxidation pathway, acyl-CoA dehydrogenase.
To overcome this, the enzyme Δ³,Δ²-enoyl-CoA isomerase is required. This isomerase catalyzes the conversion of the cis-Δ³ double bond to a trans-Δ² double bond, forming trans-Δ²-hexenoyl-CoA.[1] This product is a standard substrate for enoyl-CoA hydratase and can proceed through the remaining steps of β-oxidation to be completely oxidized to acetyl-CoA.[2][3]
Metabolic Pathway of trans-Tetradec-11-enoyl-CoA
Similar to its cis counterpart, this compound will also undergo four cycles of β-oxidation, producing four molecules of acetyl-CoA and resulting in a 6-carbon intermediate, trans-Δ³-hexenoyl-CoA. While also not a direct substrate for acyl-CoA dehydrogenase, this intermediate can be acted upon by Δ³,Δ²-enoyl-CoA isomerase to yield trans-Δ²-hexenoyl-CoA, which then re-enters the β-oxidation spiral.
However, a critical difference may lie in the efficiency of the subsequent steps. Studies on other trans fatty acids, such as elaidic acid (trans-9-octadecenoic acid), have shown that some trans intermediates can be poor substrates for the enzymes of β-oxidation. For instance, the accumulation of 5-trans-tetradecenoyl-CoA was observed during the oxidation of elaidoyl-CoA because it is a poorer substrate for long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis isomer.[4] This suggests that the β-oxidation of this compound might be less efficient than that of its cis isomer, potentially leading to the accumulation of intermediates.
Comparative Summary of Metabolic Fates
| Feature | cis-Tetradec-11-enoyl-CoA | This compound |
| Initial β-Oxidation Cycles | 4 cycles | 4 cycles |
| Key Intermediate | cis-Δ³-Hexenoyl-CoA | trans-Δ³-Hexenoyl-CoA |
| Primary Auxiliary Enzyme | Δ³,Δ²-Enoyl-CoA Isomerase | Δ³,Δ²-Enoyl-CoA Isomerase |
| Final Product | Acetyl-CoA | Acetyl-CoA |
| Potential for Inefficiency | Generally proceeds efficiently after isomerization. | Potential for reduced efficiency and intermediate accumulation due to the trans configuration, as observed with other trans fatty acids.[4] |
Visualizing the Metabolic Pathways
The following diagrams illustrate the distinct steps in the β-oxidation of cis- and this compound after the initial cycles.
Caption: β-oxidation pathway for cis-tetradec-11-enoyl-CoA.
Caption: β-oxidation pathway for this compound.
Experimental Protocols
To experimentally compare the metabolic fates of this compound and its cis isomer, the following methodologies would be employed:
In Vitro β-Oxidation Assay with Isolated Mitochondria
Objective: To measure the rate of oxidation and identify metabolic intermediates.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from rat liver or heart tissue by differential centrifugation.
-
Substrate Preparation: Synthesize and purify cis- and this compound.
-
Incubation: Incubate isolated mitochondria with either cis- or this compound in a reaction buffer containing L-carnitine, CoA, ATP, and other necessary cofactors.
-
Measurement of Oxygen Consumption: Monitor the rate of oxygen consumption using a Clark-type oxygen electrode to determine the overall rate of oxidation.
-
Metabolite Extraction: At various time points, quench the reaction with a suitable solvent (e.g., perchloric acid) and extract the acyl-CoA esters.
-
Metabolite Analysis: Analyze the extracted acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the starting material and any metabolic intermediates.[5][6]
Caption: Experimental workflow for in vitro β-oxidation assay.
Enzyme Kinetic Studies
Objective: To determine the kinetic parameters (Km and Vmax) of the key enzymes involved.
Protocol:
-
Enzyme Purification: Purify the relevant enzymes, such as acyl-CoA dehydrogenases and Δ³,Δ²-enoyl-CoA isomerase.
-
Substrate Synthesis: Synthesize the specific intermediates, cis-Δ³-hexenoyl-CoA and trans-Δ³-hexenoyl-CoA.
-
Kinetic Assays:
-
Acyl-CoA Dehydrogenase Activity: Measure the reduction of a suitable electron acceptor (e.g., ferricenium hexafluorophosphate) spectrophotometrically.
-
Enoyl-CoA Isomerase Activity: Couple the isomerase reaction to the subsequent hydration step catalyzed by enoyl-CoA hydratase and monitor the decrease in absorbance at 263 nm due to the disappearance of the conjugated double bond.[7]
-
-
Data Analysis: Determine Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation.
Conclusion
The metabolic fates of cis- and this compound are predicted to diverge after the initial cycles of β-oxidation. While both isomers require the action of Δ³,Δ²-enoyl-CoA isomerase to complete their degradation, the trans isomer may be a less favorable substrate for the enzymes of the β-oxidation pathway, potentially leading to a less efficient overall oxidation and the accumulation of metabolic intermediates. Further direct experimental comparisons are necessary to quantify these differences and fully elucidate the metabolic consequences of this stereoisomerism.
References
- 1. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. aocs.org [aocs.org]
- 4. Leaky beta-oxidation of a trans-fatty acid: incomplete beta-oxidation of elaidic acid is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic enoyl-CoA isomerase activity of rat acyl-CoA oxidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Acyl-CoA Dehydrogenase Specificity: A Comparative Analysis of trans-11 and trans-2 Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the substrate specificity of acyl-CoA dehydrogenases, focusing on the enzymatic processing of trans-11 versus trans-2 enoyl-CoA isomers. This document provides a detailed comparison, supported by metabolic context and standard experimental protocols.
Acyl-CoA dehydrogenases (ACADs) are a critical family of mitochondrial flavoenzymes that catalyze the initial, rate-limiting step in each cycle of fatty acid β-oxidation.[1] Their primary function is to introduce a trans double bond between the C2 (α) and C3 (β) positions of a saturated fatty acyl-CoA thioester, yielding a trans-2-enoyl-CoA.[1] This reaction is fundamental for the catabolism of fatty acids for energy production. The substrate specificity of ACADs is categorized by the length of the fatty acyl chain they preferentially act upon: short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.[1][2]
The metabolism of unsaturated fatty acids, which already contain one or more double bonds, presents a more complex scenario. While ACADs are highly efficient in dehydrogenating saturated acyl-CoAs to their trans-2-enoyl-CoA products, their activity on unsaturated isomers, particularly those with double bonds distant from the thioester group, is significantly limited. This guide focuses on the comparative substrate specificity of ACADs for trans-11 versus trans-2 enoyl-CoA isomers, a topic of interest in understanding the metabolism of dietary and endogenously derived unsaturated fatty acids.
Comparative Analysis of Substrate Specificity
Direct quantitative kinetic data comparing the activity of purified acyl-CoA dehydrogenases on trans-11-enoyl-CoA versus trans-2-enoyl-CoA substrates is sparse in the available scientific literature. This is largely because the established metabolic pathway for β-oxidation of fatty acids with a double bond at an odd-numbered carbon position, such as a trans-11 isomer, involves an auxiliary enzyme, enoyl-CoA isomerase .[3][4] This enzyme efficiently converts the cis- or trans-3-enoyl-CoA (formed after initial rounds of β-oxidation bring the trans-11 double bond to the 3-position) to the corresponding trans-2-enoyl-CoA, which is the canonical substrate for the subsequent steps of β-oxidation.[3]
This reliance on an isomerase strongly suggests that acyl-CoA dehydrogenases themselves possess very low to negligible activity on acyl-CoA substrates with a double bond at the trans-11 position. The active site of ACADs is specifically structured to facilitate the abstraction of protons from the α and β carbons of a saturated acyl chain to form a trans-2 double bond.[1] The presence of a pre-existing double bond at a distant position like trans-11 does not fit the stereochemical requirements of the ACAD active site for dehydrogenation.
| Acyl-CoA Dehydrogenase | Optimal Substrate (Saturated) | Activity on trans-2-enoyl-CoA Isomers | Inferred Activity on trans-11-enoyl-CoA Isomers |
| SCAD (Short-Chain) | C4-C6 acyl-CoA | Product of its own reaction; not a substrate. | Expected to be negligible. |
| MCAD (Medium-Chain) | C6-C12 acyl-CoA | Product of its own reaction; not a substrate. | Expected to be negligible. |
| LCAD (Long-Chain) | C12-C18 acyl-CoA | Product of its own reaction; not a substrate. Some studies indicate LCAD has a role in the oxidation of certain unsaturated fatty acids.[5][6] | Expected to be very low to negligible. The double bond's position is not optimal for the active site. |
| VLCAD (Very-Long-Chain) | C16-C22 acyl-CoA | Product of its own reaction; not a substrate. Some activity is reported on unsaturated fatty acids with double bonds distant from the thioester, but this is generally low compared to saturated substrates.[2][5] | Expected to be very low to negligible. The metabolic pathway relies on enoyl-CoA isomerase. |
Metabolic Pathway for trans-11-Unsaturated Fatty Acyl-CoA
The β-oxidation of a fatty acid containing a trans-11 double bond, such as vaccenic acid (trans-11-octadecenoic acid), proceeds through the standard initial rounds of β-oxidation until the double bond is near the thioester end of the molecule. At this point, the auxiliary enzyme enoyl-CoA isomerase is required.
Experimental Protocols
The substrate specificity of acyl-CoA dehydrogenases is typically determined using in vitro enzyme assays with purified recombinant enzymes and specific acyl-CoA substrates. The most common methods measure the reduction of an electron acceptor that receives electrons from the FAD cofactor of the ACAD upon oxidation of the substrate.
Ferricenium-Based Spectrophotometric Assay
This is a widely used continuous spectrophotometric assay that measures the reduction of the artificial electron acceptor, ferricenium hexafluorophosphate.
-
Principle: Acyl-CoA dehydrogenase oxidizes the acyl-CoA substrate, and the electrons are transferred to the ferricenium ion (Fc+), which is reduced to ferrocinium (Fc). The reduction of ferricenium is monitored by the decrease in absorbance at 300 nm.
-
Reagents:
-
Assay Buffer: e.g., 100 mM HEPES, pH 7.6, containing 1 mM EDTA.
-
Enzyme: Purified recombinant acyl-CoA dehydrogenase (SCAD, MCAD, LCAD, or VLCAD).
-
Substrate: Acyl-CoA thioesters (trans-11-enoyl-CoA, trans-2-enoyl-CoA, or saturated acyl-CoA) of varying chain lengths.
-
Electron Acceptor: Ferricenium hexafluorophosphate.
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and ferricenium hexafluorophosphate.
-
Initiate the reaction by adding a small volume of the purified enzyme.
-
Immediately monitor the decrease in absorbance at 300 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the extinction coefficient of ferricenium.
-
Kinetic parameters (Km and Vmax) are determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
ETF-Based Fluorescence Reduction Assay
This assay uses the natural electron acceptor of ACADs, the electron transfer flavoprotein (ETF).
-
Principle: The activity of the acyl-CoA dehydrogenase is measured by monitoring the decrease in the intrinsic fluorescence of ETF as it is reduced by the ACAD-substrate complex.
-
Reagents:
-
Anaerobic Assay Buffer: e.g., 50 mM HEPES, pH 7.6, containing 0.5 mM EDTA. The buffer must be made anaerobic by purging with nitrogen or argon.
-
Enzyme: Purified recombinant acyl-CoA dehydrogenase.
-
Substrate: Acyl-CoA thioesters.
-
Electron Acceptor: Purified electron transfer flavoprotein (ETF).
-
-
Procedure:
-
The assay is performed under strictly anaerobic conditions in a sealed cuvette.
-
The reaction mixture containing the anaerobic buffer, ETF, and the acyl-CoA substrate is prepared.
-
The reaction is initiated by the addition of the acyl-CoA dehydrogenase.
-
The decrease in ETF fluorescence is monitored over time using a fluorometer (excitation ~380 nm, emission ~495 nm).
-
The rate of ETF reduction is proportional to the activity of the acyl-CoA dehydrogenase.
-
Conclusion
The substrate specificity of acyl-CoA dehydrogenases is finely tuned to their role as the initiators of fatty acid β-oxidation, which involves the creation of a trans-2 double bond. Consequently, their activity on pre-existing trans-11-enoyl-CoA isomers is expected to be minimal. The efficient catabolism of such unsaturated fatty acids in mitochondria is made possible by the action of auxiliary enzymes, most notably enoyl-CoA isomerase, which repositions the double bond to the canonical trans-2 position. This division of labor ensures the smooth processing of a wide variety of fatty acid structures. For researchers in drug development, this specificity is a key consideration when designing molecules that target fatty acid metabolism, as the interplay between different enzymes in the pathway determines the ultimate metabolic fate of a given fatty acid substrate. Further research involving direct kinetic analysis of ACADs with a broader range of unsaturated acyl-CoA isomers would be valuable to fully elucidate the nuances of their substrate specificity.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 4. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 5. Long-chain acyl-CoA dehydrogenase is a key enzyme in the mitochondrial beta-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of trans-Fatty Acyl-CoAs: A Focus on trans-tetradec-11-enoyl-CoA and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of trans-tetradec-11-enoyl-CoA and other biologically relevant trans-fatty acyl-CoAs. Due to a lack of direct experimental data for this compound, this document focuses on a comparison with its better-studied C18 counterparts, elaidoyl-CoA (trans-9-C18:1-CoA) and vaccenoyl-CoA (trans-11-C18:1-CoA). The information presented is based on available experimental data for these analogs, providing a framework for understanding the potential biological roles of less-characterized trans-fatty acyl-CoAs.
Introduction to trans-Fatty Acyl-CoAs
Trans-fatty acids (TFAs) are unsaturated fatty acids containing at least one double bond in the trans configuration. They are produced industrially through the partial hydrogenation of vegetable oils and are also found naturally in smaller amounts in dairy products and meat from ruminant animals. Once inside the cell, TFAs are activated to their coenzyme A (CoA) esters, such as elaidoyl-CoA and vaccenoyl-CoA, by acyl-CoA synthetases. These trans-fatty acyl-CoAs can then enter various metabolic and signaling pathways, potentially impacting cellular function.
While the detrimental health effects of industrially produced TFAs are well-documented, the specific biological activities of individual trans-fatty acyl-CoA isomers are an area of ongoing research. Understanding these differences is crucial for elucidating their mechanisms of action and for the development of targeted therapeutic strategies.
Comparative Biological Activity
This section compares the known biological activities of elaidoyl-CoA and vaccenoyl-CoA, which can serve as a proxy for understanding the potential activities of this compound.
Incorporation into Cellular Lipids
Trans-fatty acyl-CoAs are incorporated into various lipid species, which can alter the physical properties of cell membranes and lipid droplets.
| Fatty Acyl-CoA | Lipid Class Incorporation | Cellular Effects | References |
| Elaidoyl-CoA | Phospholipids (B1166683), Triglycerides | Tends to be incorporated into triglycerides in adipocytes. Incorporation into phospholipids can decrease membrane fluidity. | |
| Vaccenoyl-CoA | Phosphatidylcholine, Triacylglycerol, Cholesteryl esters | Increased incorporation into plasma and cellular lipids has been observed with supplementation. | |
| This compound | Hypothetical: Phospholipids, Triglycerides | Hypothetical: Similar to other trans-fatty acyl-CoAs, it is likely incorporated into cellular lipids, potentially affecting membrane properties. |
Enzyme Substrate Specificity
The activation of fatty acids to their CoA esters is catalyzed by acyl-CoA synthetases (ACS). The kinetics of this reaction can vary for different fatty acid isomers.
| Fatty Acid Substrate | Enzyme | Kinetic Parameters (Km, Vmax) | References |
| Elaidic Acid | Acyl-CoA Synthetase | Data not available in the provided search results. | |
| Vaccenic Acid | Acyl-CoA Synthetase | Data not available in the provided search results. | |
| trans-tetradec-11-enoic Acid | Acyl-CoA Synthetase | Data not available. |
Cell Signaling Pathways
Trans-fatty acyl-CoAs have been shown to modulate specific signaling pathways, particularly those related to cellular stress and apoptosis.
| Fatty Acyl-CoA | Signaling Pathway Affected | Observed Effect | References |
| Elaidoyl-CoA | ASK1-p38 MAPK Pathway | Potentiates extracellular ATP-induced apoptosis by enhancing the activation of the ASK1-p38 pathway in macrophages. | |
| Vaccenoyl-CoA | ASK1-p38 MAPK Pathway | Similar to elaidic acid, it enhances extracellular ATP-induced apoptosis via the ASK1-p38 pathway. | |
| This compound | Hypothetical: Pro-inflammatory and apoptotic pathways | Hypothetical: May exhibit similar pro-apoptotic effects by modulating stress-activated signaling cascades. |
Experimental Protocols
Measurement of Acyl-CoA Synthetase Activity
This protocol is adapted from a radiometric assay for long-chain acyl-CoA synthetase activity.
Principle: The assay measures the conversion of a radiolabeled fatty acid to its corresponding acyl-CoA. The product is separated from the unreacted fatty acid and quantified by scintillation counting.
Materials:
-
Cell or tissue lysate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 200 µM DTT, 10 mM ATP, 200 µM Coenzyme A, 0.1% Triton X-100
-
Radiolabeled fatty acid (e.g., [¹⁴C]oleic acid as a standard, or custom synthesized radiolabeled trans-fatty acid) bound to fatty-acid-free BSA
-
Dole's solution (Isopropanol:Heptane (B126788):H₂SO₄ 40:10:1)
-
Heptane
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell or tissue lysates in an appropriate lysis buffer.
-
In a microcentrifuge tube, combine the cell lysate with the Assay Buffer.
-
Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding Dole's solution.
-
Add heptane and water to separate the phases. The unreacted fatty acid will partition into the upper heptane phase, while the acyl-CoA product remains in the lower aqueous phase.
-
Collect an aliquot of the lower aqueous phase and add it to a scintillation vial with a scintillation cocktail.
-
Quantify the amount of radiolabeled acyl-CoA using a scintillation counter.
-
Calculate the specific activity of the enzyme (nmol/min/mg protein).
Analysis of Cellular Lipid Incorporation
This protocol outlines a general workflow for the extraction and analysis of lipids from cultured cells.
Principle: Lipids are extracted from cells using organic solvents, separated by chromatography, and identified and quantified by mass spectrometry.
Materials:
-
Cultured cells treated with the fatty acid of interest
-
Phosphate-buffered saline (PBS)
-
Internal standards for various lipid classes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells to the desired confluency and treat with the trans-fatty acid of interest for a specified time.
-
Wash the cells with ice-cold PBS to remove any remaining media and unincorporated fatty acids.
-
Scrape the cells into a glass tube and add a mixture of chloroform and methanol (e.g., 2:1 v/v) to extract the lipids. Include internal standards for accurate quantification.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids into a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system for separation and detection of different lipid species.
-
Analyze the data to identify and quantify the incorporation of the trans-fatty acid into different lipid classes by observing the corresponding mass shifts.
Visualizations of Pathways and Workflows
Caption: Hypothetical metabolic fate of this compound.
Caption: Potentiation of the ASK1-p38 apoptotic pathway by trans-fatty acyl-CoAs.
Conclusion
While direct experimental evidence on the biological activity of this compound is currently unavailable, this guide provides a comparative framework based on the known effects of its structural analogs, elaidoyl-CoA and vaccenoyl-CoA. The available data suggest that trans-fatty acyl-CoAs can be readily incorporated into cellular lipids and can modulate critical signaling pathways involved in cellular stress and apoptosis. Further research, particularly focused on the enzymatic kinetics of their formation and their quantitative effects on cellular processes, is necessary to fully elucidate the specific biological roles of individual trans-fatty acyl-CoA isomers. The experimental protocols and pathway diagrams provided herein offer a foundation for such future investigations.
Cross-Validation of Trans-Tetradec-11-enoyl-CoA Quantification: A Comparative Guide to LC-MS/MS and Enzymatic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two independent methods for the quantification of trans-tetradec-11-enoyl-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a spectrophotometric enzymatic assay. The objective is to offer researchers the necessary information to select the most suitable method for their specific experimental needs and to perform cross-validation of their quantitative results. This guide includes detailed experimental protocols, a comparative analysis of the methods' performance, and visual diagrams of the relevant metabolic pathway and experimental workflows.
Introduction to this compound
This compound is an intermediate metabolite in the beta-oxidation of unsaturated fatty acids. Accurate quantification of this and other acyl-CoA species is crucial for understanding metabolic fluxes, enzyme kinetics, and the pathophysiology of metabolic diseases. Given the low abundance and transient nature of many acyl-CoA thioesters, sensitive and reliable analytical methods are essential.[1][2] This guide focuses on a robust LC-MS/MS method and a classic enzymatic assay as two orthogonal approaches for the determination of this compound concentrations in biological samples.
Comparative Analysis of Quantification Methods
The choice of quantification method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of LC-MS/MS and a spectrophotometric enzymatic assay for the quantification of this compound.
| Feature | LC-MS/MS | Spectrophotometric Enzymatic Assay |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation for specific identification and quantification. | Measurement of the decrease in absorbance resulting from the hydration of the trans-2-enoyl-CoA double bond by enoyl-CoA hydratase. |
| Specificity | High; capable of distinguishing between structurally similar acyl-CoA species based on mass-to-charge ratio and fragmentation patterns. | Moderate; may be susceptible to interference from other compounds that absorb at the same wavelength or other substrates of the enzyme. |
| Sensitivity | Very high; typically in the low picomole to femtomole range.[1] | Moderate; typically in the nanomole range. |
| Linear Range | Wide; can span several orders of magnitude. | Narrower; may require sample dilution for high concentrations. |
| Sample Throughput | Moderate to high, depending on the chromatography run time and autosampler capacity. | High; can be adapted to a 96-well plate format for simultaneous analysis of multiple samples.[3][4] |
| Instrumentation | Requires a liquid chromatograph coupled to a tandem mass spectrometer. | Requires a UV-Vis spectrophotometer or a microplate reader. |
| Multiplexing | Can simultaneously quantify multiple acyl-CoA species in a single run.[3][5] | Typically measures the total amount of substrate for a specific enzyme or class of enzymes. |
| Internal Standard | Use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[3][4][5] | Not applicable in the same way; controls and blanks are crucial. |
Experimental Protocols
Sample Preparation from Biological Tissues
This protocol is a general procedure for the extraction of acyl-CoAs from tissue samples and is applicable for both LC-MS/MS and enzymatic assays.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Homogenization buffer (e.g., 10% trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA))[6]
-
Internal standard solution (for LC-MS/MS): Heptadecanoyl-CoA or a stable isotope-labeled analogue of the analyte.
-
Organic solvents: Methanol (B129727), chloroform, acetonitrile (B52724) (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and immediately freeze-clamp it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Transfer the powdered tissue to a pre-chilled tube containing 1 mL of ice-cold homogenization buffer. For LC-MS/MS, add the internal standard at this stage.
-
Homogenize the sample on ice using a tissue homogenizer.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
For further purification, especially for LC-MS/MS, perform a solid-phase extraction (SPE).[5] a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with an aqueous buffer (e.g., 2% formic acid) to remove polar impurities. d. Elute the acyl-CoAs with an organic solvent mixture (e.g., acetonitrile/methanol with a small amount of ammonium (B1175870) hydroxide).[5]
-
Dry the eluted sample under a stream of nitrogen gas.
-
Reconstitute the dried extract in an appropriate buffer for either LC-MS/MS analysis or the enzymatic assay.
LC-MS/MS Quantification of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in 90:10 (v/v) acetonitrile:water
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]+ for this compound
-
Product Ion (Q3): A specific fragment ion resulting from the neutral loss of the phosphopantetheine moiety.
-
Collision Energy: Optimized for the specific analyte.
Quantification:
-
A calibration curve is generated using a series of known concentrations of a this compound standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration.
-
The concentration of this compound in the samples is determined from the calibration curve.
Spectrophotometric Enzymatic Assay for Trans-enoyl-CoA
This assay is based on the hydration of the trans-2 double bond of an enoyl-CoA, catalyzed by enoyl-CoA hydratase, which leads to a decrease in absorbance at 263 nm.[7]
Materials:
-
Purified enoyl-CoA hydratase
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
UV-transparent cuvettes or a 96-well UV-transparent plate
-
Spectrophotometer or microplate reader capable of reading at 263 nm
Procedure:
-
Prepare a reaction mixture in a cuvette or well containing the assay buffer and the sample extract.
-
Initiate the reaction by adding a known amount of enoyl-CoA hydratase.
-
Immediately monitor the decrease in absorbance at 263 nm over time.
-
The initial rate of the reaction is proportional to the concentration of the trans-enoyl-CoA substrate.
Quantification:
-
A standard curve is prepared using known concentrations of a suitable trans-enoyl-CoA standard (e.g., crotonyl-CoA or a commercially available trans-tetradecenoyl-CoA).
-
The rate of absorbance change for the samples is compared to the standard curve to determine the concentration of trans-enoyl-CoA.
-
The molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 10³ M⁻¹ cm⁻¹) can also be used for direct quantification.[7]
Signaling Pathway and Experimental Workflow
Beta-Oxidation of Unsaturated Fatty Acids
This compound is an intermediate in the beta-oxidation of oleic acid (a C18:1 unsaturated fatty acid). The pathway involves several enzymatic steps to process the double bond.
Caption: Beta-oxidation pathway for oleoyl-CoA.
Note: The user's request was for this compound. The beta-oxidation of a C14 unsaturated fatty acid with a double bond at the 11th position is less common. The provided diagram illustrates the general principle of unsaturated fatty acid beta-oxidation, which is analogous.
Cross-Validation Experimental Workflow
The following diagram illustrates a logical workflow for the cross-validation of this compound quantification.
Caption: Cross-validation workflow.
Conclusion
References
- 1. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 3. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of trans-Tetradec-11-enoyl-CoA Levels: A Methodological Guide for Investigating Healthy vs. Diseased States
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of trans-tetradec-11-enoyl-CoA levels in biological samples from healthy individuals versus those with disease. Due to a lack of direct quantitative data in the current scientific literature for this specific acyl-CoA, this document outlines the theoretical basis for such a comparison, details the necessary experimental protocols, and provides the requisite tools for data visualization and interpretation.
Introduction
This compound is a long-chain fatty acyl-coenzyme A ester. While the roles of many trans fatty acids in cardiovascular and metabolic diseases are well-documented, the specific functions and fluctuations of individual isomers like this compound remain largely unexplored. Alterations in the metabolism of fatty acids are known to be associated with a variety of pathological conditions, including metabolic syndrome, cardiovascular disease, and cancer. Therefore, quantifying and comparing the levels of this compound in healthy and diseased states could provide valuable insights into disease mechanisms and potentially identify new biomarkers or therapeutic targets.
Hypothesized Metabolic Relevance
This compound is likely an intermediate in the metabolism of dietary trans-tetradec-11-enoic acid. Its formation and degradation are expected to be catalyzed by acyl-CoA synthetases and enzymes of the beta-oxidation pathway, respectively. Dysregulation of these enzymatic pathways in disease could lead to alterations in the cellular concentration of this molecule.
Data Presentation: A Template for Comparative Analysis
While specific experimental data for this compound is not yet available, the following table provides a template for how such data should be structured for clear comparison once obtained.
| Biological Matrix | Healthy State (n=X) | Diseased State (n=Y) | Fold Change | p-value | Reference |
| Plasma | Mean Conc. ± SD (µM) | Mean Conc. ± SD (µM) | - | - | [Future Study] |
| Liver Tissue | Mean Conc. ± SD (nmol/g) | Mean Conc. ± SD (nmol/g) | - | - | [Future Study] |
| Adipose Tissue | Mean Conc. ± SD (nmol/g) | Mean Conc. ± SD (nmol/g) | - | - | [Future Study] |
| Cardiac Muscle | Mean Conc. ± SD (nmol/g) | Mean Conc. ± SD (nmol/g) | - | - | [Future Study] |
| Tumor Tissue | - | Mean Conc. ± SD (nmol/g) | - | - | [Future Study] |
| Adjacent Normal Tissue | Mean Conc. ± SD (nmol/g) | - | - | - | [Future Study] |
Experimental Protocols
The quantification of long-chain acyl-CoAs like this compound from biological matrices requires sensitive and specific analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for this purpose.
Sample Preparation
-
Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen immediately after collection. Homogenize the frozen tissue in a suitable buffer, such as phosphate-buffered saline, containing antioxidants and protease inhibitors.
-
Extraction of Acyl-CoAs: Employ a solid-phase extraction (SPE) or liquid-liquid extraction method to isolate acyl-CoAs from the tissue homogenate or plasma/serum. A common method involves the use of C18 SPE cartridges.
-
Internal Standard: Spike the sample with a suitable internal standard, such as a stable isotope-labeled version of the analyte or an acyl-CoA with a different chain length (e.g., heptadecanoyl-CoA), prior to extraction to correct for matrix effects and variations in extraction efficiency.
LC-MS/MS Analysis
-
Chromatographic Separation: Use a reverse-phase C18 column to separate this compound from other acyl-CoAs and endogenous lipids. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): For quantification, monitor specific precursor-to-product ion transitions for this compound and the internal standard. The precursor ion will be the [M+H]+ adduct of the molecule, and the product ions will be characteristic fragments generated by collision-induced dissociation.
Data Analysis
-
Quantification: Construct a calibration curve using a series of known concentrations of a this compound analytical standard. Determine the concentration of the analyte in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the levels of this compound between healthy and diseased groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized metabolic pathway of this compound and a typical experimental workflow for its quantification.
Caption: Hypothesized metabolic pathway of dietary trans-tetradec-11-enoic acid.
Caption: General experimental workflow for the quantification of this compound.
Conclusion and Future Directions
The comparative analysis of this compound levels between healthy and diseased states represents a novel area of research with the potential to uncover new aspects of lipid metabolism in disease. The methodologies outlined in this guide provide a robust framework for undertaking such investigations. Future studies should focus on applying these methods to well-characterized patient cohorts to elucidate the role of this specific acyl-CoA in various pathologies. Such research could pave the way for the development of new diagnostic tools and therapeutic interventions targeting fatty acid metabolism.
Comparative Analysis of trans-Enoyl-CoA Isomerase Kinetics with Long-Chain Fatty Acyl-CoAs
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the enzyme kinetics of trans-enoyl-CoA isomerase, with a comparative look at its activity with various long-chain acyl-CoA substrates. This guide provides essential experimental data and protocols to facilitate further research and development in metabolic pathways.
trans-Enoyl-CoA isomerase (EC 5.3.3.8) is an essential enzyme in the β-oxidation of unsaturated fatty acids, where it catalyzes the isomerization of cis- or trans-double bonds at odd-numbered positions to a trans-2-enoyl-CoA intermediate, which can then be processed by the subsequent enzymes of the β-oxidation spiral.[1][2] The enzyme is found in both mitochondria and peroxisomes and can exist as a monofunctional protein or as part of a multifunctional enzyme complex.[3][4]
Comparative Kinetic Data
Studies on rat liver mitochondrial trans-enoyl-CoA isomerase have demonstrated its activity on a range of enoyl-CoA substrates with varying chain lengths. The following table summarizes the relative velocities of the enzyme with C6, C10, and C12 trans-3-enoyl-CoA substrates, providing insight into its substrate preference.
| Substrate | Relative Velocity (%) |
| trans-3-Hexenoyl-CoA (C6) | 100 |
| trans-3-Decenoyl-CoA (C10) | 27.8 |
| trans-3-Dodecenoyl-CoA (C12) | 11.1 |
Data adapted from Palosaari & Hiltunen (1990). The velocity for trans-3-hexenoyl-CoA was set to 100%, and the other velocities are reported relative to this value. The original publication reported a velocity ratio of 9:2.5:1 for C6, C10, and C12 substrates, respectively.[4]
This data indicates that the rat mitochondrial isomerase exhibits a preference for shorter-chain substrates, with a significant decrease in activity as the acyl chain length increases from C6 to C12.
Experimental Protocol: Coupled Spectrophotometric Assay
The activity of trans-enoyl-CoA isomerase can be determined using a continuous coupled spectrophotometric assay. This method relies on the sequential action of three enzymes: trans-enoyl-CoA isomerase, enoyl-CoA hydratase, and L-3-hydroxyacyl-CoA dehydrogenase. The final step, the oxidation of L-3-hydroxyacyl-CoA, is coupled to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Principle of the Assay:
-
trans-Enoyl-CoA Isomerase: trans-3-Enoyl-CoA → trans-2-Enoyl-CoA
-
Enoyl-CoA Hydratase: trans-2-Enoyl-CoA + H₂O → L-3-Hydroxyacyl-CoA
-
L-3-Hydroxyacyl-CoA Dehydrogenase: L-3-Hydroxyacyl-CoA + NAD⁺ → 3-Ketoacyl-CoA + NADH + H⁺
The rate of NADH production is directly proportional to the activity of trans-enoyl-CoA isomerase, provided that the coupling enzymes are present in excess and the substrate is not limiting for them.
Reagents and Solutions:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM dithiothreitol (B142953) (DTT).
-
Substrate Stock Solution: 10 mM trans-3-enoyl-CoA substrate (e.g., trans-3-hexenoyl-CoA) in water.
-
NAD⁺ Stock Solution: 50 mM NAD⁺ in water.
-
Enoyl-CoA Hydratase (Crotonase): Sufficiently concentrated solution to provide a final activity of ≥ 5 units/mL in the assay mixture.
-
L-3-Hydroxyacyl-CoA Dehydrogenase: Sufficiently concentrated solution to provide a final activity of ≥ 5 units/mL in the assay mixture.
-
trans-Enoyl-CoA Isomerase: Purified enzyme preparation of unknown activity.
Assay Procedure:
-
In a 1 mL quartz cuvette, combine the following reagents to the indicated final concentrations:
-
100 mM Tris-HCl, pH 8.0
-
1 mM DTT
-
1 mM NAD⁺
-
Excess enoyl-CoA hydratase
-
Excess L-3-hydroxyacyl-CoA dehydrogenase
-
-
Add a defined volume of the trans-enoyl-CoA isomerase preparation to the cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25 °C) in a spectrophotometer.
-
Initiate the reaction by adding the trans-3-enoyl-CoA substrate to a final concentration in the range of its expected Kₘ (e.g., starting with 50 µM).
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
The initial linear rate of the reaction (ΔA₃₄₀/min) is used to calculate the enzyme activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Determination of Kinetic Parameters:
To determine the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ), the assay is performed with varying concentrations of the trans-3-enoyl-CoA substrate (e.g., from 0.1 x Kₘ to 10 x Kₘ). The initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Visualizations
Caption: Coupled enzyme assay for trans-enoyl-CoA isomerase activity.
References
- 1. Mitochondrial 3-2trans-Enoyl-CoA isomerase. Purification, cloning, expression, and mitochondrial import of the key enzyme of unsaturated fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 3. Intrinsic enoyl-CoA isomerase activity of rat acyl-CoA oxidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delta 3,delta 2-enoyl-CoA isomerases. Characterization of the mitochondrial isoenzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Regulation of Stearoyl-CoA Desaturase 1 (SCD1) Expression by trans-Fatty Acid Isomers
The data presented is primarily derived from studies on human aortic smooth muscle cells (HASMC), which are critical in the context of lipid metabolism and atherosclerosis.
Data Presentation: Quantitative Comparison of Fatty Acid Effects on SCD1
The following table summarizes the quantitative effects of a 48-hour treatment with 100 µM of different C18:1 fatty acid isomers on the expression and activity of SCD1 in Human Aortic Smooth Muscle Cells.
| Treatment Group | SCD1 mRNA Level (% of Control) | SCD1 Protein Level (% of Control) | Δ9-Desaturation Rate (% of Control) |
| Control (BSA) | 100% | 100% | 100% |
| cis-9 Oleic Acid (OA) | ~40% | ~50% | ~30% |
| trans-11 Vaccenic Acid (VA) | ~70% | ~75% | ~60% |
| trans-9 Elaidic Acid (ELA) | ~180% | ~170% | ~150% |
Data is approximated from figures presented in the cited literature[1][2].
Key Observations:
-
Opposing Effects: Treatment with OA and VA leads to a significant downregulation of SCD1 mRNA and protein expression, with OA being the more potent repressor[2].
-
Upregulation by Elaidic Acid: In stark contrast, the trans-9 isomer, elaidic acid (ELA), significantly increases SCD1 expression at both the mRNA and protein levels[2].
-
Functional Correlation: These changes in gene expression correlate directly with the functional activity of the SCD1 enzyme, as measured by the Δ9-desaturation rate[2].
Experimental Protocols
The methodologies outlined below are based on the experimental procedures used to generate the comparative data.
1. Cell Culture and Fatty Acid Treatment:
-
Cell Line: Human Aortic Smooth Muscle Cells (HASMC).
-
Culture Medium: Smooth muscle cell growth medium (SmGM-2) supplemented with 5% Fetal Bovine Serum (FBS), human epidermal growth factor (hEGF), human fibroblast growth factor (hFGF), and insulin.
-
Fatty Acid Preparation: C18:1 fatty acids (oleic, vaccenic, and elaidic) were complexed to bovine serum albumin (BSA) at a 5:1 molar ratio in a serum-free medium.
-
Treatment Protocol: Confluent HASMC monolayers were washed and incubated for 48 hours with the culture medium containing 100 µM of the respective fatty acid-BSA complex or BSA alone as a control[2].
2. RNA Extraction and Quantitative Real-Time PCR (qPCR):
-
RNA Isolation: Total RNA was extracted from the treated cells using a suitable RNA isolation kit (e.g., RNeasy kit).
-
Reverse Transcription: First-strand cDNA was synthesized from total RNA using reverse transcriptase and oligo(dT) primers.
-
qPCR Analysis: Real-time PCR was performed using specific primers for the SCD1 gene and a reference housekeeping gene (e.g., 18S rRNA) for normalization. The relative changes in gene expression were calculated using the comparative Ct method (2-ΔΔCt).
3. Protein Extraction and Western Blot Analysis:
-
Protein Extraction: Cells were lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
-
Quantification: Protein concentration was determined using a standard assay (e.g., BCA protein assay).
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for SCD1. A secondary antibody conjugated to horseradish peroxidase was used for detection via chemiluminescence. Band intensity was quantified using densitometry software.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental process and the proposed regulatory pathway.
Caption: Experimental workflow for analyzing fatty acid effects on SCD1 expression.
Caption: Proposed differential regulation of the SCD1 gene by fatty acid isomers.
References
- 1. Distinct regulation of stearoyl-CoA desaturase 1 gene expression by cis and trans C18:1 fatty acids in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct regulation of stearoyl-CoA desaturase 1 gene expression by cis and trans C18:1 fatty acids in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
